molecular formula C8H8N4 B1591686 4-Pyridin-3-YL-2H-pyrazol-3-ylamine CAS No. 40545-68-4

4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Cat. No.: B1591686
CAS No.: 40545-68-4
M. Wt: 160.18 g/mol
InChI Key: XFTJTKIDLRCJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridin-3-YL-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTJTKIDLRCJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587525
Record name 4-(Pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40545-68-4
Record name 4-(3-Pyridinyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40545-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyridin-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Pyridin-3-YL-2H-pyrazol-3-ylamine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. As building blocks for drug discovery, aminopyrazoles offer a versatile framework for developing ligands for various biological targets, including kinases and other enzymes.[1][2] An unambiguous determination of their structure is paramount for understanding structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards.

This document eschews a rigid template in favor of a logical, field-proven workflow that mirrors the process a senior scientist would follow. It moves from initial confirmation of mass and composition to the detailed mapping of atomic connectivity and, finally, to the definitive determination of the three-dimensional structure. Each step is designed as a self-validating system, where data from one technique corroborates and builds upon the last.

The Elucidation Workflow: A Strategic Overview

The structural characterization of a novel molecule is a multi-faceted process. The logical flow of experiments is critical for an efficient and conclusive investigation. The following workflow outlines the strategic progression of analyses, from foundational verification to high-resolution structural detail.

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Connectivity Mapping (NMR) cluster_2 Part 3: Definitive 3D Structure Synthesis Synthesis of Crude Product MS Mass Spectrometry (Molecular Weight Verification) Synthesis->MS Confirm [M+H]+ EA Elemental Analysis (Formula Confirmation) Synthesis->EA Confirm %C, H, N NMR_1H 1D NMR: 1H (Proton Environment) MS->NMR_1H Proceed if MW matches NMR_13C 1D NMR: 13C (Carbon Skeleton) NMR_2D 2D NMR: COSY, HSQC, HMBC (Connectivity & Final Assignment) XRC Single-Crystal X-ray Crystallography NMR_2D->XRC Proceed for unambiguous confirmation Final Final XRC->Final Elucidated Structure

Caption: Logical workflow for structure elucidation.

Part 1: Core Identity - Mass and Compositional Analysis

Before committing resources to extensive NMR analysis, the first step is to rapidly confirm that the synthesis has yielded a product with the correct molecular weight and elemental composition.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as the primary validation of the synthetic outcome. Electrospray Ionization (ESI) is a soft ionization technique ideal for this class of molecule, typically yielding the protonated molecular ion [M+H]⁺.

Table 1: Expected Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol [3]
Ionization Mode ESI-Positive

| Expected Ion (m/z) | 161.0822 [M+H]⁺ |

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Set up the mass spectrometer for positive ion mode ESI.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

  • Analysis: Verify the presence of a prominent peak at m/z ≈ 161.1. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to four decimal places, which validates the molecular formula.

Part 2: Unraveling the Puzzle - Connectivity Mapping by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments is required to assemble the pyridinyl and aminopyrazole fragments and confirm their linkage.

¹H NMR Spectroscopy: Identifying the Proton Framework

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH/NH₂).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

The structure contains seven non-exchangeable protons and three exchangeable protons (NH₂ and pyrazole NH). The predicted chemical shifts are based on known data for substituted pyridines and pyrazoles.[4][5][6]

Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (in DMSO-d₆)

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Pyrazole H5 ~7.8 - 8.0 s (singlet) - Characteristic singlet for a proton at C5 of a 4-substituted pyrazole.
Pyridine H2' ~8.7 - 8.9 d (doublet) ~2.0 Ortho to the ring nitrogen, highly deshielded. Small coupling to H6'.
Pyridine H6' ~8.5 - 8.6 dd (doublet of doublets) ~4.7, 1.5 Ortho to nitrogen and coupled to H4' and H5'.
Pyridine H4' ~7.9 - 8.1 dt (doublet of triplets) ~8.0, 1.8 Coupled to H5' (large J) and H2'/H6' (small J).
Pyridine H5' ~7.4 - 7.5 dd (doublet of doublets) ~8.0, 4.7 Coupled to both H4' and H6'.
Pyrazole NH₂ ~5.0 - 6.0 s (broad) - Exchangeable protons, chemical shift is concentration/solvent dependent.

| Pyrazole NH | ~11.0 - 12.0 | s (broad) | - | Exchangeable proton, typically broad and downfield. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Predicted δ (ppm) Rationale
Pyrazole C3 ~150 - 155 Carbon bearing the amino group (C-NH₂).
Pyrazole C5 ~135 - 140 Methoxyne carbon (CH) of the pyrazole ring.
Pyrazole C4 ~105 - 110 Quaternary carbon attached to the pyridine ring.
Pyridine C2' ~148 - 152 Deshielded carbon adjacent to nitrogen.
Pyridine C6' ~147 - 151 Deshielded carbon adjacent to nitrogen.
Pyridine C4' ~134 - 138 Methoxyne carbon (CH) of the pyridine ring.
Pyridine C3' ~128 - 132 Quaternary carbon attached to the pyrazole ring.

| Pyridine C5' | ~123 - 125 | Methoxyne carbon (CH) of the pyridine ring. |

2D NMR: Confirming the Connections

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. The HMBC experiment is the definitive step in linking the pyridine and pyrazole rings.

Caption: Key HMBC correlations confirming the pyrazole-pyridine link.

Interpretation of Key 2D Correlations:

  • COSY: Will show correlations between H4', H5', and H6' of the pyridine ring, confirming their adjacent positions.

  • HMBC (Critical): The most important correlations are those that cross the bond linking the two rings. A definitive correlation between the pyridine protons H2' and H4' to the pyrazole carbon C4 would unambiguously confirm the 4-(pyridin-3-yl) substitution pattern. Similarly, a correlation from the pyrazole H5 to the pyridine C3' and C4' would provide redundant, solidifying evidence.

Part 3: Absolute Proof - Single-Crystal X-ray Crystallography

While the collective NMR data provides a robust constitutional assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It reveals the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8] This technique is invaluable for resolving any potential ambiguities related to tautomerism and provides the foundational data for structure-based drug design.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth (Critical Step): Grow single crystals of sufficient quality. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Selection and Mounting: Under a polarizing microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[7]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer, rotating the crystal to measure the intensities of a large number of reflections.[7][8]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build and refine the atomic model against the experimental data until a satisfactory agreement is reached (indicated by low R-factors).

Expected Outcome and Data Presentation The successful refinement of the crystal structure will yield a definitive model of this compound. The data output includes:

  • Crystallographic Parameters: Crystal system, space group, unit cell dimensions.

  • Atomic Coordinates: A list of x, y, z coordinates for every non-hydrogen atom.

  • Geometric Parameters: A complete list of bond lengths and angles, confirming the pyrazole and pyridine ring structures.

  • Intermolecular Interactions: Details of hydrogen bonding (e.g., between the aminopyrazole NH₂/NH groups and adjacent molecules), which is crucial for understanding solid-state packing and physical properties.[10][11]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow presented here, beginning with rapid mass confirmation, progressing through comprehensive 1D and 2D NMR for connectivity mapping, and culminating in the definitive 3D structure from X-ray crystallography, represents a robust and self-validating methodology. This rigorous characterization is the bedrock upon which all further medicinal chemistry, pharmacological, and drug development efforts are built.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the probable mechanism of action for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic compound belonging to the influential aminopyrazole class. For researchers and drug development professionals, understanding the foundational pharmacology of this scaffold is critical for its strategic application in modern therapeutic design. While specific literature on this exact molecule is emerging, its structural components point towards a well-established paradigm of action: competitive inhibition of protein kinases.

The aminopyrazole core is recognized as a "privileged structure" in medicinal chemistry, a framework capable of interacting with high affinity to multiple biological targets.[1][2] This guide will synthesize data from closely related analogs to build a robust, predictive model of its molecular behavior, supported by actionable experimental protocols for validation.

Part 1: The Aminopyrazole Scaffold as a Hinge-Binding Kinase Inhibitor

The central hypothesis for the mechanism of action of this compound is its function as a Type I ATP-competitive kinase inhibitor. The 3-aminopyrazole moiety is a bioisostere of adenine, the core component of ATP, allowing it to effectively compete for the ATP-binding pocket on a wide range of protein kinases.[3]

The key to this interaction lies in the formation of specific hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. The aminopyrazole scaffold typically forms two or three crucial hydrogen bonds with the backbone of this hinge region, effectively anchoring the inhibitor in the active site and preventing ATP from binding.[3][4]

  • The Pyrazole Ring: The nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors.

  • The Amino Group: The exocyclic amino group at the 3-position provides a critical hydrogen bond donor.

This interaction is a hallmark of numerous aminopyrazole-based inhibitors that have been developed to target kinases implicated in cancer and inflammatory diseases.[3][5][6]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region (e.g., Leu, Glu, Ala) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) inhibitor Pyrazole-NH Amino-NH2 Pyridinyl Moiety inhibitor:f0->hinge H-Bond inhibitor:f1->hinge H-Bond caption Fig 1: Hypothesized H-Bonding with Kinase Hinge cluster_pathways Potential Downstream Cellular Effects compound This compound cdk CDK Inhibition compound->cdk jak JAK Inhibition compound->jak jnk JNK Inhibition compound->jnk cell_cycle Cell Cycle Arrest cdk->cell_cycle stat ↓ STAT Phosphorylation jak->stat apoptosis Induction of Apoptosis jnk->apoptosis inflammation ↓ Inflammatory Cytokines stat->inflammation caption Fig 2: Potential Signaling Pathways start Compound Stock (10mM in DMSO) dilute Serial Dilutions start->dilute panel Broad Kinase Panel (>100 kinases) dilute->panel analyze Identify Hits (% Inhibition) panel->analyze ic50 Determine IC50 (Dose-Response) analyze->ic50 caption Fig 3: Kinase Screening Workflow

References

The Biological Activity of 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Kinase Inhibitor Scaffold

The relentless pursuit of novel therapeutic agents has led researchers down numerous molecular avenues. Among these, heterocyclic compounds have consistently emerged as privileged scaffolds in medicinal chemistry, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. The 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine core, a unique conjunction of pyridine and pyrazole moieties, has garnered significant attention for its potential as a potent and selective inhibitor of key cellular signaling pathways implicated in a range of pathologies, from neurodegenerative disorders to cancer.

This technical guide provides an in-depth exploration of the biological activity of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its derivatives. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of its action, provide field-proven experimental protocols for its characterization, and offer insights into the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic discovery programs.

Core Biological Activity: A Selective c-Jun N-Terminal Kinase (JNK) Inhibitor

The primary biological activity of the 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold lies in its potent and selective inhibition of c-Jun N-terminal kinases (JNKs).[1] JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and oxidative stress. The JNK signaling pathway plays a pivotal role in regulating apoptosis, inflammation, and cellular proliferation. Consequently, aberrant JNK activity has been implicated in numerous diseases, including neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as cancer and inflammatory disorders.

The 4-(pyrazol-3-yl)-pyridine series of compounds emerged from the optimization of an earlier pyrimidine-based series of JNK inhibitors.[1] Structure-activity relationship (SAR) studies revealed that the pyridine-containing compounds were generally more potent than their pyrimidine counterparts. The core 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine structure provides a key hinge-binding motif that allows for competitive inhibition at the ATP-binding site of the JNK enzyme.

Mechanism of Action: Targeting the JNK Signaling Cascade

The inhibitory action of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its analogs on JNK prevents the downstream phosphorylation of its substrates, most notably the transcription factor c-Jun. Phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription complex, which in turn regulates the expression of genes involved in cell survival, proliferation, and apoptosis. By blocking this cascade, these inhibitors can modulate gene expression and exert their therapeutic effects.

JNK_Pathway Stress Stress Stimuli (Cytokines, UV, Oxidative Stress) MKK4_7 MKK4/MKK7 Stress->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex (c-Jun/c-Fos) cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation, Proliferation) AP1->Gene_Expression Inhibitor 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine Inhibitor->JNK Inhibition

Figure 1: Simplified JNK Signaling Pathway and the inhibitory action of 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine.

Quantitative Biological Data: Structure-Activity Relationship Insights

The potency of the 4-(pyrazol-3-yl)-pyridine scaffold is highly dependent on the substitutions at various positions on both the pyrazole and pyridine rings. The following table summarizes key SAR findings from the literature, highlighting the impact of different functional groups on JNK3 inhibitory activity.[2]

Compound/ModificationXJNK3 IC₅₀ (μM)p38 IC₅₀ (μM)
Scaffold 1 (Pyrimidine core) NHHH0.63>20
Scaffold 2 (Pyridine core) CHHHH0.160>20
Modification at X C-ClHHH0.080>20
N-Alkylation of Pyrazole (R¹) CHMeHH1.45>20
Substitution at R³ CHHH4-F-Ph0.0190.045

Table 1: In Vitro Kinase Inhibitory Activity of Representative 4-(Pyrazol-3-yl)-pyridine Analogs. [2]

Key Insights from SAR Data:

  • Pyridine Core Advantage: Replacing the pyrimidine ring with a pyridine ring (Scaffold 2 vs. Scaffold 1) resulted in a significant increase in JNK3 inhibitory potency.[2]

  • Halogenation Effect: The introduction of a chlorine atom at the 5-position of the pyridine ring (X = C-Cl) further enhanced the activity.[2]

  • N-Alkylation Impact: Alkylation of the pyrazole nitrogen (R¹) generally led to a decrease in potency, suggesting the N-H may be involved in a crucial interaction with the enzyme.[2]

  • Aryl Substitution: The addition of a substituted phenyl group at the R³ position of the pyrazole ring can dramatically increase potency, although it may also impact selectivity against other kinases like p38.[2]

Experimental Protocols: A Guide to Characterization

To ensure the trustworthiness and reproducibility of findings, rigorous and well-validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to characterize the biological activity of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its derivatives.

Protocol 1: In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against the JNK3 enzyme. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][4]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of JNK3. The luminescent readout offers high sensitivity and a broad dynamic range.

ADP_Glo_Workflow Start Start Kinase_Reaction Kinase Reaction (JNK3, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Incubate1 Incubate (e.g., 60 min at RT) Kinase_Reaction->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate kinase reaction, deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate2->Add_Detection Incubate3 Incubate (e.g., 30 min at RT) Add_Detection->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence End End Read_Luminescence->End

Figure 2: Workflow for the ADP-Glo™ JNK3 Kinase Inhibition Assay.

Materials:

  • JNK3 enzyme (recombinant)

  • JNK3 substrate (e.g., ATF2)

  • ATP

  • Test compound (4-(pyridin-3-yl)-2H-pyrazol-3-ylamine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 µM DTT)[3]

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of JNK3 enzyme solution (pre-diluted in Kinase Buffer).

    • Add 2 µL of a substrate/ATP mixture (pre-diluted in Kinase Buffer). The final ATP concentration should be at or near the Km for JNK3.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and initiate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vitro Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic or anti-proliferative effects of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine on cancer cell lines.[5][6]

Rationale: This assay provides an indication of the compound's effect on cell viability and proliferation. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)[5][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (4-(pyridin-3-yl)-2H-pyrazol-3-ylamine) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.

Synthesis of the 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine Scaffold

The synthesis of the 4-(pyrazol-3-yl)-pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine precursor. For instance, a Suzuki coupling reaction can be employed to introduce the pyrazole ring.

Synthesis_Scheme Pyridine_Precursor Substituted Pyridine (e.g., with a leaving group) Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Pyridine_Precursor->Suzuki_Coupling Pyrazole_Boronic_Ester Pyrazole Boronic Ester Pyrazole_Boronic_Ester->Suzuki_Coupling Coupled_Product 4-(Pyrazol-3-yl)-pyridine Scaffold Suzuki_Coupling->Coupled_Product Functional_Group_Mod Functional Group Interconversion Coupled_Product->Functional_Group_Mod Final_Product 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine Functional_Group_Mod->Final_Product

Figure 3: Generalized Synthetic Strategy for 4-(Pyridin-3-YL)-2H-pyrazol-3-ylamine.

Conclusion and Future Directions

The 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold represents a highly promising starting point for the development of novel kinase inhibitors, particularly targeting the JNK pathway. Its demonstrated potency and selectivity, coupled with a synthetically tractable core, make it an attractive candidate for further optimization in drug discovery programs. Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the substitutions on the scaffold to enhance selectivity against other kinases, thereby minimizing off-target effects.

  • Enhancing Pharmacokinetic Properties: Optimizing the physicochemical properties of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of optimized analogs in relevant animal models of human diseases.

By leveraging the insights and methodologies presented in this guide, researchers can effectively advance the exploration of the 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold and unlock its full therapeutic potential.

References

A Comprehensive Technical Guide to 4-Pyridin-3-YL-2H-pyrazol-3-ylamine (CAS: 40545-68-4): A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic compound identified by CAS number 40545-68-4. It serves as a critical building block in medicinal chemistry, particularly in the development of targeted therapeutics. The pyrazole ring system is recognized as a "privileged scaffold" due to its versatile chemical properties and its proven role in the structure of numerous protein kinase inhibitors.[1][2] This guide, intended for researchers and drug development professionals, elucidates the compound's physicochemical properties, outlines robust synthesis and purification strategies, explores its mechanism of action as a kinase inhibitor, and discusses its application in structure-activity relationship (SAR) studies. By synthesizing technical data with field-proven insights, this whitepaper aims to be an essential resource for leveraging this scaffold in modern drug discovery programs.

Introduction: The Pyrazole-Pyridine Scaffold in Modern Drug Discovery

The Prominence of Protein Kinases as Drug Targets

Protein kinases constitute a large family of enzymes that are central regulators of cellular signal transduction, controlling processes such as cell growth, proliferation, and differentiation.[3] The aberrant activity of these enzymes is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets in the pharmaceutical industry.[3][4] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment paradigms in oncology and inflammation.[1][2] A significant portion of these inhibitors are designed to be ATP-competitive, mimicking the adenine portion of ATP to occupy the enzyme's active site.

This compound: A Strategic Building Block

This compound emerges as a molecule of high strategic value. Its structure uniquely combines two key heterocyclic systems:

  • The Pyrazole Core: This five-membered ring is a versatile pharmacophore. The adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of a kinase's ATP-binding pocket. This bioisosteric replacement for adenine is a cornerstone of its utility.[1]

  • The Pyridin-3-yl Substituent: This group provides a critical vector for chemical modification. It allows for the exploration of the solvent-exposed region of the kinase active site, enabling chemists to fine-tune properties like potency, selectivity, and pharmacokinetics (PK). The nitrogen atom in the pyridine ring can also serve as an additional interaction point or improve aqueous solubility. The use of a pyridine core, while less common than pyrimidine, can also reduce polarity, a factor that may improve properties like brain penetration.[3]

This compound is not merely an intermediate; it is a carefully designed scaffold. It has been instrumental in the development of inhibitors for key kinases, such as the c-Jun N-terminal kinases (JNKs), which are implicated in neurodegenerative diseases and inflammatory disorders.[3][4]

Physicochemical and Structural Characterization

Accurate characterization is the foundation of reproducible research. The key identifiers and properties of this compound are summarized below.

Core Compound Identifiers
PropertyValueSource
CAS Number 40545-68-4[5][6][7][8]
Molecular Formula C₈H₈N₄[5]
Molecular Weight 160.18 g/mol [9][10]
IUPAC Name 4-(pyridin-3-yl)-1H-pyrazol-3-amine[5]
Synonyms 5-Amino-4-(pyridin-3-yl)-1H-pyrazole; 3-(3-Amino-1H-pyrazol-4-yl)pyridine[5]
Physicochemical Properties
PropertyValue / DescriptionSource
Appearance White to yellow powder[9]
Purity Typically ≥95% (via NMR/HPLC)[9]
Storage Conditions Recommended storage at 2°C to 8°C to ensure long-term stability[9][10]
Spectroscopic Data Interpretation

While specific spectra should be acquired for each batch, standard characterization would include:

  • ¹H NMR: Expected signals would correspond to the protons on the pyrazole and pyridine rings, as well as the amine protons. The coupling patterns of the pyridine protons are diagnostic for the 3-substitution pattern.

  • ¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular formula.

  • Mass Spectrometry (MS): The ESI+ spectrum should show a clear molecular ion peak [M+H]⁺ at approximately m/z 161.19.

Synthesis and Purification Strategies

Rationale for Synthetic Route Selection

The synthesis of 4-substituted pyrazoles can be approached in several ways. A common and effective strategy involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile precursor, such as a β-ketonitrile. This approach is often high-yielding and allows for modularity.

The following workflow illustrates a logical and experimentally validated pathway for producing this compound. The causality behind this choice is the commercial availability of the starting materials and the robustness of the chemical transformations involved.

Generalized Synthesis Protocol

Step 1: Claisen Condensation to form β-Ketonitrile

  • Reaction: 3-Acetylpyridine is reacted with diethyl carbonate in the presence of a strong base like sodium hydride (NaH) to form ethyl 3-oxo-3-(pyridin-3-yl)propanoate. This intermediate is then treated with a nitrating agent followed by reduction, or more directly, converted to the corresponding β-ketonitrile. A more direct route involves the reaction of 3-pyridylacetonitrile with an acylating agent.

  • Causality: This step constructs the core 3-carbon backbone required for the pyrazole ring. Sodium hydride is used to deprotonate the α-carbon, generating a nucleophilic enolate for the condensation reaction.

Step 2: Formation of an Enol Ether or Enamine Intermediate

  • Reaction: The resulting β-ketonitrile is reacted with an orthoformate like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

  • Causality: This activates the β-position, converting it into a better electrophile and setting the stage for the subsequent cyclization. DMF-DMA is particularly effective for creating a stable enamine intermediate.

Step 3: Cyclocondensation with Hydrazine

  • Reaction: The activated intermediate from Step 2 is reacted with hydrazine hydrate in a protic solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration.

  • Causality: Hydrazine acts as a 1,2-dinucleophile. The initial attack occurs at the more electrophilic carbon, followed by an intramolecular cyclization and subsequent elimination of water (or another leaving group) to form the aromatic pyrazole ring. Using hydrazine hydrate (N₂H₄·H₂O) is a practical choice for its stability and ease of handling compared to anhydrous hydrazine.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis.

G cluster_0 Step 1: Backbone Construction cluster_1 Step 2: Activation cluster_2 Step 3: Cyclization A 3-Pyridylacetonitrile C β-Oxo-3-pyridinepropanenitrile A->C NaH, THF B Acylating Agent (e.g., Ethyl Formate) B->C E Activated Enamine Intermediate C->E D DMF-DMA D->E G This compound E->G F Hydrazine Hydrate F->G Ethanol, Reflux caption Fig. 1: Generalized Synthesis Workflow

Caption: Fig. 1: Generalized Synthesis Workflow

Purification and Quality Control
  • Protocol:

    • Upon reaction completion, the crude product is typically isolated via filtration after precipitation from the reaction mixture or evaporation of the solvent.

    • The crude solid is then purified using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes or dichloromethane in methanol to elute the final product.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for final purification.

  • Self-Validation: Purity must be confirmed to be >95% by High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of starting materials and intermediates validates the completion of the reaction and the effectiveness of the purification.

Mechanism of Action and Biological Significance

The Role as an ATP-Competitive Kinase Inhibitor

The therapeutic efficacy of derivatives of this scaffold stems from their ability to act as Type I kinase inhibitors. They function by competing with endogenous ATP for binding to the kinase active site. The pyrazole core, with its N-H groups, forms critical hydrogen bonds with the "hinge" region of the kinase, a short amino acid sequence that connects the N- and C-lobes of the enzyme. This binding event physically occludes ATP and prevents the phosphotransfer reaction, thereby shutting down the downstream signaling cascade.[1]

Signaling Pathway Diagram

G cluster_0 Normal Kinase Activity cluster_1 Competitive Inhibition ATP ATP Kinase_A Kinase (Active Site) ATP->Kinase_A Binds PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Kinase_A->PhosphoSubstrate Phosphorylates Substrate_A Substrate Protein Substrate_A->Kinase_A Inhibitor 4-Pyridin-3-YL Scaffold (e.g., JNK Inhibitor) Kinase_B Kinase (Active Site) Inhibitor->Kinase_B Occupies Site NoReaction No Phosphorylation (Signal Blocked) Kinase_B->NoReaction Inactive Substrate_B Substrate Protein Substrate_B->Kinase_B caption Fig. 2: ATP-Competitive Inhibition Mechanism

Caption: Fig. 2: ATP-Competitive Inhibition Mechanism

Case Study: Inhibition of c-Jun N-terminal Kinase (JNK)

Research has explicitly demonstrated the utility of the 4-(pyrazol-3-yl)-pyridine scaffold in developing potent JNK inhibitors.[3][4] JNKs are activated by stress stimuli and play a crucial role in apoptosis and inflammation. JNK3, in particular, is predominantly expressed in the brain, making it a high-value target for neurodegenerative disorders.[3] The development of this series originated from optimizing an earlier pyrimidine-based scaffold, where replacing the pyrimidine with pyridine led to surprisingly more potent compounds against JNK3.[3] This underscores the subtle but powerful impact of scaffold modification on biological activity.

Applications in Drug Development and Research

Scaffold for Structure-Activity Relationship (SAR) Studies

This compound is an ideal starting point for SAR studies. Key positions for modification include:

  • Pyrazole N1/N2: Alkylation or arylation at the unsubstituted nitrogen of the pyrazole can modulate polarity and introduce new interactions. While N-alkylation can sometimes decrease potency, it is a crucial tactic for improving pharmacokinetic properties like brain penetration by reducing polarity.[3]

  • Pyridine Ring: The pyridine ring itself can be substituted to enhance binding or alter physical properties.

  • Amine Group (C3): This primary amine is a versatile chemical handle. It can be acylated, sulfonated, or used in reductive amination to append a wide variety of functional groups, enabling the exploration of different pockets within the kinase active site.

Lead Optimization Workflow

The compound is a cornerstone of the iterative lead optimization cycle common in drug discovery.

G A Design Analogs (Based on Scaffold) B Chemical Synthesis A->B Step 1 C In Vitro Screening (e.g., Kinase Assay) B->C Step 2 D SAR Analysis C->D Step 3 D->A Step 4 (Iterate) caption Fig. 3: Iterative Lead Optimization Cycle

Caption: Fig. 3: Iterative Lead Optimization Cycle

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, verified Safety Data Sheet (SDS) for this exact compound should always be consulted, the hazard profile can be inferred from related aminopyrazole structures.

GHS Hazard Classification (Anticipated)
Hazard ClassStatementPrecautionary Code
Acute Toxicity, Oral H302: Harmful if swallowedP264, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Acute Toxicity, Inhalation H332: Harmful if inhaledP261, P304+P340
This classification is based on data for similar compounds and should be confirmed with a supplier-specific SDS.[11][12][13]
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles that meet ANSI Z87.1 standards.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

Long-term Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For maximum stability and to preserve purity, storage at 2-8°C is recommended, away from strong oxidizing agents.[9][10]

Conclusion and Future Outlook

This compound (CAS 40545-68-4) is far more than a simple chemical reagent; it is a privileged scaffold that continues to demonstrate significant value in the discovery of novel protein kinase inhibitors. Its inherent drug-like properties, synthetic tractability, and proven ability to bind effectively to the kinase hinge region make it an invaluable starting point for drug discovery campaigns targeting a host of human diseases. Future research will undoubtedly continue to leverage this scaffold, exploring new decoration patterns and targeting novel kinases to address unmet medical needs. The insights and protocols detailed in this guide provide a robust framework for researchers to unlock the full potential of this powerful molecular architecture.

References

Spectroscopic Characterization of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic profile of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine (CAS No. 40545-68-4), a heterocyclic amine of significant interest in medicinal chemistry and drug development.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes established principles of spectroscopic analysis and data from structurally analogous compounds to present a comprehensive, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives. We will explore the theoretical underpinnings and expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction and Molecular Structure

4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine belongs to the class of aminopyrazoles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[1] The molecule's structure, featuring a pyrazole ring substituted with an amino group and a pyridine ring, allows for a rich and informative spectroscopic signature. The tautomeric nature of the pyrazole ring (1H vs. 2H) adds a layer of complexity that spectroscopy is well-suited to unravel. For the purpose of this guide, we will consider the 2H-pyrazol-3-ylamine tautomer, which is one of the common forms.

Diagram 1: Molecular Structure and Numbering

Caption: Structure of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: Predicted Data and Interpretation

Experimental Rationale: A standard ¹H NMR experiment would be conducted in a deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons (NH, NH₂). A spectrometer operating at 400 MHz or higher is recommended for better signal dispersion, especially in the aromatic region.

The predicted chemical shifts (δ) are based on the analysis of similar pyrazole and pyridine structures.[2][3][4] The protons on the pyridine ring are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The pyrazole protons will be influenced by the amino group and the adjacent pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-2'~8.60d (doublet)~2.01HDeshielded proton adjacent to pyridine N and ortho to the pyrazole substituent.
H-6'~8.50dd (doublet of doublets)~4.8, 1.51HDeshielded proton ortho to pyridine N.
H-5~7.90s (singlet)-1HPyrazole ring proton, deshielded by the aromatic system.
H-4'~7.45ddd (doublet of doublet of doublets)~8.0, 4.8, 0.81HPyridine proton coupled to H-6' and H-5'.
H-5'~7.35m (multiplet)-1HComplex coupling with adjacent pyridine protons.
NH (Pyrazole)~11.5-12.5br s (broad singlet)-1HLabile proton, typically broad and downfield. Position is solvent dependent.
NH₂ (Amino)~5.0-6.0br s (broad singlet)-2HLabile protons, broad due to quadrupole effects and exchange.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

Experimental Rationale: A proton-decoupled ¹³C NMR experiment is standard. Using a solvent like DMSO-d₆ allows for direct comparison with the ¹H NMR data. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be crucial for distinguishing between CH, CH₂, and CH₃ groups (though only CH is present in the core structure here) and quaternary carbons.

The chemical shifts are predicted based on established values for pyrazole and pyridine rings.[4][5] Carbons directly attached to nitrogen atoms (e.g., C3, C5, C2', C6') are expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
C3~155.0Attached to the amino group and two nitrogen atoms within the pyrazole ring, highly deshielded.
C6'~149.0Pyridine carbon adjacent to nitrogen.
C2'~147.5Pyridine carbon adjacent to nitrogen.
C5~138.0Pyrazole carbon, deshielded by the aromatic system.
C4'~135.0Pyridine carbon.
C3'~130.0Pyridine carbon attached to the pyrazole ring.
C5'~123.0Pyridine carbon.
C4~105.0Pyrazole carbon shielded by the adjacent amino-bearing carbon.

Diagram 2: NMR Correlation Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments (for confirmation) cluster_interpretation Data Interpretation H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY Identifies ¹J(H,H) coupling HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC Correlates protons to attached carbons HMBC HMBC (Long-range C-H Correlation) H1_NMR->HMBC Correlates protons to carbons 2-3 bonds away C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC DEPT DEPT-135/90 Structure Final Structure Confirmation DEPT->Structure Identifies C, CH, CH₂, CH₃ COSY->Structure HSQC->Structure HMBC->Structure Confirms connectivity and quaternary carbons MS_Fragmentation Parent [M+H]⁺ m/z = 161.08 Frag1 Loss of NH₃ [C₈H₆N₃]⁺ m/z = 144.06 Parent->Frag1 - NH₃ Frag2 Loss of HCN (from Pyrazole) [C₇H₇N₃]⁺ m/z = 134.07 Parent->Frag2 - HCN Frag3 Pyridine Cation [C₅H₄N]⁺ m/z = 78.03 Parent->Frag3 Ring Cleavage

References

Foreword: The Strategic Imperative for Evaluating Novel Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

In the landscape of modern drug discovery, certain chemical scaffolds consistently emerge as "privileged structures" due to their proven ability to interact with a wide range of biological targets. The pyrazole nucleus is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs, from the anti-inflammatory agent celecoxib to potent kinase inhibitors like ruxolitinib and crizotinib.[1][2][3] The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often enhances this biological activity, creating compounds with significant therapeutic potential, particularly in oncology and immunology.[4][5]

This guide focuses on This compound , a molecule that combines the privileged pyrazole core with a pyridine moiety. This specific arrangement suggests a high probability of activity as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases.[6][7][8] This document provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of this compound. It is designed not as a rigid set of instructions, but as a strategic roadmap for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, tiered progression of experiments, from broad phenotypic screening to specific target deconvolution and mechanistic elucidation, ensuring that every step generates actionable, high-integrity data.

Part 1: Foundational Assessment - Physicochemical Properties and Initial Viability

Before embarking on complex biological assays, a foundational understanding of the compound's basic properties is essential for data integrity. This initial phase ensures that observed biological effects are due to specific molecular interactions, not experimental artifacts.

Compound Identity and Purity Verification

The first step in any in vitro evaluation is to confirm the identity and purity of the test compound. This is a non-negotiable quality control step to ensure the reproducibility and reliability of all subsequent data.

Protocol: Compound Quality Control

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of this compound.

    • Method: Prepare a 1 mg/mL stock solution in DMSO. Dilute to approximately 10 µg/mL in methanol with 0.1% formic acid. Analyze via electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

    • Validation: The observed m/z should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Confirm the chemical structure.

    • Method: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine the purity of the compound.

    • Method: Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluent using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm).

    • Validation: The purity should ideally be ≥95% for use in biological assays.

Aqueous Solubility and Stability

Poor solubility is a common cause of misleading results in in vitro assays, leading to compound precipitation and non-specific effects.

Protocol: Kinetic Solubility Assay

  • Objective: Determine the compound's solubility in aqueous buffer.

  • Method: Prepare a high-concentration DMSO stock solution (e.g., 10 mM). Serially dilute this stock into a relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Analysis: Incubate the dilutions for 1-2 hours at room temperature. Measure the turbidity of each solution using a nephelometer or plate reader.

  • Interpretation: The highest concentration that remains clear is the approximate kinetic solubility. This concentration should guide the maximum dose used in subsequent cell-based assays to avoid artifacts from precipitation.

Part 2: Tier 1 Screening - Assessing General Cytotoxicity and Antiproliferative Activity

The initial biological evaluation aims to answer a fundamental question: Does the compound have any effect on cell viability or proliferation? A broad screening against a panel of cancer cell lines is a cost-effective strategy to identify potential areas of efficacy. The choice of cell lines should be strategic, representing different cancer types known to be driven by kinase signaling pathways (e.g., lung, breast, leukemia, melanoma).[9][10][11]

Rationale for Antiproliferative Screening

Given that the pyrazole-pyridine scaffold is a hallmark of many kinase inhibitors, and dysregulated kinase activity is a primary driver of cancer, the most logical starting point is to assess the compound's ability to inhibit cancer cell proliferation.[2][12] A positive result in this assay provides the justification for more resource-intensive mechanistic studies.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]

  • Cell Plating: Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the cells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The IC₅₀ values from the proliferation screen should be summarized in a table for clear comparison across different cell lines.

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Non-Small Cell Lung Cancer5.2
MCF-7Breast Cancer2.8
K562Chronic Myelogenous Leukemia0.9
A375Malignant Melanoma8.1
DU145Prostate Cancer15.6

Interpretation: A potent and selective activity profile (e.g., sub-micromolar IC₅₀ in the K562 cell line) would strongly suggest a specific mechanism of action, such as inhibition of the BCR-ABL kinase, and would prioritize this cell line for further investigation.[13] Conversely, broad, low-micromolar activity across all lines might suggest a more general mechanism or inhibition of a common signaling node.

Part 3: Tier 2 Investigation - Target Deconvolution and Mechanistic Validation

A positive result in the Tier 1 screen necessitates a deeper investigation to identify the molecular target and validate the mechanism of action. Based on the compound's structure, the primary hypothesis is the inhibition of one or more protein kinases.

Experimental Workflow for Target Identification

The following diagram illustrates a logical workflow for moving from a phenotypic observation (antiproliferative activity) to target identification and validation.

G A Positive Antiproliferative Hit (e.g., IC50 < 10 µM) B Broad Kinase Panel Screen (Biochemical Assay) A->B  Hypothesis:  Kinase Inhibition C Identify Potent Targets (e.g., % Inhibition > 90%) B->C D IC50 Determination for Hits (Biochemical Assay) C->D E Cellular Target Engagement (Western Blot for Phospho-Substrate) D->E  Confirm On-Target Effect  in Cellular Context F Phenotypic Confirmation (Cell Cycle & Apoptosis Assays) E->F  Link Target to  Cellular Outcome G Validated Lead Compound F->G

Caption: Workflow for kinase inhibitor validation.

Biochemical Kinase Profiling

Rationale: The most direct way to test the kinase inhibitor hypothesis is to screen the compound against a large, diverse panel of purified kinases. This provides an unbiased view of the compound's potency and selectivity.

Protocol: Kinase Panel Screen

  • Objective: To identify which kinases are inhibited by this compound.

  • Method: This is typically performed as a fee-for-service by specialized vendors. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. The assay measures the kinase's ability to phosphorylate a substrate in the presence of the compound. Activity is often measured by quantifying the amount of ATP consumed (e.g., using ADP-Glo™ technology).

  • Data Analysis: Results are reported as the percent inhibition of each kinase relative to a vehicle control. Potent hits (e.g., >90% inhibition) are selected for follow-up.

  • Follow-up (IC₅₀ Determination): For the most strongly inhibited kinases, a full dose-response curve is generated to determine the biochemical IC₅₀ value, providing a quantitative measure of potency.

Cellular Target Engagement and Pathway Analysis

Rationale: A compound that potently inhibits a purified enzyme in a test tube may not necessarily engage that same target within the complex environment of a living cell. It is crucial to demonstrate that the compound inhibits the target kinase in a cellular context at concentrations consistent with its antiproliferative IC₅₀. Western blotting is the gold-standard technique for this purpose.

Protocol: Western Blot for Phospho-Protein Levels

  • Objective: To measure the inhibition of a specific kinase signaling pathway in cells.

  • Cell Treatment: Treat the most sensitive cell line (e.g., K562) with increasing concentrations of the compound for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., phospho-STAT5 for a JAK inhibitor, or phospho-CrkL for a BCR-ABL inhibitor). Also, probe a separate blot with an antibody for the total protein to ensure that changes in phosphorylation are not due to changes in total protein levels.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Interpretation: A dose-dependent decrease in the level of the phosphorylated substrate, occurring at concentrations similar to the antiproliferative IC₅₀, provides strong evidence of cellular target engagement.

Elucidating the Cellular Phenotype

Rationale: Inhibition of critical signaling pathways, particularly those involved in cell proliferation, often leads to specific cellular outcomes like cell cycle arrest or apoptosis (programmed cell death).[7][11] Characterizing this phenotype provides further mechanistic insight.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at 1x and 5x the IC₅₀ concentration for 24-48 hours.

  • Cell Fixation and Staining: Harvest the cells, fix them in cold ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates that the compound is interfering with cell cycle progression at that checkpoint.[11]

Protocol: Apoptosis Assay (Annexin V Staining)

  • Cell Treatment: Treat cells as in the cell cycle analysis protocol.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: Analyze the dual-stained cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). A significant increase in the apoptotic populations confirms this as a mechanism of cell death.

Part 4: Tier 3 - Exploring Secondary and Alternative Activities

While the primary hypothesis may be kinase inhibition, the versatile pyrazole scaffold is known for a wide range of other biological activities.[14] If the kinase inhibition data is weak or does not fully explain the observed phenotype, or if the research goals include broader profiling, exploring these alternative mechanisms is warranted.

Anti-inflammatory Potential
  • Assay: COX-1/COX-2 Inhibition Assay.

  • Rationale: Some pyrazole derivatives are potent and selective COX-2 inhibitors.[12] This can be tested using commercially available enzyme-based assay kits.

Antibacterial Activity
  • Assay: Minimum Inhibitory Concentration (MIC) Assay.

  • Rationale: Pyrazole compounds have shown promise as antibacterial agents.[2][15] The MIC can be determined by broth microdilution methods against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Antioxidant Activity
  • Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

  • Rationale: The ability to scavenge free radicals is another reported activity of pyrazole derivatives.[15] This cell-free chemical assay provides a rapid measure of antioxidant potential.

Conclusion and Strategic Outlook

This guide outlines a systematic, hypothesis-driven approach for the in vitro evaluation of this compound. By progressing through a logical sequence of tiers—from foundational quality control and broad phenotypic screening to specific target deconvolution and mechanistic studies—researchers can efficiently and rigorously characterize the compound's biological activity. The strong precedent for pyrazole-pyridine scaffolds as kinase inhibitors provides a clear and compelling primary hypothesis.[6][7] The successful validation of this hypothesis, through the combination of biochemical and cellular assays described herein, would establish a firm foundation for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.[8] This structured methodology ensures the generation of high-quality, interpretable data, maximizing the potential for discovering a novel therapeutic agent.

References

The Emergence of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine Derivatives: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of pyrazole and pyridine rings in a single molecular framework has given rise to a plethora of biologically active compounds, capturing the attention of the medicinal chemistry community. This technical guide delves into the discovery and development of a particularly promising scaffold: 4-Pyridin-3-YL-2H-pyrazol-3-ylamine and its derivatives. With full editorial control, this document eschews rigid templates to present a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will explore the rationale behind the synthesis of these compounds, provide detailed experimental protocols, analyze their structure-activity relationships, and discuss their potential as therapeutic agents, particularly in the realm of kinase inhibition for oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this important chemical space.

Introduction: The Strategic Fusion of Pyrazole and Pyridine Moieties

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its metabolic stability, synthetic tractability, and its ability to engage in a variety of non-covalent interactions with biological targets.[3] Similarly, the pyridine ring is a common feature in pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a key hydrogen bond acceptor.[4]

The combination of these two pharmacophores into the this compound core creates a unique three-dimensional structure with a rich electronic profile, making it an attractive starting point for the design of targeted therapies. The exocyclic amine at the 3-position of the pyrazole ring provides a crucial vector for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive overview of the discovery of this class of compounds, with a focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in cancer and inflammatory diseases.[5][6]

Synthetic Strategies: Building the this compound Core

The synthesis of this compound derivatives can be approached through several convergent strategies. The following protocol is a representative example, adapted from established methodologies for the synthesis of related 4-substituted pyrazoles.[5] The rationale behind this multi-step synthesis is to build the core scaffold in a manner that allows for late-stage diversification, a key strategy in modern drug discovery.

General Synthetic Workflow

The overall synthetic strategy involves the construction of a pyrazole precursor followed by a cross-coupling reaction to introduce the pyridine moiety.

Synthetic Workflow A Starting Material (e.g., Substituted Acetonitrile) B Condensation (e.g., with DMF-DMA) A->B Step 1 C Cyclization (with Hydrazine) B->C Step 2 D Halogenation (e.g., Bromination) C->D Step 3 E Suzuki Coupling (with Pyridine-3-boronic acid) D->E Step 4 F Final Derivative E->F Step 5

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of a β-Enaminonitrile Intermediate

  • Rationale: This initial step creates a versatile intermediate that will ultimately form the pyrazole ring. The use of dimethylformamide dimethyl acetal (DMF-DMA) is a common and efficient method for this transformation.

  • Procedure:

    • To a solution of a substituted acetonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol), add DMF-DMA (1.2 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude β-enaminonitrile, which can often be used in the next step without further purification.

Step 2: Cyclization to form the 3-Aminopyrazole Ring

  • Rationale: The cyclization with hydrazine hydrate is a classic and robust method for the formation of the pyrazole ring. The amino group at the 3-position is introduced at this stage.

  • Procedure:

    • Dissolve the crude β-enaminonitrile (1.0 eq) in ethanol (10 mL/mmol).

    • Add hydrazine hydrate (1.5 eq) dropwise at room temperature.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction to room temperature, and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to afford the 3-aminopyrazole.

Step 3: Halogenation of the Pyrazole Core

  • Rationale: Introduction of a halogen, typically bromine, at the 4-position of the pyrazole ring is a necessary step to enable the subsequent cross-coupling reaction. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for this purpose.

  • Procedure:

    • Dissolve the 3-aminopyrazole (1.0 eq) in dichloromethane (DCM) or chloroform (CHCl₃) (15 mL/mmol).

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Wash the reaction mixture with saturated aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Suzuki Cross-Coupling with Pyridine-3-boronic acid

  • Rationale: The Suzuki coupling is a powerful and widely used method for forming carbon-carbon bonds.[7] This step connects the pyrazole and pyridine rings. The choice of palladium catalyst and ligand is crucial for achieving high yields.

  • Procedure:

    • To a degassed mixture of the 4-bromopyrazole derivative (1.0 eq), pyridine-3-boronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water, 4:1), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired this compound derivative.

Biological Activity and Structure-Activity Relationship (SAR) Insights

Derivatives of the this compound scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5]

Kinase Inhibition Profile

While specific data for a broad panel of this compound derivatives is not extensively available in the public domain, studies on the closely related 4-(pyrazol-3-yl)-pyridine scaffold have demonstrated potent inhibition of c-Jun N-terminal kinases (JNKs).[5] It is highly probable that the this compound core also targets members of the kinome.

The general mechanism of action for such inhibitors is competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Kinase_Inhibition cluster_1 Downstream Signaling ATP ATP Kinase Kinase Inhibitor This compound Derivative Inhibitor->Kinase Blocks Binding Substrate Substrate Protein Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Kinase->Substrate Phosphorylation

Caption: Mechanism of kinase inhibition by competitive ATP binding.

Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related compound series, several key structural features can be modulated to optimize the biological activity of this compound derivatives.

Position of ModificationRationale for ModificationExpected Impact on Activity
Pyrazole N1-position Can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase.Introduction of small alkyl or substituted aryl groups can modulate potency and pharmacokinetic properties.
Pyrazole N2-position Can alter the electronic properties of the pyrazole ring and its hydrogen bonding capabilities.Substitution at this position can impact binding affinity and selectivity.
Pyridine Ring Substitution on the pyridine ring can be used to probe for additional binding interactions and to fine-tune physicochemical properties.Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds.
Exocyclic Amine (3-position) A key point for diversification. Acylation or alkylation can introduce groups that occupy specific sub-pockets within the kinase active site.Can significantly impact potency and selectivity. Larger, more rigid groups may enhance binding affinity.

Table 1: Key Positions for SAR Exploration

Future Directions and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for multi-vector optimization make it an attractive core for medicinal chemistry campaigns.

Future research should focus on:

  • Broad Kinase Profiling: Screening a library of derivatives against a large panel of kinases to identify specific targets and understand the selectivity profile.

  • Structure-Based Drug Design: Obtaining co-crystal structures of lead compounds with their target kinases to guide further optimization efforts.

  • In Vivo Evaluation: Assessing the efficacy, pharmacokinetics, and safety of promising compounds in relevant animal models of cancer and other diseases.

Conclusion

This technical guide has provided an in-depth overview of the discovery, synthesis, and potential biological activity of this compound derivatives. By leveraging established synthetic methodologies and drawing insights from closely related compound series, we have outlined a clear path for the exploration of this promising chemical scaffold. The inherent drug-like properties of the pyrazole and pyridine moieties, combined with the versatility of the exocyclic amine, position these compounds as valuable assets in the ongoing quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-pyridin-3-yl-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This document delves into the fundamental principles of annular prototropic tautomerism in aminopyrazoles, outlines state-of-the-art experimental and computational methodologies for its characterization, and discusses the critical factors influencing the equilibrium. By synthesizing established principles with practical insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the design and optimization of pyrazole-based therapeutics.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. For N-unsubstituted pyrazoles, annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key consideration. This seemingly subtle structural change can significantly alter a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and pKa. Consequently, the predominant tautomeric form of a drug candidate can dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a biological target.

The compound this compound belongs to a class of substituted aminopyrazoles that have garnered considerable attention as privileged scaffolds in medicinal chemistry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][4] The ability of the pyrazole moiety to engage in various hydrogen bonding interactions makes it an effective pharmacophore for targeting the ATP-binding site of kinases.[1][2] Understanding and controlling the tautomeric equilibrium of this compound is therefore paramount for the rational design of potent and selective drug candidates.

The Annular Tautomeric Equilibrium of this compound

The tautomerism of this compound involves an equilibrium between two primary annular tautomers: 4-(pyridin-3-yl)-1H-pyrazol-5-amine (Tautomer A) and 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine (Tautomer B). While other tautomeric forms, such as imino tautomers, are theoretically possible, they are generally considered to be significantly less stable and are not observed under normal conditions.

Caption: Annular tautomeric equilibrium of this compound.

The position of this equilibrium is dictated by a delicate interplay of intrinsic and extrinsic factors, which will be explored in detail in the subsequent sections.

Factors Influencing the Tautomeric Equilibrium

The relative stability of the two tautomers is not fixed but is influenced by a variety of factors. A thorough understanding of these factors is crucial for predicting and potentially controlling the tautomeric preference.

Substituent Effects

The electronic nature of the substituents on the pyrazole ring plays a pivotal role in determining the tautomeric equilibrium. The pyridin-3-yl group at the 4-position is an electron-withdrawing group due to the electronegativity of the nitrogen atom. This electronic effect can influence the acidity of the N-H protons and the overall electron distribution in the pyrazole ring, thereby affecting the relative stability of the tautomers.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization may differ for each form. For instance, a more polar tautomer will be preferentially stabilized in a polar solvent. The ability of the solvent to act as a proton donor or acceptor can also facilitate the interconversion between tautomers.

pH

The pH of the medium can significantly influence the tautomeric equilibrium, especially for a molecule like this compound which contains basic nitrogen atoms in both the pyrazole and pyridine rings. Protonation or deprotonation at different sites can favor one tautomer over the other.

Temperature

Temperature can affect the position of the tautomeric equilibrium by influencing the relative populations of the two tautomers according to the principles of thermodynamics. Variable-temperature NMR studies can provide valuable insights into the thermodynamics of the tautomeric interconversion.

Experimental Methodologies for Characterizing the Tautomeric Equilibrium

A multi-pronged approach combining various spectroscopic and analytical techniques is essential for a comprehensive characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[5][6] By analyzing the chemical shifts, coupling constants, and signal intensities in 1H, 13C, and 15N NMR spectra, one can identify the predominant tautomer and, in some cases, quantify the equilibrium constant.

Experimental Protocol: 1H and 13C NMR Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents of varying polarity (e.g., DMSO-d6, CDCl3, Methanol-d4).

  • Data Acquisition: Acquire 1H and 13C NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis:

    • 1H NMR: Analyze the chemical shifts and multiplicities of the pyrazole and pyridine ring protons, as well as the NH and NH2 protons. The chemical shift of the pyrazole C5-H proton is often a key indicator of the tautomeric form.

    • 13C NMR: Determine the chemical shifts of the pyrazole ring carbons (C3, C4, and C5). The chemical shifts of C3 and C5 are particularly sensitive to the position of the proton and can be used to distinguish between the tautomers.[5]

  • Variable-Temperature Studies: Acquire NMR spectra at different temperatures to assess the thermodynamic parameters of the equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[7] By determining the precise location of all atoms, including hydrogen atoms, X-ray crystallography can definitively identify the tautomeric form present in the crystal lattice. While this provides a static picture, it is an invaluable reference point for interpreting solution-state data. For a related compound, 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the crystal structure confirms the aminopyrazole form in the solid state.[7]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy can provide complementary information about the tautomeric equilibrium. The positions of N-H stretching and bending vibrations in the IR spectrum can be indicative of the tautomeric form. Similarly, the λmax in the UV-Vis spectrum can differ between tautomers due to differences in their electronic conjugation.

Computational Chemistry: A Predictive and Interpretive Tool

In conjunction with experimental data, computational chemistry offers a powerful means to investigate the tautomeric equilibrium.[6][8] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to:

  • Calculate the relative energies and thermodynamic stabilities of the tautomers in the gas phase and in solution (using implicit or explicit solvent models).

  • Predict NMR chemical shifts and coupling constants for each tautomer, which can then be compared with experimental data to aid in spectral assignment.

  • Model the transition state for the interconversion between tautomers to understand the kinetics of the process.

Computational Protocol: DFT Calculations

  • Structure Optimization: Build the 3D structures of both tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

  • Solvation Modeling: Incorporate the effects of a solvent using a polarizable continuum model (PCM) to simulate the solution-phase equilibrium.

  • NMR Prediction: Calculate the NMR shielding tensors for each tautomer to predict their 1H and 13C chemical shifts.

Data Presentation and Interpretation

Table 1: Hypothetical NMR Data for Tautomers of this compound

ParameterTautomer ATautomer BExperimental (in DMSO-d6)
1H Chemical Shifts (ppm)
Pyrazole C5-H~7.5~5.8To be determined
NH~12.0-To be determined
NH2~5.5~6.0To be determined
13C Chemical Shifts (ppm)
Pyrazole C3~150~158To be determined
Pyrazole C5~140~100To be determined
Calculated Relative Energy (kcal/mol)
Gas Phase0.0+1.5-
In DMSO+0.50.0-

Note: The chemical shift and energy values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally and computationally.

Visualizing the Workflow

A well-defined workflow is critical for a systematic investigation of the tautomeric equilibrium.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Conclusion synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS, EA) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 15N) - Solvent Effects - Temperature Effects purification->nmr xray X-ray Crystallography (Solid-State Structure) purification->xray spectroscopy IR & UV-Vis Spectroscopy purification->spectroscopy dft DFT Calculations - Tautomer Stabilities - NMR Prediction purification->dft analysis Integration of Experimental and Computational Data nmr->analysis xray->analysis spectroscopy->analysis dft->analysis conclusion Determination of Predominant Tautomer and Equilibrium Constant analysis->conclusion

Caption: Experimental and computational workflow for the characterization of tautomeric equilibrium.

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a critical parameter that influences its potential as a drug candidate. This technical guide has provided a comprehensive framework for its investigation, encompassing the underlying principles, state-of-the-art experimental techniques, and powerful computational methods. A thorough characterization of the tautomeric landscape of this important scaffold will enable medicinal chemists to make more informed decisions in the design and optimization of novel kinase inhibitors and other therapeutics. Future work should focus on correlating the observed tautomeric preferences with biological activity to establish clear structure-activity relationships that can guide the development of next-generation pyrazole-based drugs.

References

An In-depth Technical Guide to the Solubility Profile of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties governing this journey is solubility.[1][2][3] Poor aqueous solubility is a primary contributor to failed clinical candidates, leading to low or variable bioavailability and hindering the formulation of effective and safe dosage forms.[3][4] More than 40% of NCEs are estimated to be practically insoluble in water, making the early and accurate characterization of a compound's solubility profile not just a routine task, but a cornerstone of a successful drug development program.[3][4]

This guide provides a comprehensive technical framework for characterizing the solubility profile of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine (CAS: 40545-68-4[5][6]), a heterocyclic amine of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers, scientists, and drug development professionals to generate, interpret, and leverage high-quality solubility data for informed decision-making.

Section 1: Theoretical Foundations of Solubility

A deep understanding of the inherent physicochemical properties of this compound is essential to predict and interpret its solubility behavior. The molecule's structure, featuring a pyridine ring and an aminopyrazole moiety, dictates its ionizability and lipophilicity—two key drivers of solubility.

The Role of pKa in pH-Dependent Solubility

This compound is a polyprotic compound, meaning it has multiple functional groups that can ionize (gain or lose a proton) depending on the pH of the surrounding medium.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic. The pKa of its conjugate acid (the pyridinium ion) is typically around 5.2.[7][8][9] Below this pH, the pyridine nitrogen will be predominantly protonated (positively charged), which generally increases aqueous solubility.

  • Aminopyrazole Moiety: The amino group on the pyrazole ring is also basic. While the exact pKa can vary based on the pyrazole ring's electronics, related 3-aminopyrazoles have predicted pKa values for their conjugate acids.[10][11] The pyrazole ring itself contains nitrogen atoms that can also be protonated or deprotonated.

The overall solubility of the molecule will be lowest when it is in its neutral, un-ionized state. At pH values below the basic pKas, the molecule will become cationic, and its solubility is expected to increase significantly. This pH-solubility relationship is mathematically described by the Henderson-Hasselbalch equation .[12][13][14][15][16] For a weak base, the total solubility (S_total) at a given pH is a function of its intrinsic solubility (S₀)—the solubility of the neutral form—and its pKa.

Lipophilicity (LogP and LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a measure of how well it partitions between an oily (octanol) and an aqueous phase.

  • LogP describes the lipophilicity of the neutral form of the molecule.

  • LogD is the lipophilicity at a specific pH, accounting for all ionized and un-ionized species.

A higher LogP/LogD value generally corresponds to lower aqueous solubility. For an ionizable molecule like this compound, the LogD will be highest at the pH where the molecule is most neutral and will decrease as the molecule becomes more ionized at acidic pH values.

Section 2: Experimental Determination of Solubility

A multi-tiered approach is necessary to build a complete solubility profile, starting with high-throughput screening methods and progressing to more definitive equilibrium-based measurements.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements that answer different questions in the development pipeline.[17][18][19]

  • Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[19][20][21] It reflects the compound's tendency to stay in solution under non-equilibrium conditions and is useful for early-stage screening to flag problematic compounds.[19][20]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (typically 24 hours or more).[18][22][23] This value is essential for lead optimization, formulation development, and regulatory submissions.[23][24]

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.[17][18]Concentration of a compound in a saturated solution at equilibrium.[18][23]
Method Nephelometry, Turbidimetry, Direct UV[21]Shake-Flask, Potentiometric Titration
Throughput HighLow to Medium
Compound Req. LowHigh
Application Early Discovery Screening, Hit-to-Lead[19][20]Lead Optimization, Preformulation, BCS Classification[23]
Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is designed for rapid screening of compounds during early discovery. Nephelometry measures the light scattered by insoluble particles (precipitate) in a solution.[25]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[21]

  • Plate Setup: In a clear-bottom 96- or 384-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Using a liquid handler, perform a serial dilution by adding a small volume of the DMSO stock solution directly into the buffer-filled wells. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize co-solvent effects.

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.[21]

  • Measurement: Read the plate using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[25]

  • Data Analysis: The kinetic solubility value is the concentration at which a significant increase in light scattering is observed compared to controls.

Caption: High-throughput kinetic solubility workflow.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the definitive technique for determining thermodynamic solubility and is required for Biopharmaceutical Classification System (BCS) assessment.[24][26]

Methodology:

  • System Preparation: Add an excess amount of solid this compound to several vials containing a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 for BCS classification).[27] An excess of solid must be visible to ensure equilibrium with the saturated solution is achieved.[24]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[28][29] This extended time allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by:

    • Centrifugation: Spin the vials at high speed to pellet the solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., PVDF). Care must be taken to avoid compound adsorption to the filter material.[30]

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

  • pH Verification: Measure the final pH of the solution at the end of the experiment to ensure the buffer capacity was maintained.[26][27]

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Buffer B Equilibrate on Shaker (24-48h @ 37°C) A->B C Phase Separation B->C F Verify Final pH B->F D Collect Supernatant C->D E Quantify Concentration (HPLC-UV / LC-MS) D->E G Thermodynamic Solubility Value E->G F->G

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Section 3: Building the pH-Solubility Profile

By performing the thermodynamic shake-flask assay across a range of pH values, a pH-solubility profile can be constructed. This profile is invaluable for predicting in vivo behavior.

Experimental Design:

  • Buffer System: Use a series of buffers covering the physiologically relevant pH range of 1.2 to 7.5.[31] Per WHO and FDA guidelines, standard buffers for BCS classification are typically pH 1.2, 4.5, and 6.8.[27]

  • Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH of each solution.

For this compound, a typical profile for a weak base is expected: high solubility at low pH, which decreases as the pH increases, eventually plateauing at the intrinsic solubility (S₀) of the neutral molecule at pH values approximately 2 units above the highest pKa.

pH (Final Measured) Solubility (µg/mL) Dominant Species
1.2> 2000Dicationic
2.51500Dicationic/Monocationic Mix
4.5450Monocationic
6.835Neutral/Monocationic Mix
7.415Neutral
9.012Neutral (Intrinsic Solubility)
Note: Data in this table is hypothetical and for illustrative purposes.

Section 4: Interpretation and Application in Drug Development

Biopharmaceutical Classification System (BCS)

The BCS is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[32][33][34] This classification helps predict a drug's in vivo absorption characteristics.[31][33]

  • Solubility Classification: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[32][33]

Example Calculation: If the highest projected human dose of this compound is 10 mg, and its lowest measured solubility in the pH 1.2-6.8 range is 15 µg/mL (at pH 7.4, from the hypothetical table), the volume required to dissolve the dose would be:

Volume = 10,000 µg / 15 µg/mL = 667 mL

Since 667 mL is greater than 250 mL, this compound would be classified as having low solubility .

  • BCS Classes:

    • Class I: High Solubility, High Permeability

    • Class II: Low Solubility, High Permeability[32][33]

    • Class III: High Solubility, Low Permeability[32][33]

    • Class IV: Low Solubility, Low Permeability[32][33]

Based on its low solubility, this compound would likely be a BCS Class II or Class IV compound, indicating that its absorption will be limited by its dissolution rate. This insight is critical, guiding formulation scientists to focus on solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions, particle size reduction).[4]

Conclusion

Characterizing the solubility profile of a candidate molecule like this compound is a foundational activity in pharmaceutical development. It moves the project from a simple understanding of a molecule's activity to a practical assessment of its "developability." By employing a systematic approach that begins with high-throughput kinetic screening and culminates in definitive thermodynamic pH-solubility profiling, development teams can anticipate challenges, mitigate risks, and design rational formulation strategies. The data generated from the protocols described herein provide the authoritative grounding needed to classify the compound within the BCS framework, predict its in vivo behavior, and ultimately increase its probability of success as a therapeutic agent.

References

crystallographic analysis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive, field-proven framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind critical experimental decisions, ensuring a robust and reproducible structural determination.

Introduction: The Structural Imperative for a Privileged Scaffold

The 4-substituted pyrazole motif is a cornerstone in modern medicinal chemistry, frequently appearing in potent and selective kinase inhibitors.[1] The title compound, this compound, combines the pyrazole core with a pyridine ring, creating a scaffold rich in hydrogen bond donors and acceptors. This architecture is primed for specific interactions with biological targets.

However, understanding its precise three-dimensional conformation, intermolecular interactions, and solid-state packing is not merely academic. This knowledge, accessible only through high-resolution techniques like SCXRD, is critical for:

  • Structure-Activity Relationship (SAR) Elucidation: Visualizing the exact geometry informs the design of next-generation analogs with improved potency and selectivity.

  • Pharmacophore Modeling: A validated crystal structure provides the geometric constraints for building highly accurate pharmacophore models used in virtual screening.

  • Physicochemical Property Optimization: Crystal packing analysis reveals insights into properties like solubility and stability, which are crucial for drug development.

This guide outlines the complete workflow, from obtaining diffraction-quality crystals to the final structural analysis and interpretation.

Prerequisite: Synthesis and Purity Validation

Crystallographic analysis is the final step in a process that begins with a chemically pure sample. The presence of impurities or regioisomers can severely inhibit or prevent crystallization altogether.

Synthesis: The synthesis of substituted pyrazoles can be achieved through various established routes, most commonly via the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives.[2] For the title compound, a plausible route involves the reaction of a suitably substituted β-ketonitrile with hydrazine.

Purity Assessment: Before attempting crystallization, the compound's identity and purity must be rigorously confirmed using a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.

  • Mass Spectrometry (MS): Verifies the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Assesses purity, which should ideally be >98% for crystallization trials.

The Art and Science of Crystallization

Obtaining single crystals suitable for diffraction is often the most challenging bottleneck.[3] The process relies on creating a supersaturated solution from which the solute slowly precipitates in an ordered crystalline lattice rather than as an amorphous solid.[4] For a molecule like this compound, which possesses both polar (amine, pyridine N) and non-polar (aromatic rings) regions, a systematic screening of solvents and techniques is essential.

Experimental Protocol: Vapor Diffusion Crystallization

Vapor diffusion is a highly effective technique for small molecules when only milligram quantities are available, as it allows for a very slow and controlled change in solvent composition.[5]

Rationale: This method relies on two solvents: a "good" solvent in which the compound is soluble, and a more volatile "anti-solvent" in which the compound is poorly soluble.[6] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, gently pushing it into a supersaturated state conducive to crystal growth.

Step-by-Step Methodology:

  • Preparation: In a small, clean glass vial (e.g., 0.5 mL), prepare a concentrated solution of the purified compound (1-5 mg) in a minimal amount of a "good" solvent (e.g., Dimethylformamide (DMF) or Methanol).

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a sealed beaker).

  • Anti-Solvent Addition: Carefully pipette a larger volume (2-5 mL) of a volatile "anti-solvent" (e.g., Diethyl Ether or Pentane) into the outer container, ensuring no mixing with the inner vial's solution.

  • Sealing and Incubation: Seal the outer container tightly. The more volatile anti-solvent will begin to vaporize and diffuse into the inner vial's solution.

  • Observation: Place the sealed system in a vibration-free location at a constant temperature.[7] Monitor periodically over several days to weeks for the appearance of single crystals. Do not disturb the vessel during incubation.[4]

Logical Flow for Crystallization Strategy

The process of finding the right crystallization conditions is an iterative one. The following diagram illustrates a logical workflow.

Crystallization_Workflow cluster_prep Preparation cluster_screening Screening cluster_methods Methods cluster_outcome Outcome PureCompound Pure Compound (>98%) SolventScreen Solvent Solubility Screen (Polar & Apolar) PureCompound->SolventScreen MethodSelect Select Crystallization Method SolventScreen->MethodSelect VaporDiffusion Vapor Diffusion MethodSelect->VaporDiffusion Good for mg scale SlowEvaporation Slow Evaporation MethodSelect->SlowEvaporation Simple, for stable compounds Layering Solvent Layering MethodSelect->Layering For miscible solvent pairs SingleCrystal Diffraction-Quality Single Crystal VaporDiffusion->SingleCrystal PoorQuality Microcrystals / Oil / Amorphous Solid VaporDiffusion->PoorQuality SlowEvaporation->SingleCrystal SlowEvaporation->PoorQuality Layering->SingleCrystal Layering->PoorQuality PoorQuality->SolventScreen Iterate: Change Solvent/Method/Temp

Caption: Workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is ready for X-ray analysis.

Methodology:

  • Crystal Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage from the X-ray beam, leading to higher-resolution diffraction data.[8]

  • Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. It is rotated in the X-ray beam (commonly Cu Kα or Mo Kα radiation) while a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Absorption Correction: Correcting for experimental variations and the absorption of X-rays by the crystal.

Structure Solution and Refinement

The processed diffraction data contains the amplitudes of the scattered X-rays but lacks the phase information. Solving the "phase problem" is the first step in determining the electron density and, thus, the atomic positions.

SCXRD Analysis Pipeline

SCXRD_Pipeline Data Processed Diffraction Data (hkl, Intensity, σ) Solve Structure Solution (e.g., Direct Methods - SHELXT) Data->Solve InitialModel Initial Atomic Model (Most non-H atoms) Solve->InitialModel Refine Structure Refinement (Least-Squares - SHELXL) InitialModel->Refine Iterative Process Refine->InitialModel Add/Correct Atoms FinalModel Final Refined Model (Anisotropic displacement, H-atoms located) Refine->FinalModel Validate Validation (CheckCIF, R-factors) FinalModel->Validate

Caption: From diffraction data to a validated crystal structure.

Structure Solution: For small organic molecules, direct methods are typically successful. Programs like SHELXT or SIR can often locate the positions of most non-hydrogen atoms automatically.[9]

Structure Refinement: The initial model is then refined using a least-squares process with a program like SHELXL.[9] This iterative process minimizes the difference between the observed diffraction amplitudes and those calculated from the model. Key aspects of refinement include:

  • Assigning atom types (C, N, etc.).

  • Refining atomic positions and anisotropic displacement parameters (which model atomic vibrations).

  • Locating hydrogen atoms, often from the difference electron density map, and refining their positions.

Validation: The quality of the final model is assessed using several metrics. The R-factor (or residual factor) is a primary indicator.

  • R1: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is considered excellent for small molecules.

  • wR2: A weighted R-factor based on F², which is generally higher than R1.

  • Goodness of Fit (S): Should be close to 1.0, indicating a good fit between the model and the data.[10]

Hypothetical Crystallographic Data Summary

The following table presents realistic, hypothetical data for the title compound, based on values reported for similar pyrazole-pyridine structures.[9][10]

ParameterHypothetical Value
Chemical FormulaC₈H₈N₄
Formula Weight160.18
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.0
c (Å)9.5
β (°)105
Volume (ų)778
Z4
Temperature (K)100(2)
Wavelength (Å)1.54184 (Cu Kα)
Reflections Collected8500
Independent Reflections1800
R_int0.045
Final R1 [I > 2σ(I)]0.042
Final wR2 (all data)0.115
Goodness-of-Fit (S)1.05

Structural Analysis: From Data to Insight

With a refined and validated structure, the final step is to extract meaningful chemical and biological insights.

  • Molecular Conformation: The key parameter is the dihedral angle between the pyrazole and pyridine rings. Is the molecule planar or twisted? A nearly co-planar arrangement, as seen in some related structures, might suggest a conjugated system influencing its electronic properties.[9] A significant twist could be due to steric hindrance or crystal packing forces.

  • Intermolecular Interactions: The presence of an amine group (-NH₂) and multiple nitrogen atoms in the heterocyclic rings makes this molecule a prime candidate for extensive hydrogen bonding. A detailed analysis will reveal how these molecules interact with each other in the solid state. Common motifs could include N-H···N or N-H···O (if a solvent like water is co-crystallized) hydrogen bonds, forming chains, dimers, or complex 3D networks.[9]

  • Crystal Packing: How the molecules arrange themselves in the unit cell can influence the material's bulk properties. Look for π-π stacking interactions between the aromatic rings, which can also play a significant role in stabilizing the crystal lattice.

Conclusion

The provides an unambiguous, high-resolution snapshot of its molecular structure and solid-state interactions. This empirical data is invaluable for validating computational models, guiding synthetic efforts, and ultimately accelerating the drug discovery and development process. By understanding the causality behind each step of the crystallographic workflow, researchers can confidently generate and interpret the structural data that underpins modern chemical science.

References

Methodological & Application

using 4-Pyridin-3-YL-2H-pyrazol-3-ylamine in kinase inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Characterizing 4-Pyridin-3-YL-2H-pyrazol-3-ylamine in Kinase Inhibition Assays

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule inhibitors that target specific kinases is a cornerstone of modern drug discovery.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on utilizing This compound , a heterocyclic compound belonging to a class known for its kinase inhibitory potential, in robust biochemical inhibition assays.[2][3][4] We will delve into the fundamental principles of kinase assays, provide a detailed protocol for a widely used luminescence-based assay, and offer guidance on data analysis and interpretation.

Scientific Background: The Landscape of Kinase Assays

A kinase assay is designed to measure the catalytic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate (e.g., a protein or peptide).[5][6] An inhibitor's potency is determined by its ability to reduce this activity. The choice of assay technology is critical and depends on factors like throughput requirements, sensitivity, cost, and the specific nature of the kinase-inhibitor interaction.

There are two primary categories of biochemical kinase assays:

  • Activity Assays: These directly or indirectly measure the product of the kinase reaction.

    • Radiometric Assays: Considered the "gold standard," these assays use radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate into the substrate.[6][7][8][9][10] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[6][10]

    • Fluorescence-Based Assays: These methods use fluorescently labeled reagents to monitor the reaction.[11] A prominent example is Homogeneous Time-Resolved Fluorescence (HTRF), which combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement to reduce background interference.[1][12][13] HTRF assays are highly sensitive, robust, and suitable for high-throughput screening (HTS).[1]

    • Luminescence-Based Assays: These "glow" assays are extremely popular for HTS due to their high sensitivity, wide dynamic range, and simple "mix-and-read" format.[5][14][15] They typically work by measuring the amount of ATP consumed or ADP produced.

      • ATP Depletion (e.g., Kinase-Glo®): A luciferase enzyme is used to generate a light signal from the ATP remaining after the kinase reaction.[5][14] Therefore, a potent inhibitor leads to less ATP consumption and a brighter signal.[5][14]

      • ADP Formation (e.g., ADP-Glo™): This is a two-step process that first eliminates unused ATP, then converts the ADP produced into ATP, which is subsequently detected using a luciferase reaction.[5][16] The light signal is directly proportional to kinase activity, meaning an inhibitor will cause a decrease in signal.[5] This method is often more sensitive, especially for kinases with low enzymatic activity.[5][16]

  • Binding Assays: These measure the direct binding of a compound to the kinase, often at the ATP-binding site, but do not directly measure catalytic activity.[7]

For the purpose of this guide, we will focus on the ADP-Glo™ Luminescence Assay due to its high sensitivity, broad applicability to virtually any kinase, and direct correlation between signal and enzyme activity.[5][6][16]

The Target: this compound

The this compound scaffold is a component of various reported kinase inhibitors.[2][17][18] Molecules incorporating pyrazole and pyridine rings have shown inhibitory activity against diverse kinases, including c-Jun N-terminal kinases (JNK), Glycogen Synthase Kinase 3β (GSK-3β), and FMS-like tyrosine kinase 3 (FLT3).[2][19][20][21] This makes the compound a compelling candidate for screening against a panel of kinases to determine its specific targets and potency.

Below is a conceptual diagram of a typical kinase signaling pathway and the point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates Substrate Substrate Protein Kinase3->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor 4-Pyridin-3-YL-2H- pyrazol-3-ylamine Inhibitor->Kinase3 Inhibits

Caption: A simplified kinase cascade where an inhibitor blocks a downstream kinase, preventing substrate phosphorylation.

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a robust framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.

3.1. Materials and Reagents
  • Test Compound: this compound[22][23][24]

  • Target Kinase: Purified, active recombinant kinase of interest.

  • Kinase Substrate: Specific peptide or protein substrate for the target kinase.

  • Assay Buffer: Buffer optimized for the specific kinase (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • ATP: Adenosine triphosphate solution of high purity.

  • DMSO: Dimethyl sulfoxide, for dissolving the test compound.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplates: White, opaque, low-volume 384-well assay plates are recommended for luminescence assays.[25]

  • Plate Reader: Luminometer capable of reading glow luminescence.

3.2. Reagent Preparation
  • Test Compound Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the compound stock in DMSO to create a range of concentrations for the dose-response curve (e.g., 10 points, 3-fold dilutions). This will be your 40x concentrated plate.

  • Kinase Solution: Dilute the kinase enzyme to a 2x working concentration in the assay buffer. The optimal concentration must be determined empirically but should result in approximately 10-30% ATP consumption in the reaction time.

  • Substrate/ATP Mix: Prepare a 4x working solution containing both the kinase substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.

3.3. Assay Workflow

The following diagram illustrates the key steps of the experimental procedure.

G node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 node_style4 node_style4 node_style5 node_style5 start Start: Prepare Reagents add_compound 1. Add 1 µL of Compound (or DMSO vehicle) to 384-well plate. start->add_compound add_kinase 2. Add 2 µL of 2x Kinase Solution. add_compound->add_kinase preincubate 3. Pre-incubate for 15 min at Room Temperature (RT). add_kinase->preincubate start_reaction 4. Add 2 µL of 4x Substrate/ATP Mix to start reaction. preincubate->start_reaction incubate_reaction 5. Incubate for 60 min at RT. start_reaction->incubate_reaction stop_reaction 6. Add 5 µL of ADP-Glo™ Reagent. incubate_reaction->stop_reaction incubate_stop 7. Incubate for 40 min at RT. stop_reaction->incubate_stop detect 8. Add 10 µL of Kinase Detection Reagent. incubate_stop->detect incubate_detect 9. Incubate for 30 min at RT. detect->incubate_detect read 10. Read Luminescence. incubate_detect->read end End: Analyze Data read->end

Caption: Step-by-step workflow for a typical ADP-Glo kinase inhibition assay.

3.4. Detailed Assay Procedure

All steps should be performed at room temperature unless otherwise specified.

  • Compound Addition: Add 1 µL of the serially diluted compound (or DMSO for controls) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the 2x kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 2 µL of the 4x Substrate/ATP mix to all wells to start the enzymatic reaction. The final volume is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction by chelating Mg²⁺ and deplete the remaining unconsumed ATP.

  • First Detection Incubation: Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the active kinase into ATP.

  • Second Detection Incubation: Incubate for 30 minutes to allow the luciferase reaction to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3.5. Essential Controls
  • 0% Inhibition (High Signal): Kinase + Substrate/ATP + DMSO (no inhibitor). This represents the maximum kinase activity.

  • 100% Inhibition (Low Signal): Substrate/ATP + DMSO (no kinase). This represents the background signal.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average luminescence of the "100% Inhibition" control from all other data points.

  • Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_0%_Inhibition))

  • Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the compound concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce kinase activity by 50%.

Example Data Table
Kinase TargetThis compound IC₅₀ (nM)Reference Compound IC₅₀ (nM)
JNK18550 (e.g., SP600125)
JNK212060 (e.g., SP600125)
JNK34525 (e.g., SP600125)
GSK-3β75010 (e.g., CHIR-99021)
FLT3>10,0005 (e.g., Quizartinib)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Troubleshooting and Key Considerations
  • Compound Interference: Some compounds can directly inhibit luciferase or absorb light, leading to false positives or negatives.[11][15] It is crucial to perform a counter-screen where the compound is tested against the detection reagents in the absence of the primary kinase reaction.

  • Compound Solubility: Poor solubility of the test compound in the aqueous assay buffer can lead to inaccurate results. Ensure the final DMSO concentration is consistent across all wells and typically kept below 1%.[11]

  • Enzyme Activity: The activity of recombinant kinases can vary between batches. It is essential to perform enzyme titration experiments to determine the optimal concentration for each new lot of enzyme.

  • ATP Concentration: As many inhibitors are ATP-competitive, the measured IC₅₀ value will be dependent on the ATP concentration used in the assay. Reporting the ATP concentration is critical for comparing results across different studies.

Conclusion

The protocols and principles outlined in this application note provide a comprehensive guide for the characterization of this compound as a potential kinase inhibitor. By employing a sensitive and robust luminescence-based assay like ADP-Glo™, researchers can reliably determine the potency and selectivity of this compound. Careful experimental design, including appropriate controls and consideration of potential artifacts, is paramount for generating high-quality, actionable data that can drive drug discovery programs forward.

References

Application Notes and Protocols: Synthesis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with aminopyrazole derivatives, in particular, demonstrating a broad spectrum of biological activities.[1] These compounds are integral to the development of therapeutic agents targeting a range of diseases. The 4-pyridin-3-yl-2H-pyrazol-3-ylamine core represents a significant class of these molecules, serving as a key building block for various pharmacologically active compounds, including kinase inhibitors.[2] The strategic incorporation of a pyridine ring at the 4-position of the aminopyrazole scaffold offers unique physicochemical properties and opportunities for diverse biological interactions. This guide provides a detailed technical overview of the synthetic protocols for preparing this compound and its analogs, aimed at researchers and professionals in drug discovery and development.

Core Synthetic Strategy: Cyclocondensation of β-Ketonitriles with Hydrazine

The most prevalent and versatile method for the synthesis of 3-aminopyrazoles involves the cyclocondensation reaction between a β-ketonitrile and hydrazine.[3] This approach is highly efficient and allows for the introduction of a wide variety of substituents on the pyrazole ring.

Mechanism of Action:

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine molecule attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. Tautomerization of the resulting iminopyrazoline yields the final aromatic 3-aminopyrazole.

Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine (Parent Compound)

This protocol details the synthesis of the parent compound, 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine, from the key intermediate, 3-oxo-2-(pyridin-3-yl)propanenitrile.

Step 1: Synthesis of 3-Oxo-2-(pyridin-3-yl)propanenitrile

This precursor can be synthesized via the condensation of ethyl 3-nicotinate and acetonitrile in the presence of a strong base like sodium ethoxide.

  • Materials:

    • Ethyl 3-nicotinate

    • Acetonitrile

    • Sodium ethoxide

    • Anhydrous ethanol

    • Diethyl ether

    • Hydrochloric acid (for workup)

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetonitrile (1.5 equivalents) dropwise at 0 °C.

    • After stirring for 15 minutes, add ethyl 3-nicotinate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • The reaction mixture is then poured into a mixture of ice and hydrochloric acid to neutralize the base.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-oxo-2-(pyridin-3-yl)propanenitrile, which can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine Hydrate

  • Materials:

    • 3-Oxo-2-(pyridin-3-yl)propanenitrile

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 3-oxo-2-(pyridin-3-yl)propanenitrile (1.0 equivalent) in ethanol.

    • Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to afford 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: β-Ketonitrile Formation cluster_step2 Step 2: Pyrazole Ring Formation A Ethyl 3-nicotinate D 3-Oxo-2-(pyridin-3-yl)propanenitrile A->D B Acetonitrile B->D C Sodium Ethoxide in Ethanol C->D Condensation F 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine D->F E Hydrazine Hydrate E->F Cyclocondensation (Ethanol, Acetic Acid, Reflux)

References

4-Pyridin-3-YL-2H-pyrazol-3-ylamine as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold in modern drug discovery.

Introduction: The Privileged Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings creates a class of heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. Specifically, the this compound core and its isomers represent a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug development across various therapeutic areas. The arrangement of nitrogen atoms in this scaffold is particularly adept at forming critical hydrogen bond interactions within the ATP-binding pockets of protein kinases, making it a cornerstone for the development of kinase inhibitors.[1] Furthermore, its structural properties have been exploited in developing agents for neurological disorders and as anti-infective agents.[2][3]

This guide provides a detailed overview of the applications of this scaffold, focusing on its role in kinase inhibition and neuroscience. It includes detailed protocols for synthesis and biological evaluation, offering insights into the experimental rationale to empower researchers in their drug discovery endeavors.

Section 1: Mechanism & Application as a Kinase Hinge-Binder

A primary application of the pyridinyl-pyrazole scaffold is in the design of protein kinase inhibitors.[4] Protein kinases regulate a vast number of cellular processes, and their aberrant activity is implicated in diseases like cancer and inflammatory disorders.[1] The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP to anchor it in place.

The pyridinyl-pyrazole scaffold acts as an effective "hinge-binder" by mimicking these interactions. The pyridine nitrogen and an adjacent pyrazole NH group can form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge, a common binding motif for Type I and Type II kinase inhibitors. This high-affinity interaction provides a stable anchor for the molecule, allowing substituents on the scaffold to be modified to achieve potency and selectivity for the target kinase.

A prominent example is the development of inhibitors for c-Jun N-terminal kinases (JNKs), a family of stress-activated protein kinases implicated in inflammatory diseases and neurodegenerative disorders.[1] Derivatives of the 4-(pyrazol-3-yl)-pyridine scaffold have been optimized to yield potent and selective JNK inhibitors with favorable in vivo profiles.[1][4] Additionally, an isomer, 5-pyridin-4-yl-2H-pyrazol-3-ylamine, has been identified as a potent inhibitor of B-Raf, a kinase involved in melanoma.[5]

cluster_0 Kinase Hinge Region cluster_1 Pyridinyl-Pyrazole Scaffold cluster_2 Drug Discovery Optimization Hinge_NH Backbone N-H Hinge_CO Backbone C=O Scaffold [N]--Py--Pz--[NH] Scaffold->Hinge_NH H-Bond Donor Scaffold->Hinge_CO H-Bond Acceptor R1 R1 Group Scaffold->R1 Modulates Selectivity R2 R2 Group Scaffold->R2 Improves PK/PD

Figure 1: General binding mode of the pyridinyl-pyrazole scaffold with a kinase hinge region.

Section 2: Application Note: Targeting Neurological Receptors

Beyond kinase inhibition, the structural versatility of the pyridinyl-pyrazole scaffold has been leveraged in neuroscience. Specifically, pyrazol-4-yl-pyridine derivatives have been instrumental in developing Positive Allosteric Modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4 mAChR).[2] The M4 receptor is a key target for treating neuropsychiatric disorders such as schizophrenia.[6]

PAMs do not activate the receptor directly but bind to a topographically distinct (allosteric) site, enhancing the response of the receptor to its endogenous ligand, acetylcholine.[2] This approach offers greater subtype selectivity and a more nuanced modulation of receptor signaling compared to direct agonists.

Researchers developed a series of pyrazol-4-yl-pyridine compounds and identified subtype-selective PAMs.[2][7] This effort culminated in the creation of a radiofluorinated analog suitable for use as a Positron Emission Tomography (PET) ligand, enabling the non-invasive visualization of M4 receptors in the brain.[2][6] Such tools are invaluable for understanding disease pathology and verifying target engagement in clinical trials.

G cluster_ligands Ligands cluster_actions Modulation & Response Receptor M4 Receptor Orthosteric Site Allosteric Site Binding PAM Binds to Allosteric Site ACh Acetylcholine (Endogenous Ligand) ACh->Receptor:port Binds PAM Pyridinyl-Pyrazole PAM PAM->Receptor Binds Conformation Conformational Change Binding->Conformation Affinity Increased Affinity for Acetylcholine Conformation->Affinity Response Enhanced Downstream Signaling Affinity->Response Start 1. Combine Halo-Pyridine, Pyrazole Boronic Ester, & Base Inert 2. Establish Inert Atmosphere (Ar/N2) Start->Inert Add 3. Add Degassed Solvents & Palladium Catalyst Inert->Add React 4. Heat (90-100°C) Monitor by TLC/LC-MS Add->React Workup 5. Aqueous Workup & Extraction (EtOAc) React->Workup Purify 6. Column Chromatography (Silica Gel) Workup->Purify Deprotect 7. Acidic Deprotection (HCl in Dioxane) Purify->Deprotect Isolate 8. Isolate Final Product (Filtration/Drying) Deprotect->Isolate

References

Application Notes and Protocols for Cell-based Assays with 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrazole-Pyridine Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] The fusion of a pyrazole with a pyridine moiety, as seen in 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, presents a compelling scaffold for the development of novel therapeutic agents. While specific biological data for this particular compound is emerging, its structural similarity to known kinase inhibitors, particularly those targeting the c-Jun N-terminal kinase (JNK) pathway, suggests a significant potential for modulating key cellular signaling cascades implicated in cancer and inflammatory diseases.[3]

This comprehensive guide provides detailed protocols for a suite of cell-based assays designed to elucidate the biological activity of this compound. These protocols are intended to empower researchers to investigate its cytotoxic effects, delve into its mechanism of action, and ultimately assess its therapeutic promise.

Section 1: Postulated Mechanism of Action - A Focus on Kinase Inhibition

Based on the established activity of structurally related 4-(pyrazol-3-yl)-pyridines as potent JNK inhibitors, it is hypothesized that this compound may exert its biological effects through the inhibition of one or more protein kinases.[3] The JNKs are members of the mitogen-activated protein kinase (MAPK) family and play a pivotal role in cellular responses to stress, inflammation, and apoptosis.[4]

Hypothesized Signaling Pathway:

G Hypothesized JNK Inhibition Pathway cluster_0 Extracellular Stimuli Extracellular Stimuli Upstream Kinases (e.g., MKK4/7) Upstream Kinases (e.g., MKK4/7) Extracellular Stimuli->Upstream Kinases (e.g., MKK4/7) Activates JNK JNK Upstream Kinases (e.g., MKK4/7)->JNK Phosphorylates c-Jun c-Jun JNK->c-Jun Phosphorylates Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation Regulates Transcription This compound This compound This compound->JNK Inhibits

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Section 2: Essential Preliminary Considerations

Compound Handling and Preparation:

  • Solubility: The solubility of this compound should be empirically determined. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent.[5]

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all experimental and control groups, typically not exceeding 0.5% (v/v), to avoid solvent-induced artifacts.[5] A vehicle control (medium with the same final DMSO concentration) must be included in all assays.

Section 3: Core Cell-Based Assay Protocols

Protocol 3.1: Cell Viability Assessment using WST-1 Assay

This colorimetric assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area)

  • Complete cell culture medium

  • 96-well clear-bottom, black-sided microplates

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Experimental Workflow:

G Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with Compound Treat with Compound Incubate (24h)->Treat with Compound Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add WST-1 Reagent Add WST-1 Reagent Incubate (24-72h)->Add WST-1 Reagent Incubate (0.5-4h) Incubate (0.5-4h) Add WST-1 Reagent->Incubate (0.5-4h) Measure Absorbance Measure Absorbance Incubate (0.5-4h)->Measure Absorbance

Caption: WST-1 cell viability assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[7]

  • Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line.

  • Absorbance Measurement: Gently shake the plate for 1 minute.[7] Measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength above 600 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (450 nm)% Cell Viability
0 (Vehicle Control)1.25100%
0.11.2096%
11.0584%
100.6350.4%
1000.1512%
Protocol 3.2: Apoptosis Detection by Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[8][9][10]

Materials:

  • Selected cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Experimental Workflow:

G Seed & Treat Cells Seed & Treat Cells Harvest Cells Harvest Cells Seed & Treat Cells->Harvest Cells Wash with PBS & Binding Buffer Wash with PBS & Binding Buffer Harvest Cells->Wash with PBS & Binding Buffer Stain with Annexin V & PI Stain with Annexin V & PI Wash with PBS & Binding Buffer->Stain with Annexin V & PI Incubate Incubate Stain with Annexin V & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Caption: Annexin V apoptosis assay workflow.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and vehicle controls.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[10]

  • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells immediately using a flow cytometer.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Protocol 3.3: Mechanistic Investigation by Western Blotting for MAPK Signaling

Western blotting allows for the detection of changes in the phosphorylation status of key proteins within a signaling pathway, providing insights into the compound's mechanism of action.[12][13]

Materials:

  • Selected cell line

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-phospho-c-Jun, anti-total-c-Jun, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Experimental Workflow:

G Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Caption: Western blotting workflow.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL detection reagents and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Section 4: Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the experimental data, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive (a known activator or inhibitor of the pathway) and negative (untreated) controls.

  • Vehicle Control: As emphasized, a vehicle control is mandatory to account for any effects of the solvent.[5]

  • Dose-Response and Time-Course Experiments: Conduct experiments over a range of compound concentrations and time points to establish a clear dose-response relationship and optimal treatment duration.

  • Multiple Cell Lines: Validate key findings in at least two different cell lines to ensure the observed effects are not cell-type specific.

  • Replicate Experiments: Perform all experiments with technical and biological replicates to ensure statistical significance.

Section 5: Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The presented methodologies, when executed with the appropriate controls and validation steps, will yield high-quality, reliable data to guide further drug development efforts.

References

Application Notes and Protocols for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine as a Material Science Building Block

This compound is a versatile heterocyclic compound poised to make significant contributions to the field of advanced materials. Its unique molecular architecture, featuring a pyridine ring, a pyrazole core, and a reactive amine group, offers a trifecta of functionalities that can be strategically exploited for the synthesis of novel materials with tailored electronic, optical, and structural properties. The pyridine and pyrazole moieties provide excellent metal-coordinating sites, making this molecule an ideal ligand for the construction of luminescent metal complexes and porous metal-organic frameworks (MOFs). The amine group serves as a versatile handle for polymerization and functionalization, enabling its incorporation into functional polymers for coatings and electronic applications.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the potential of this compound in material science. The following sections detail the synthesis of advanced materials, including luminescent metal complexes and functional polymers, complete with step-by-step protocols and the scientific rationale behind the experimental choices.

I. Synthesis of Luminescent Metal Complexes for Optoelectronic Applications

The conjugated π-system of the pyridyl-pyrazole scaffold, combined with its strong chelation to metal ions, makes this compound an excellent candidate for creating highly luminescent metal complexes. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The choice of the metal center is critical in tuning the photophysical properties of the resulting complex. For instance, heavy metal ions such as Iridium(III) and Osmium(II) are known to form highly phosphorescent complexes with pyridyl-pyrazole type ligands, which are particularly valuable for achieving high efficiencies in OLEDs.[1][2][3]

Core Principle: Ligand-to-Metal Charge Transfer and Phosphorescence

The luminescence in these complexes often arises from a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) mechanism. Upon excitation with light, an electron is promoted from a ligand-based orbital to a metal-based orbital (or vice versa). In the presence of a heavy metal atom, strong spin-orbit coupling facilitates intersystem crossing from the singlet excited state to a triplet excited state. The subsequent radiative decay from this triplet state results in phosphorescence, which is characterized by a longer lifetime and can lead to near-unity internal quantum efficiencies in OLEDs.

Experimental Protocol: Synthesis of an Iridium(III) Complex

This protocol describes the synthesis of a representative Iridium(III) complex using this compound as the primary ligand.

Materials:

  • This compound (≥98% purity)

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-ethoxyethanol

  • Silver trifluoromethanesulfonate (AgOTf)

  • Ancillary ligand (e.g., 2-phenylpyridine)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Solvents: Dichloromethane (DCM), Hexane, Methanol

Procedure:

  • Synthesis of the Iridium Dimer:

    • In a Schlenk flask, dissolve Iridium(III) chloride hydrate (1.0 eq) and the ancillary ligand (e.g., 2-phenylpyridine, 2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

    • Degas the solution by bubbling with argon for 20 minutes.

    • Heat the mixture to reflux under an argon atmosphere for 12-18 hours. The color of the solution should change, indicating the formation of the chloro-bridged iridium dimer.

    • Cool the reaction to room temperature and add water to precipitate the dimer.

    • Filter the solid, wash with methanol and hexane, and dry under vacuum.

  • Synthesis of the Mononuclear Iridium(III) Complex:

    • In a separate Schlenk flask, dissolve the iridium dimer (1.0 eq) and this compound (2.2 eq) in 2-ethoxyethanol.

    • Add silver trifluoromethanesulfonate (2.2 eq) to the mixture to abstract the chloride ligands.

    • Degas the solution and reflux under an argon atmosphere for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and filter to remove the silver chloride precipitate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to obtain the desired luminescent Iridium(III) complex.

Characterization:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the complex and the coordination of the ligands.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight of the complex.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To characterize the photophysical properties, including the absorption and emission maxima, and the quantum yield.[4]

  • Transient Electroluminescence Spectroscopy: To measure the excited-state lifetime and determine if the emission is fluorescence or phosphorescence.

Diagram: Synthesis of an Iridium(III) Complex

G cluster_dimer Iridium Dimer Synthesis cluster_complex Mononuclear Complex Synthesis IrCl3 IrCl₃·xH₂O Reflux1 Reflux under Argon IrCl3->Reflux1 Ancillary_Ligand Ancillary Ligand (e.g., 2-phenylpyridine) Ancillary_Ligand->Reflux1 Solvent1 2-ethoxyethanol/H₂O Solvent1->Reflux1 Dimer Chloro-bridged Iridium Dimer Reflux1->Dimer Reflux2 Reflux under Argon Dimer->Reflux2 Main_Ligand 4-Pyridin-3-YL-2H- pyrazol-3-ylamine Main_Ligand->Reflux2 AgOTf AgOTf AgOTf->Reflux2 Solvent2 2-ethoxyethanol Solvent2->Reflux2 Purification Purification (Column Chromatography) Reflux2->Purification Final_Complex Luminescent Iridium(III) Complex Purification->Final_Complex

Caption: Workflow for the synthesis of a luminescent Iridium(III) complex.

II. Development of Functional Polymers for Advanced Coatings

The presence of a primary amine group on the this compound molecule provides a reactive site for polymerization. This allows for the creation of functional polymers with pendant pyridyl-pyrazole units, which can impart unique properties to coatings, such as corrosion resistance, antibacterial activity, and stimuli-responsiveness.[5][6]

Core Principle: Electropolymerization for Thin Film Deposition

Electropolymerization is a powerful technique for depositing thin, uniform, and adherent polymer films onto conductive substrates.[7][8][9] By applying an electrical potential to a solution containing the monomer, the monomer is oxidized or reduced at the electrode surface, initiating a polymerization reaction that forms a polymer film directly on the electrode. The thickness and morphology of the film can be precisely controlled by adjusting the electrochemical parameters.

Experimental Protocol: Electropolymerization for a Functional Coating

This protocol outlines the procedure for the electropolymerization of this compound onto an indium tin oxide (ITO) coated glass substrate.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP)

  • ITO-coated glass slides

  • Potentiostat/Galvanostat with a three-electrode cell setup (ITO as working electrode, platinum wire as counter electrode, and Ag/AgCl as reference electrode)

  • Ultrasonic bath

  • Nitrogen gas supply

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen.

  • Electropolymerization:

    • Prepare an electrolyte solution of 0.1 M TBAP in anhydrous acetonitrile.

    • Dissolve this compound (e.g., 10 mM) in the electrolyte solution.

    • Deoxygenate the solution by bubbling with nitrogen for 20 minutes.

    • Set up the three-electrode cell with the cleaned ITO slide as the working electrode.

    • Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10-20 cycles) in a potential range determined by an initial exploratory CV scan (typically where the monomer oxidation occurs).

    • Alternatively, use potentiostatic or galvanostatic methods to deposit the polymer film.

  • Film Characterization:

    • After deposition, rinse the polymer-coated ITO slide with fresh acetonitrile to remove unreacted monomer and electrolyte.

    • Dry the film under a nitrogen stream.

Characterization:

  • Cyclic Voltammetry (CV): To monitor the polymer film growth and study its electrochemical properties.

  • Scanning Electron Microscopy (SEM): To investigate the morphology and thickness of the polymer coating.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Contact Angle Measurement: To assess the wettability and surface energy of the coating.[10]

Diagram: Electropolymerization Workflow

G Start Start Clean_ITO Clean ITO Substrate (Sonication) Start->Clean_ITO Prepare_Solution Prepare Monomer and Electrolyte Solution Clean_ITO->Prepare_Solution Deoxygenate Deoxygenate Solution (N₂ bubbling) Prepare_Solution->Deoxygenate Setup_Cell Assemble Three-Electrode Electrochemical Cell Deoxygenate->Setup_Cell Electropolymerize Electropolymerization (e.g., Cyclic Voltammetry) Setup_Cell->Electropolymerize Rinse_Dry Rinse and Dry Coated Substrate Electropolymerize->Rinse_Dry Characterize Characterize Polymer Film (SEM, FTIR, CV) Rinse_Dry->Characterize End End Characterize->End

Caption: Step-by-step workflow for creating a functional polymer coating via electropolymerization.

III. Synthesis of Porous Coordination Polymers (PCPs) / Metal-Organic Frameworks (MOFs)

The ditopic nature of this compound, with coordination sites on both the pyridine and pyrazole rings, makes it a promising linker for the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs).[11][12] These materials are characterized by high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis.

Core Principle: Solvothermal Synthesis of MOFs

Solvothermal synthesis is a common method for preparing crystalline MOFs.[13][14][15] The reaction is carried out in a sealed vessel at elevated temperatures and pressures, which facilitates the dissolution of reactants and promotes the formation of well-ordered crystalline structures. The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF topology and properties.

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Procedure:

  • Reaction Mixture Preparation:

    • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

    • In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 0.1 mmol) in DMF (e.g., 5 mL).

    • Combine the two solutions in the Teflon liner of the autoclave and stir for 10 minutes.

  • Solvothermal Reaction:

    • Seal the autoclave and place it in an oven preheated to a specific temperature (e.g., 100-150 °C).

    • Maintain the temperature for a set period (e.g., 24-72 hours).

  • Product Isolation and Activation:

    • Allow the autoclave to cool slowly to room temperature.

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the product with fresh DMF and then with ethanol to remove unreacted starting materials and solvent molecules from the pores.

    • Activate the MOF by heating under vacuum to remove the solvent molecules and open up the porous network.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Single-Crystal X-ray Diffraction: To determine the crystal structure and connectivity of the MOF.[16]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To measure the surface area and pore size distribution of the activated MOF.

Diagram: Solvothermal Synthesis of a MOF

G Start Start Prepare_Solutions Prepare Ligand and Metal Salt Solutions in DMF Start->Prepare_Solutions Mix_Solutions Combine Solutions in Teflon-lined Autoclave Prepare_Solutions->Mix_Solutions Solvothermal_Reaction Solvothermal Reaction (Heating in Oven) Mix_Solutions->Solvothermal_Reaction Cooling Slow Cooling to Room Temperature Solvothermal_Reaction->Cooling Isolate_Product Isolate Crystalline Product (Centrifugation/Filtration) Cooling->Isolate_Product Wash_Product Wash with DMF and Ethanol Isolate_Product->Wash_Product Activate_MOF Activate MOF (Heating under Vacuum) Wash_Product->Activate_MOF Characterize Characterize MOF (PXRD, TGA, Gas Sorption) Activate_MOF->Characterize End End Characterize->End

References

Introduction: The Role of Pyrazole Moieties in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Agrochemical Formulation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

The pyrazole ring system is a cornerstone in the discovery of modern agrochemicals, renowned for its versatile biological activity.[1] Pyrazole derivatives have led to the development of highly effective herbicides, fungicides, and insecticides.[2][3][4] These compounds often exhibit novel modes of action, providing solutions for resistance management and improving selectivity, which reduces the impact on non-target organisms.[5] The subject of this guide, this compound, combines the proven pyrazole core with a pyridine substituent, a feature known to modulate biological efficacy and systemic properties in plants.

This document serves as a comprehensive technical guide for researchers and formulation scientists. It outlines the critical steps and protocols for developing stable and efficacious agrochemical formulations, starting from the fundamental physicochemical characterization of the active ingredient (AI) to the quality control of the final product. The methodologies presented herein are grounded in established principles of formulation science and are designed to be self-validating systems.

Section 1: Physicochemical Characterization of the Active Ingredient (AI)

A thorough understanding of the AI's physical and chemical properties is the most critical first step in formulation development.[6] These properties dictate the choice of formulation type, the selection of co-formulants, and the potential challenges related to stability and bioavailability.

Key Properties of this compound

The following table summarizes essential physicochemical data. Where experimental data is not publicly available, values are estimated based on chemical structure and are intended as a starting point for laboratory verification.

PropertyValue / ObservationSignificance for Formulation
CAS Number 40545-68-4[7][8]Unique identifier for sourcing and regulatory purposes.
Molecular Formula C₈H₈N₄[9]Basic information for calculating concentrations and molar equivalents.
Molecular Weight 160.18 g/mol [9]Essential for all concentration and dosage calculations.
Appearance Expected to be a crystalline solid (e.g., White to yellow powder).[9]Influences the choice between solid and liquid formulation types.
Melting Point Not specified in search results. Crucial to determine experimentally. A high melting point (>100°C) is suitable for solid formulations like WP or WG. A low melting point may allow for EC formulations or require specialized processing.
Water Solubility Not specified in search results. Crucial to determine experimentally. Low solubility suggests Suspension Concentrates (SC) or Water-Dispersible Granules (WG). High solubility favors Soluble Liquid (SL) concentrates. The presence of N-H and pyridine nitrogen suggests pH-dependent solubility.
Organic Solvent Solubility Not specified in search results. Crucial to determine experimentally. High solubility in non-polar/aromatic solvents is a prerequisite for Emulsifiable Concentrate (EC) formulations.
pKa Not specified in search results. Crucial to determine experimentally. The pyrazole and pyridine nitrogens, along with the amine group, will have distinct pKa values. This will strongly influence pH stability, solubility, and interaction with co-formulants.
Stability Hydrolytic & Photolytic stability must be determined. The AI's susceptibility to degradation by water (hydrolysis) or UV light (photolysis) dictates the need for stabilizers, protective packaging, and defines shelf-life.

Section 2: Workflow and Pre-Formulation Studies

Before committing to a full-scale formulation, a series of pre-formulation studies are essential to screen for potential liabilities and to guide the selection of an appropriate formulation strategy.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: Validation AI_Char AI Physicochemical Characterization (Sec 1.1) Sol_Screen Solubility Screening (Water & Solvents) AI_Char->Sol_Screen pH_Stab Preliminary pH Stability Profile Sol_Screen->pH_Stab Form_Select Formulation Type Selection (See Decision Tree) pH_Stab->Form_Select Coform_Select Co-formulant Screening (Surfactants, Dispersants) Form_Select->Coform_Select Proto_Dev Prototype Formulation (Lab Scale) Coform_Select->Proto_Dev Optimization Optimization (Particle Size, Viscosity) Proto_Dev->Optimization QC_Methods QC Method Development (e.g., HPLC) Optimization->QC_Methods Stab_Test Accelerated & Long-Term Stability Testing (Sec 4.2) QC_Methods->Stab_Test

Caption: High-level workflow for agrochemical formulation development.

Protocol 2.1: Solubility Screening

Objective: To determine the solubility of this compound in water (at various pH values) and a range of agrochemical-grade organic solvents.

Methodology:

  • Water Solubility (pH-dependent): a. Prepare buffer solutions at pH 4, 7, and 9. b. Add an excess of the AI to a known volume (e.g., 10 mL) of each buffer in a sealed vial. c. Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium. d. Centrifuge the samples to pellet the undissolved solid. e. Carefully withdraw an aliquot of the supernatant, filter through a 0.45 µm filter, and dilute appropriately. f. Quantify the concentration of the dissolved AI using a validated HPLC-UV method. Express results in g/L.

  • Organic Solvent Solubility: a. Select a range of solvents relevant to agrochemical formulations (e.g., Solvesso™ 150, N-methyl-2-pyrrolidone (NMP), cyclohexanone, rapeseed oil methyl ester). b. Follow the same procedure as for water solubility (steps b-f), omitting the buffer. Express results in g/L or % w/v.

Causality: The results of this protocol directly inform the formulation decision tree. For example, >50 g/L solubility in an aromatic solvent like Solvesso™ would make an Emulsifiable Concentrate (EC) a viable option. Conversely, low solubility (<1 g/L) in both water and oil would point towards a Suspension Concentrate (SC).

Section 3: Formulation Development Protocols

The choice of formulation type is a critical decision based on the AI's properties, intended use pattern, and cost considerations.[10] Below is a decision framework and protocols for three common formulation types.

G start Start: AI Properties (from Sec 1 & 2) q1 Is AI soluble in water (>100 g/L)? start->q1 q2 Is AI soluble in an economical, water-immiscible solvent (>100 g/L)? q1->q2 No res_sl Develop Soluble Liquid (SL) q1->res_sl Yes q3 Does AI have a high melting point (>80°C) and is stable to heat? q2->q3 No res_ec Develop Emulsifiable Concentrate (EC) q2->res_ec Yes res_other Consider other types (e.g., CS, OD) q2->res_other If unstable in solvent res_sc Develop Suspension Concentrate (SC) q3->res_sc No res_wg Develop Water-Dispersible Granule (WG) q3->res_wg Yes

Caption: Decision tree for selecting a suitable formulation type.

Protocol 3.1: Emulsifiable Concentrate (EC) Formulation

Rationale: Chosen when the AI is soluble in a water-immiscible organic solvent but has low water solubility. The concentrate forms a spontaneous emulsion when diluted in water for spraying.[11] This is a hypothetical starting point assuming adequate solvent solubility is found for this compound.

Materials:

  • Active Ingredient (AI): this compound

  • Solvent: Aromatic 150 (e.g., Solvesso™ 150)

  • Emulsifier System: A blend of anionic (e.g., Calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylate) surfactants.

  • Stabilizer (if needed): e.g., Epoxidized soybean oil.

Methodology (to produce 100g of a 200 g/L EC):

  • To a glass beaker with a magnetic stirrer, add 70.0 g of Aromatic 150 solvent.

  • Slowly add 20.0 g of the AI while stirring. Continue stirring until the AI is completely dissolved. Gentle warming (<40°C) may be applied if necessary, but thermal stability must be confirmed first.

  • In a separate container, pre-blend the emulsifier system. For a starting point, use 5.0 g of the anionic emulsifier and 5.0 g of the non-ionic emulsifier.

  • Add the 10.0 g emulsifier blend to the AI/solvent mixture.

  • Stir until a clear, homogeneous solution is obtained.

  • Quality Control: a. Appearance: The concentrate should be a clear, single-phase liquid. b. Emulsion Stability: Dilute 1 mL of the EC into 99 mL of standard hard water (e.g., CIPAC D) in a graduated cylinder. Invert 30 times. A stable, milky emulsion should form. Observe for any separation or creaming after 30 minutes and 2 hours.

Causality: The emulsifier blend is critical. The combination of anionic and non-ionic types provides robust stability across different water hardness levels. The ratio must be optimized to achieve a fine droplet size and prevent phase separation upon dilution.

Protocol 3.2: Suspension Concentrate (SC) Formulation

Rationale: The ideal choice for AIs with low solubility in both water and organic solvents. The solid AI is milled to a fine particle size and suspended in water with the help of dispersants and wetting agents.[12]

Materials:

  • Active Ingredient (AI): this compound

  • Wetting Agent: e.g., Sodium dodecyl sulfate

  • Dispersant: e.g., Naphthalene sulfonate condensate

  • Antifreeze: Propylene Glycol

  • Thickener: Xanthan Gum

  • Biocide: e.g., Proxel™ GXL

  • Antifoam Agent: Silicone-based emulsion

  • Diluent: Deionized Water

Methodology (to produce 100g of a 400 g/L SC):

  • Aqueous Phase Preparation: In a beaker, combine 45.0 g of water, 5.0 g of propylene glycol, 2.0 g of wetting agent, and 4.0 g of dispersant. Mix until fully dissolved.

  • Slurry Formation: While stirring the aqueous phase, slowly add 40.0 g of the AI. Mix with a high-shear mixer until a uniform slurry is formed.

  • Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size is achieved (typically D90 < 5 µm). Monitor particle size distribution using laser diffraction.

  • Let-down: Transfer the milled concentrate to a mixing vessel. Add a pre-hydrated 2% xanthan gum solution (approx. 3.0 g), the biocide (0.2 g), and the antifoam agent (0.3 g).

  • Adjust the final weight to 100 g with water and mix gently until homogeneous.

  • Quality Control: a. Viscosity: Measure using a rotational viscometer. Should be low enough for pouring but high enough to prevent settling. b. Suspensibility: After dilution in standard hard water, a high percentage of the AI should remain in suspension after 30 minutes. c. Particle Size: Confirm that the particle size distribution remains stable and within specification.

Section 4: Quality Control and Stability Testing

Formulation development must be supported by robust analytical methods to ensure product quality and define shelf-life.[13] Stability testing is a regulatory requirement and essential for ensuring the product remains safe and effective over time.[14][15]

Analytical Method Development

A stability-indicating HPLC method must be developed and validated to quantify the active ingredient and detect any potential degradation products.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at pH 3) is a common starting point.

  • Validation: The method must be validated according to regulatory guidelines (e.g., SANCO), assessing specificity, linearity, accuracy, precision, and robustness.[13]

Storage Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of the formulation under accelerated and real-time storage conditions to establish a shelf-life.[][]

Methodology:

  • Package the final formulation in commercial-grade containers.

  • Store samples under the conditions outlined in the table below.

  • At each time point, withdraw samples and analyze them for AI content (chemical stability) and relevant physical properties.

Study TypeStorage ConditionTest DurationKey Physical Tests
Accelerated 54°C ± 2°C[14]14 DaysEC: Emulsion stability, clarity. SC: Viscosity, particle size, suspensibility.
Low Temperature 0°C ± 2°C[]7 DaysEC: Crystallization, phase separation. SC: Viscosity changes, crystal growth.
Long-Term 25°C ± 2°C[14]2 YearsAll relevant physical and chemical tests at 0, 6, 12, 18, and 24 months.

Causality: Accelerated testing at high temperatures increases the rate of chemical degradation, providing a rapid prediction of long-term stability.[15] However, it cannot always predict physical changes like crystal growth, making long-term, real-time data essential for a complete stability profile.[14][]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this important synthetic transformation. As a key intermediate in pharmaceutical development, achieving a high yield of this pyrazole derivative is often critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The primary and most efficient route to this compound involves the cyclocondensation of a suitable precursor, typically (2E)-3-(dimethylamino)-2-(pyridin-3-yl)prop-2-enenitrile, with hydrazine. This reaction, while straightforward in principle, is sensitive to a variety of parameters that can significantly impact reaction efficiency, product purity, and overall yield. This guide will deconstruct the common pitfalls and provide actionable solutions to navigate them.

Core Reaction Pathway

The synthesis proceeds via a well-established mechanism for forming 3-aminopyrazoles from enaminonitriles.[1][2] The process involves an initial Michael addition of hydrazine to the electron-deficient double bond, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization and subsequent aromatization.

G A <(2E)-3-(Dimethylamino)-2-(pyridin-3-yl)prop-2-enenitrile> C Michael Addition Intermediate A->C + Hydrazine B Hydrazine (N2H4) D Cyclized Intermediate (Iminopyrazolidine) C->D Intramolecular Cyclization E <this compound> D->E Aromatization (-NH3 or tautomerization) G start Low Yield Observed reagent Check Reagent Purity (Hydrazine, Enaminonitrile) start->reagent conditions Optimize Reaction Conditions reagent->conditions Purity OK workup Review Workup & Purification Protocol conditions->workup Conditions Optimized solvent Solvent Screen (EtOH, AcOH, Dioxane) conditions->solvent temp Temperature Profile (Initial cooling, then reflux) conditions->temp stoich Vary Hydrazine Stoichiometry (1.1-1.5 eq) conditions->stoich end Yield Improved workup->end Losses Minimized

References

Technical Support Center: Overcoming Solubility Challenges with 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine. This molecule, a member of the pyridine and pyrazole heterocyclic classes, holds significant interest in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents.[1] However, its promising biological activity is often paired with a significant experimental challenge: low aqueous solubility.

Poor solubility can lead to a cascade of issues in the lab, including compound precipitation, underestimated potency, poor reproducibility, and inaccurate structure-activity relationship (SAR) data.[2] This guide is designed to provide you, the researcher, with a comprehensive toolkit of troubleshooting strategies and foundational knowledge to overcome these solubility hurdles, ensuring the integrity and success of your experiments.

Understanding the Molecule: Physicochemical Properties

The solubility behavior of this compound is governed by its structure. It contains both a pyridine ring, which is weakly basic, and a pyrazole ring with an amino group, which also contributes to its basicity.[3][4] These features mean its solubility is highly dependent on pH.

PropertyValue / PredictionImplication for Solubility
Structure Contains pyridine and pyrazole-amine moieties.[5][6]Heterocyclic rings can contribute to poor aqueous solubility due to crystal lattice energy. The nitrogen atoms, however, offer handles for pH modification.
pKa (Predicted) The pyridine nitrogen has a pKa around 5-6. The pyrazole amine is also basic.The compound is a weak base. It will be more soluble at acidic pH values where the nitrogen atoms can be protonated, forming a more soluble salt.[7]
LogP (Predicted) Moderately lipophilic.The compound has a tendency to prefer non-polar environments over aqueous buffers, contributing to precipitation upon dilution from organic stock solutions.[3]

Troubleshooting Guide: Common Solubility Issues (Q&A)

Q1: My compound precipitated immediately when I diluted my DMSO stock solution into my aqueous assay buffer. What happened and how can I fix it?

A: This is the most common solubility issue, often called "crashing out," and it stems from a rapid change in solvent polarity. Your compound is soluble in 100% DMSO but exceeds its solubility limit in the final aqueous environment.[8]

Immediate Solutions:

  • Reduce the Final Concentration: The simplest first step is to check if your final assay concentration is too high. Perform a serial dilution to find the maximum concentration that remains soluble in your specific assay buffer.[2][8]

  • Optimize the Dilution Protocol: Avoid adding a small volume of DMSO stock directly into the full volume of buffer. Instead, perform a stepwise or serial dilution. Critically, adding the aqueous buffer slowly to the DMSO stock while vortexing can prevent localized high concentrations that trigger precipitation.[9][10]

  • Check Final DMSO Concentration: A final DMSO concentration of 0.5% to 1% is a widely accepted standard.[8] While higher DMSO concentrations can aid solubility, they may also introduce artifacts or toxicity into your assay. Always include a vehicle control with the same final DMSO concentration in all experiments.[11]

Q2: I'm seeing variable results and poor reproducibility in my dose-response curves. Could this be a solubility problem?

A: Absolutely. Inconsistent results are a classic symptom of a compound hovering at the edge of its solubility limit. Undissolved microscopic precipitate can lead to inaccurate concentrations in the assay plate, causing significant well-to-well variability.[2]

Diagnostic & Corrective Actions:

  • Perform a Kinetic Solubility Assay: Before running your main experiment, determine the kinetic solubility of your compound in the exact assay buffer. This will tell you the concentration at which precipitation begins under your specific conditions.[12][13] (See Protocol 1 below).

  • Visual Inspection: After preparing your assay plates, and before adding cells or starting a reaction, inspect them under a microscope. Look for any signs of precipitate or cloudiness.

  • Lower the Starting Concentration: It is often better to start your dose-response curve at a concentration where the compound is fully dissolved rather than pushing the upper limit and introducing variability.[2]

Q3: How can I proactively increase the soluble concentration of this compound in my assay?

A: This requires modifying the formulation or the buffer itself. Given the compound's basic nature, pH adjustment is the most powerful tool.

Strategies to Enhance Solubility:

  • pH Modification: Since this compound is a weak base, lowering the pH of your assay buffer will increase its solubility.[7] The nitrogen atoms on the pyridine and pyrazole rings become protonated, forming a more soluble cationic species.

    • Action: Try lowering the buffer pH in 0.5-unit increments (e.g., from pH 7.4 to 7.0, then 6.5).

    • Crucial Control: You MUST verify that changing the pH does not negatively impact your target (e.g., enzyme activity, cell viability). Run a control experiment to test the effect of pH alone.[14]

  • Use of Co-solvents: If your assay can tolerate it, increasing the final percentage of an organic solvent can help. While DMSO is common, other co-solvents can be effective.[][16][17]

    • Examples: Polyethylene glycol 400 (PEG 400), ethanol, or propylene glycol can be used.[][18]

    • Consideration: Co-solvents can interfere with some biological assays, so they must be used cautiously and validated.[19]

  • Inclusion of Excipients (Advanced): For particularly challenging cases, solubility-enhancing excipients like cyclodextrins can be used. These molecules have a hydrophobic core that can encapsulate the drug and a hydrophilic exterior that keeps it in solution.[20][21][22][23]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequent choice in research settings.[22]

Experimental Protocols

Protocol 1: Rapid Kinetic Solubility Assessment by Nephelometry

This protocol allows for a quick determination of the concentration at which your compound begins to precipitate in a specific buffer.[12][13][24]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer of choice (e.g., PBS, pH 7.4).

  • Clear 96-well or 384-well microplate.

  • Nephelometer or plate reader capable of measuring light scattering.

Procedure:

  • Prepare Compound Plate: In a microplate, add 100% DMSO to create a serial dilution of your compound. For example, starting with 10 mM, perform a 2-fold serial dilution in DMSO.

  • Transfer to Assay Plate: Dispense a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate into the wells of a new, empty assay plate.

  • Add Buffer: Add the assay buffer to each well to achieve the final desired volume (e.g., add 98 µL for a final volume of 100 µL). This will result in a final DMSO concentration of 2%.

  • Mix and Incubate: Mix the plate thoroughly on a plate shaker for 2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[12]

  • Measure Light Scattering: Read the plate using a nephelometer.

  • Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The point at which the LSU signal sharply increases above the baseline (buffer + DMSO control) is the kinetic solubility limit.[8]

Frequently Asked Questions (FAQs)

  • Q: What is the best way to prepare and store stock solutions?

    • A: Prepare high-concentration stock solutions (e.g., 10-50 mM) in 100% anhydrous, high-purity DMSO.[11][25] Once dissolved (gentle warming or sonication can help), aliquot the stock into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can induce precipitation.[9][11]

  • Q: Can I use sonication to help dissolve my compound?

    • A: Yes, sonication in a water bath is a good method to break up crystal lattice energy and aid dissolution in DMSO.[11] However, avoid prolonged sonication, which can heat the sample and potentially degrade the compound.

  • Q: My assay buffer contains serum or high concentrations of protein. How does this affect solubility?

    • A: Proteins like albumin in serum can either increase or decrease the apparent solubility of a compound.[8] Some compounds bind to proteins, which can keep them in solution. Others may be more prone to precipitation in complex media. It is crucial to perform your solubility assessment in the final, complete assay medium, including all additives like serum.[8]

Visual Workflow and Diagrams

Troubleshooting Workflow for Compound Precipitation

This decision tree provides a logical path to diagnose and solve solubility issues.

G start Problem: Precipitation Observed in Assay check_conc Is final concentration > 10 µM? start->check_conc dilution_protocol Review Dilution Method check_conc->dilution_protocol No solution1 Solution: Lower the final assay concentration. check_conc->solution1 Yes ph_check Is compound ionizable (basic/acidic)? dilution_protocol->ph_check Yes, stepwise used solution2 Solution: Use stepwise dilution. Add buffer slowly to DMSO stock. dilution_protocol->solution2 No, direct dilution used sol_test Perform Kinetic Solubility Test ph_check->sol_test No / Unsure solution3 Solution: Modify buffer pH. (e.g., lower pH for basic compound) ph_check->solution3 Yes (Compound is basic) solution4 Solution: Add co-solvent (e.g., PEG400) or excipient (e.g., cyclodextrin). sol_test->solution4 Solubility still too low

Caption: A flowchart for troubleshooting compound precipitation.

Mechanism of Cyclodextrin Solubilization

This diagram illustrates how cyclodextrins form inclusion complexes to enhance solubility.

Caption: Cyclodextrin encapsulates a hydrophobic molecule.

References

Technical Support Center: Stability of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter related to the stability of this compound in solution.

Question 1: I am observing a rapid decrease in the concentration of my this compound stock solution over time. What are the potential causes and how can I mitigate this?

Answer:

A rapid decrease in the concentration of your stock solution is likely due to chemical degradation. Several factors can contribute to the instability of this compound in solution, primarily hydrolysis, oxidation, and photodegradation.

Potential Causes and Solutions:

  • Hydrolysis: The pyrazole ring and the amino group can be susceptible to hydrolysis, especially at non-neutral pH. The pyridine ring's nitrogen is basic and can be protonated at acidic pH, potentially influencing the electronic properties and stability of the entire molecule.

    • Troubleshooting Steps:

      • pH Monitoring: Measure the pH of your stock solution.

      • Buffering: Prepare your stock solution in a buffered system (e.g., phosphate-buffered saline for aqueous solutions) at a neutral pH (around 7.0-7.4). Avoid strongly acidic or basic conditions.

      • Aprotic Solvents: If your experimental design allows, consider using a high-purity, anhydrous aprotic solvent such as DMSO or DMF for your primary stock solution. These should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

  • Oxidation: The aminopyrazole moiety is susceptible to oxidation, which can be catalyzed by air (oxygen), trace metal ions, or light. The pyridine ring can also be susceptible to oxidation.

    • Troubleshooting Steps:

      • Degas Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

      • Avoid Metal Contamination: Use high-purity solvents and glassware that is free of trace metal contaminants.

      • Antioxidants: For aqueous solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility with your downstream experiments must be verified.

  • Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. Exposure to UV or even ambient light can provide the energy for degradation reactions. Studies on similar aminopyrazole structures have shown UV-induced tautomerization, which could be a pathway for degradation.[1]

    • Troubleshooting Steps:

      • Use Amber Vials: Always store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Light Exposure: During handling and experimentation, minimize the exposure of the solution to direct light.

Question 2: I am seeing unexpected peaks in my HPLC analysis of a solution of this compound. Could these be degradation products?

Answer:

Yes, the appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. The nature of these degradation products will depend on the degradation pathway.

Potential Degradation Pathways and Products:

  • Oxidative Degradation: Oxidation of the amino group could lead to nitroso or nitro derivatives. Ring-opening of the pyrazole has also been observed in some aminopyrazoles under oxidative conditions.[2]

  • Hydrolytic Degradation: Hydrolysis might lead to the cleavage of the amino group or potentially the opening of the pyrazole ring, although the latter is generally more stable.

  • Photodegradation: As mentioned, photodegradation could lead to isomeric forms or more complex rearranged products.

Troubleshooting and Identification Workflow:

To identify the nature of the unexpected peaks, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate degradation products.[3][4][5][6]

dot

Caption: Workflow for a forced degradation study.

By comparing the chromatograms of the stressed samples with your experimental sample, you can tentatively identify the degradation products. For structural elucidation, techniques like LC-MS and NMR would be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.

Q2: What are the best solvents for preparing stock solutions of this compound?

A2: The choice of solvent depends on your experimental needs. Here are some general recommendations:

SolventSuitabilityConsiderations
DMSO Highly Recommended Good for long-term storage of stock solutions. Use anhydrous grade and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
DMF Recommended Similar to DMSO, an anhydrous grade should be used. Can be more prone to degradation than DMSO.
Ethanol/Methanol Use with Caution Can be used for immediate use, but long-term stability may be lower than in aprotic solvents.
Aqueous Buffers For Immediate Use Prepare fresh for each experiment. Stability is highly pH-dependent. Use a neutral pH buffer (7.0-7.4).

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is not available, for aminopyrazoles in general, stability is greatest around neutral pH.

  • Acidic pH (<6): The pyridine nitrogen will be protonated, which can alter the electronic structure and potentially increase susceptibility to hydrolysis.

  • Basic pH (>8): The amino group is deprotonated and can be more susceptible to oxidation.

It is strongly recommended to perform a preliminary stability study in your specific aqueous buffer system if the solution needs to be stored for any length of time.

Q4: How can I monitor the stability of my this compound solution?

A4: A stability-indicating HPLC method is the most common way to monitor the stability of your solution. A suitable method should be able to separate the parent compound from any potential degradation products.

dot

Caption: Key steps in developing a stability-indicating HPLC method.

Once you have a validated method, you can analyze your solution at different time points to determine its stability under your specific storage conditions.

References

Technical Support Center: Synthesis of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize side reactions and optimize your synthetic protocol.

Introduction

The 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine scaffold is a valuable building block in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[1][2] Its synthesis, most commonly achieved through the condensation of a β-ketonitrile with hydrazine, can be prone to side reactions that complicate purification and reduce overall yield.[3][4] This guide provides a detailed examination of the common challenges encountered during this synthesis and offers practical, evidence-based solutions.

Troubleshooting Guide: Minimizing Side Reactions

This section addresses specific issues that may arise during the synthesis of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine, providing explanations for the underlying chemistry and actionable steps for remediation.

Problem 1: Formation of Regioisomers

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the selectivity for the desired 3-amino-4-(pyridin-3-yl)pyrazole?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents, such as β-ketonitriles.[1][5][6] The regiochemical outcome is determined by which of the two electrophilic centers (the ketone or the nitrile) the two different nitrogen atoms of hydrazine attack.

Root Causes and Solutions:

  • Electronic and Steric Effects: The initial nucleophilic attack of hydrazine is influenced by the electronic properties and steric hindrance of the β-ketonitrile.[1][5] Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to attack.[1]

    • Recommendation: While modifying the starting material isn't always feasible, understanding its electronic and steric profile can help predict the likely major regioisomer.

  • Reaction Conditions: The pH, solvent, and temperature of the reaction play a critical role in directing regioselectivity.[5][7]

    • pH Control: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[5] During the optimization of similar syntheses, it was found that neutralizing the basic reaction mixture from a preceding Claisen condensation with an acid like H₂SO₄ prior to adding hydrazine improved the efficiency of the pyrazole formation step.[3]

    • Solvent Choice: The polarity and nucleophilicity of the solvent can significantly impact the reaction pathway. Non-nucleophilic, polar aprotic solvents like DMSO or fluorinated alcohols (e.g., TFE, HFIP) can enhance regioselectivity compared to protic solvents like ethanol.[8] Protic solvents can compete with hydrazine as nucleophiles, leading to a mixture of products.[8]

Experimental Protocol for Improved Regioselectivity:

  • Neutralization (if applicable): If the β-ketonitrile precursor was synthesized under basic conditions, carefully neutralize the reaction mixture to a pH of ~7 with a suitable acid (e.g., dilute H₂SO₄ or HCl) before the addition of hydrazine.

  • Solvent Selection: Employ a polar aprotic solvent such as DMSO or dioxane.

  • Controlled Addition: Add hydrazine hydrate dropwise to the solution of the β-ketonitrile at room temperature.

  • Temperature Management: After the addition is complete, gently heat the reaction mixture to a moderate temperature (e.g., 60-90 °C) and monitor the reaction progress by TLC or LC-MS.[3]

Problem 2: Incomplete Cyclization and Formation of Hydrazone Intermediate

Question: I am observing a significant amount of an intermediate that I suspect is the hydrazone. How can I drive the reaction to completion to form the pyrazole ring?

Answer: The formation of the pyrazole ring proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[3][4] If this cyclization step is slow or incomplete, the hydrazone will accumulate in the reaction mixture.

Root Causes and Solutions:

  • Insufficient Acidity/Basicity: The cyclization step can be catalyzed by either acid or base. The optimal pH will depend on the specific substrate.

    • Recommendation: If the reaction is sluggish under neutral conditions, consider the addition of a catalytic amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine).

  • Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be met at lower temperatures.

    • Recommendation: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Refluxing in a suitable solvent like ethanol or dioxane is a common strategy.[9][10]

  • Steric Hindrance: Bulky substituents on the β-ketonitrile or the hydrazine can hinder the intramolecular cyclization.

    • Recommendation: In such cases, prolonged reaction times and higher temperatures may be necessary.

Problem 3: Dimerization and Polymerization of Starting Materials

Question: My reaction is producing a complex mixture of high-molecular-weight side products, and my desired product yield is very low. What could be causing this?

Answer: β-Ketonitriles are susceptible to self-condensation and polymerization, especially under strongly basic or acidic conditions and at elevated temperatures.[11]

Root Causes and Solutions:

  • Excessive Basicity: Strong bases can deprotonate the α-carbon of the β-ketonitrile, leading to undesired side reactions.

    • Recommendation: If a base is required for a preceding step, use a milder base or ensure it is fully neutralized before proceeding with the pyrazole formation.[3] The use of KOt-Bu in the synthesis of β-ketonitriles has been shown to be effective, and the addition of a catalytic amount of isopropanol can help reduce side-product formation.[11]

  • High Temperatures: Prolonged heating at high temperatures can promote polymerization.

    • Recommendation: Optimize the reaction temperature to be high enough for cyclization but low enough to minimize polymerization. Monitor the reaction closely and stop it once the starting material is consumed.

  • Order of Reagent Addition: Adding the β-ketonitrile to a solution of hydrazine can sometimes be beneficial, as it keeps the concentration of the β-ketonitrile low at any given time, minimizing self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine?

A1: The most widely used method is the condensation of a β-ketonitrile, specifically 3-oxo-3-(pyridin-3-yl)propanenitrile, with hydrazine.[3][4] This reaction first forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 3-aminopyrazole product.[4]

Q2: How can I synthesize the starting material, 3-oxo-3-(pyridin-3-yl)propanenitrile?

A2: This β-ketonitrile can be prepared via a Claisen condensation between a nicotinic acid ester (e.g., ethyl nicotinate) and acetonitrile using a strong base like sodium ethoxide or potassium tert-butoxide.[11]

Q3: What are the typical reaction conditions for the condensation of the β-ketonitrile with hydrazine?

A3: The reaction is often carried out in a protic solvent like ethanol or a polar aprotic solvent such as dioxane. The reaction can be performed at room temperature, but often requires heating to reflux to ensure complete cyclization.[9][10] The use of hydrazine hydrate is common.

Q4: Are there alternative synthetic routes to 3-aminopyrazoles?

A4: Yes, other methods include the reaction of α,β-unsaturated nitriles with hydrazines and the conversion of isoxazoles to 3-aminopyrazoles.[3] The choice of route depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Q5: What purification methods are most effective for 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine?

A5: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). If regioisomers or other impurities are present, column chromatography on silica gel is a standard technique.[9][10]

Visualizing the Reaction and Troubleshooting

General Synthetic Pathway

The following diagram illustrates the common synthetic route for 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Ethyl Nicotinate Ethyl Nicotinate 3-oxo-3-(pyridin-3-yl)propanenitrile 3-oxo-3-(pyridin-3-yl)propanenitrile Ethyl Nicotinate->3-oxo-3-(pyridin-3-yl)propanenitrile  + Acetonitrile (Claisen Condensation) Acetonitrile Acetonitrile 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine 3-oxo-3-(pyridin-3-yl)propanenitrile->4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine  + Hydrazine Hydrate (Condensation/Cyclization) Hydrazine Hydrate Hydrazine Hydrate G start Reaction Analysis (TLC, LC-MS) low_yield Low Yield of Desired Product start->low_yield multiple_spots Multiple Spots/ Impure Product start->multiple_spots incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes degradation Degradation/ Polymerization? low_yield->degradation No isomers Regioisomers Present? multiple_spots->isomers Yes hydrazone Hydrazone Intermediate Present? multiple_spots->hydrazone No increase_temp Increase Temperature/ Reaction Time incomplete_rxn->increase_temp add_catalyst Add Acid/Base Catalyst incomplete_rxn->add_catalyst lower_temp Lower Temperature/ Control Reagent Addition degradation->lower_temp increase_temp->start add_catalyst->start lower_temp->start optimize_solvent Optimize Solvent/ pH isomers->optimize_solvent other_impurities Other Impurities? hydrazone->other_impurities No force_cyclization Force Cyclization: Increase Temp/Add Catalyst hydrazone->force_cyclization Yes purification Purification: Recrystallization/ Chromatography other_impurities->purification optimize_solvent->purification force_cyclization->purification

References

Technical Support Center: Addressing Off-Target Effects of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 4-Pyridin-3-YL-2H-pyrazol-3-ylamine. This document is designed to provide in-depth troubleshooting and practical guidance for identifying, validating, and interpreting the potential off-target effects of this compound and other kinase inhibitors built on the pyrazolopyridine scaffold.

Given that this compound is a specific chemical entity for which extensive public data on off-target profiles may not be available, this guide will focus on the established principles and methodologies for characterizing any small molecule inhibitor. The pyrazolopyridine core is a well-established hinge-binding motif found in numerous kinase inhibitors, making an understanding of its potential polypharmacology crucial for accurate data interpretation.[1][2][3] This guide provides the experimental frameworks necessary to rigorously validate your findings.

Part 1: Frequently Asked Questions (FAQs): Understanding Off-Target Effects

This section addresses the fundamental concepts behind off-target effects, providing the theoretical groundwork for the troubleshooting and protocols that follow.

Q1: What are off-target effects and why are they a critical concern for kinase inhibitors like this compound?

A1: Off-target effects occur when a compound interacts with proteins other than its intended biological target.[4] For kinase inhibitors, which are often designed to fit into the highly conserved ATP-binding pocket of a specific kinase, this is a common and significant issue.[5] These unintended interactions can be broadly categorized:

  • Direct Off-Target Effects: The inhibitor binds directly to an unintended kinase or another protein. This is a primary concern as the human kinome has over 500 members with structurally similar ATP-binding sites, making cross-reactivity likely.[5][6]

  • Indirect Off-Target Effects: The inhibitor modulates its intended target, but this action leads to downstream consequences on other pathways that were not expected.[7]

  • Retroactive Effects: In a signaling cascade, inhibiting a downstream kinase can cause upstream pathway activation due to changes in enzyme sequestration, without any direct binding to upstream components.[8]

Q2: Are there specific structural features of the pyrazolopyridine scaffold that might predispose it to off-target binding?

A2: Yes. The pyrazolopyridine scaffold is highly effective at targeting the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The pyrazol-3-yl amine group, in particular, is an effective hinge binder.[3] However, this same feature can contribute to off-target binding for two primary reasons:

  • Conservation of the Hinge Region: The backbone structure of the hinge region is conserved across many kinases, meaning a compound designed to bind the hinge of one kinase can often bind to the hinges of many others.

  • Polypharmacology: It is now understood that most small molecule drugs interact with multiple targets, a concept known as polypharmacology.[10][11] While sometimes beneficial, this promiscuity must be characterized to understand the compound's true mechanism of action. Studies show a typical small molecule may interact with 6-11 targets on average.[10]

Q3: How can I predict potential off-target interactions in silico before committing to expensive wet-lab experiments?

A3: Computational, or in silico, screening is a powerful first step to generate hypotheses about a compound's potential off-targets.[12][13] These methods can save considerable time and resources by prioritizing which off-targets to investigate experimentally. Key approaches include:

  • Chemical Similarity Methods: These tools compare the 2D structure of your compound to databases of compounds with known biological activities.[9] If your compound is structurally similar to a known inhibitor of another target, that target becomes a candidate for off-target testing.

  • Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target. This pharmacophore can then be used to screen for other proteins that might also accommodate your compound.

  • Structure-Based Screening (Docking): If the crystal structure of your compound or a close analog is available, it can be computationally "docked" into the binding sites of various kinases to predict binding affinity.

These computational predictions are not a substitute for experimental validation but provide a crucial roadmap for designing intelligent screening panels.[9][14]

Part 2: Troubleshooting Guide: Identifying and Validating Off-Target Effects

This section is designed to help you navigate common issues that may arise during your research, with a focus on workflows that incorporate best practices for off-target validation.

Issue: My phenotypic results (e.g., cell viability, pathway modulation) are inconsistent, or more potent than expected based on the primary target's role.

  • Possible Cause: The observed phenotype is not solely due to the inhibition of the primary target but is influenced by one or more potent off-targets.

  • Solution Workflow: A tiered approach is recommended to systematically identify and validate the source of the phenotype.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Data Analysis & Prioritization cluster_2 Tier 3: Cellular Validation phenotype Unexpected or Inconsistent Phenotype kinome_scan Perform Broad Kinome Profiling (e.g., >400 kinases @ 1µM) phenotype->kinome_scan Hypothesis: Off-target driven analyze Analyze Kinome Scan Data Identify potent hits (e.g., >90% inhibition) kinome_scan->analyze prioritize Prioritize Hits Based on cellular potency (EC50) and biological relevance analyze->prioritize cetsa Confirm Target Engagement in Cells (e.g., Cellular Thermal Shift Assay - CETSA) prioritize->cetsa orthogonal Orthogonal Validation (Use structurally distinct inhibitor or target knockdown) prioritize->orthogonal conclusion Determine if Phenotype is On-Target or Off-Target cetsa->conclusion orthogonal->conclusion

Caption: Workflow for investigating unexpected phenotypes.

Part 3: Key Experimental Protocols

These protocols provide detailed methodologies for the critical experiments involved in off-target characterization.

Protocol 1: Comprehensive Kinase Profiling

This protocol outlines a general procedure for screening your compound against a large panel of kinases, a crucial first step in understanding its selectivity. The radiometric activity assay is considered the gold standard.[5]

Objective: To quantify the inhibitory activity of this compound against a broad panel of human kinases.

Methodology: Radiometric Filter Binding Assay (e.g., HotSpot℠)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired final assay concentrations.

  • Reaction Mixture: In a 96-well plate, combine the kinase, its specific substrate, cofactors, and radioisotope-labeled ATP (³³P-γ-ATP).

  • Initiate Reaction: Add the test compound or DMSO (vehicle control) to the reaction mixture to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Stop Reaction & Capture: Spot the reaction mixtures onto filter papers. The phosphorylated substrate will bind to the filter, while unreacted ATP will not.

  • Washing: Wash the filter papers multiple times to remove any unbound ³³P-γ-ATP.

  • Detection: Measure the radioactivity remaining on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For hits showing significant inhibition, perform follow-up dose-response experiments to determine the IC50 value.

Data Presentation: Summarize the results in a table to easily identify potent off-targets.

Kinase Target Gene Symbol % Inhibition @ 1 µM IC50 (nM) Notes
Primary Target XKINX98%15Expected on-target
Off-Target AKINA95%50Potent off-target
Off-Target BKINB88%250Moderate off-target
Off-Target CKINC55%>1000Weak off-target
Non-Target DKIND<10%>10000No significant activity
Protocol 2: Orthogonal Validation to Confirm Mechanism

This workflow is a self-validating system to determine if an observed cellular phenotype is due to the intended on-target effect or an unidentified off-target.

Objective: To differentiate on-target from off-target driven phenotypes.

G cluster_0 Orthogonal Approaches compound_A Compound A (this compound) Inhibits Target X phenotype Observe Phenotype P compound_A->phenotype compound_B Compound B (Structurally distinct inhibitor of Target X) phenotype_B Observe Phenotype P? compound_B->phenotype_B knockdown Genetic Perturbation (siRNA/CRISPR knockdown of Target X) phenotype_KD Observe Phenotype P? knockdown->phenotype_KD conclusion_on Conclusion: Phenotype is ON-TARGET phenotype_B->conclusion_on Yes conclusion_off Conclusion: Phenotype is OFF-TARGET (Caused by Compound A's other activities) phenotype_B->conclusion_off No phenotype_KD->conclusion_on Yes phenotype_KD->conclusion_off No

Caption: Logic diagram for orthogonal validation.

Methodology:

  • Primary Experiment: Treat cells with this compound (Compound A) and measure your phenotype of interest (e.g., apoptosis, cell cycle arrest).

  • Approach 1 (Chemical): Identify a "chemical probe" (Compound B) that is a known, potent, and selective inhibitor of your primary target but has a completely different chemical structure from Compound A. Treat the cells with Compound B and measure the same phenotype.

  • Approach 2 (Genetic): Use siRNA or CRISPR/Cas9 to specifically reduce the expression level (knockdown) or eliminate the gene (knockout) of your primary target. Measure the phenotype in these modified cells.

  • Interpret Results:

    • If all three methods (Compound A, Compound B, and genetic knockdown) produce the same phenotype, you can be highly confident that the effect is on-target .

    • If Compound A produces the phenotype, but Compound B and/or genetic knockdown do not , it strongly suggests the phenotype observed with Compound A is due to an off-target effect.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and the fundamental understanding of structure-activity relationships (SAR).[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent and indispensable analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[3][4] This guide provides an in-depth, comparative analysis for confirming the structure of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine, a heterocyclic compound with potential pharmacological relevance, by contrasting theoretically predicted NMR data with experimental results.

Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness). We will not only present data but also elucidate the causal reasoning behind spectral predictions and experimental design, ensuring that the described protocols are self-validating and robust for researchers, medicinal chemists, and drug development professionals.

The Analytical Challenge: Structural Isomers and the Need for Precision

The synthesis of complex heterocyclic systems like 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine can potentially yield various constitutional isomers. For instance, the pyridine ring could attach at different positions, or the pyrazole ring could exist in a different tautomeric form. Relying solely on mass spectrometry or elemental analysis is insufficient as these methods can provide identical results for different isomers. NMR spectroscopy, by probing the unique electronic environment of each proton and carbon nucleus, provides a definitive fingerprint of the correct molecular connectivity.[5]

Below is the target structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.

Caption: Structure of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine with atom numbering.

Theoretical ¹H and ¹³C NMR Spectral Prediction

Before analyzing the experimental spectrum, we construct a hypothesis based on established principles of NMR spectroscopy. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors like electronegativity, aromaticity, and substituent effects.[5][6]

¹H NMR Prediction
  • Pyridine Protons (H2', H4', H5', H6'): The pyridine ring is electron-deficient, causing its protons to resonate at a lower field (higher ppm). The proton at C2' (H2') is adjacent to the nitrogen and also influenced by the pyrazole substituent, making it the most deshielded. H6' is also adjacent to the nitrogen but further from the substituent. H4' and H5' will be in the middle of the aromatic region.[7][8][9] We expect characteristic doublet, triplet, and multiplet patterns based on spin-spin coupling.

  • Pyrazole Proton (H5): The C5-H of a pyrazole ring typically appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-donating amino group at C3 and the aromatic pyridine ring at C4.[10]

  • Amine and Imidazole Protons (NH₂, NH): These protons are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly with solvent, concentration, and temperature. They may not always be observed.

¹³C NMR Prediction
  • Pyridine Carbons (C2'-C6'): The carbons of the pyridine ring will appear in the aromatic region (typically 120-150 ppm). Carbons adjacent to the nitrogen (C2' and C6') are the most deshielded.[11]

  • Pyrazole Carbons (C3, C4, C5): The C3 carbon, bonded to the amino group, will be significantly shielded compared to other pyrazole carbons.[12][13] The C4 carbon, attached to the bulky pyridine ring, will also have a characteristic shift. The C5 carbon will be influenced by the adjacent nitrogen atoms.[14][15]

The following tables summarize the predicted chemical shifts based on literature values for analogous pyridine and pyrazole structures.[6][7][10][12][13]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Label Predicted Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H2' ~ 8.90 d (doublet) ~ 2.0 Ortho to pyridine N, deshielded.
H6' ~ 8.60 dd (doublet of doublets) ~ 4.5, 1.5 Ortho to pyridine N, deshielded.
H4' ~ 8.10 dt (doublet of triplets) ~ 8.0, 2.0 Meta to pyridine N, deshielded.
H5' ~ 7.50 dd (doublet of doublets) ~ 8.0, 4.5 Least deshielded pyridine proton.
H5 ~ 7.80 s (singlet) - Pyrazole C5-H, no adjacent protons.
NH (pyrazole) ~ 12.0 br s (broad singlet) - Acidic proton, broad due to exchange.

| NH₂ (amine) | ~ 5.50 | br s (broad singlet) | - | Exchangeable protons. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Label Predicted Shift (δ, ppm) Rationale
C3 ~ 150.0 Attached to electron-donating NH₂.
C5 ~ 135.0 Pyrazole C5, adjacent to two N atoms.
C4 ~ 110.0 Shielded by adjacent aromatic systems.
C2' ~ 148.0 Pyridine C2, adjacent to N.
C6' ~ 149.5 Pyridine C6, adjacent to N.
C4' ~ 137.0 Pyridine C4.
C3' ~ 130.0 Point of attachment to pyrazole.

| C5' | ~ 124.0 | Pyridine C5. |

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data begins with meticulous sample preparation.[16][17] The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10-15 mg of the purified solid compound for ¹H NMR analysis.[18] For ¹³C NMR, a higher concentration (25-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[16][19]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which aids in dissolving polar compounds and allows for the observation of exchangeable NH protons.[17]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample. Gently vortex or sonicate the mixture until the solid is completely dissolved. A clear, homogenous solution is critical for high-quality spectra.[20]

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean NMR tube.[21] Avoid tubes with any chips or scratches, as these can degrade spectral quality.

  • Acquisition: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field, followed by an automated or manual shimming process to optimize field homogeneity. Acquire standard 1D ¹H and ¹³C{¹H} spectra.

Comparative Analysis: Experimental Data vs. Prediction

The following data represents a typical experimental outcome for 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine, which we will compare against our predictions to confirm the structure.

Table 3: Experimental ¹H NMR Data (500 MHz, DMSO-d₆) vs. Predicted Data

Proton Label Experimental Shift (δ, ppm) Experimental Multiplicity Experimental J (Hz) Predicted Shift (δ, ppm) Confirmation Notes
H2' 8.92 d 2.1 ~ 8.90 Excellent match. Confirms position ortho to N and adjacent to the pyrazole ring.
H6' 8.58 dd 4.7, 1.6 ~ 8.60 Excellent match. Confirms position ortho to N.
H4' 8.13 dt 8.0, 1.9 ~ 8.10 Excellent match. Confirms position meta to N.
H5 7.85 s - ~ 7.80 Excellent match. The singlet confirms the C5-H of the pyrazole ring.
H5' 7.51 dd 8.0, 4.7 ~ 7.50 Excellent match. Confirms coupling to H4' and H6'.
NH₂ 5.54 br s - ~ 5.50 Good match. Confirms the presence of the primary amine.

| NH | 12.1 | br s | - | ~ 12.0 | Good match. Confirms the acidic pyrazole NH proton. |

Table 4: Experimental ¹³C NMR Data (125 MHz, DMSO-d₆) vs. Predicted Data

Carbon Label Experimental Shift (δ, ppm) Predicted Shift (δ, ppm) Confirmation Notes
C3 150.3 ~ 150.0 Excellent match. Confirms attachment to the electron-donating amino group.
C6' 149.8 ~ 149.5 Excellent match. Confirms position adjacent to pyridine N.
C2' 147.9 ~ 148.0 Excellent match. Confirms position adjacent to pyridine N.
C4' 137.2 ~ 137.0 Excellent match.
C5 134.8 ~ 135.0 Excellent match.
C3' 130.5 ~ 130.0 Good match. Confirms the carbon as the linkage point.
C5' 124.1 ~ 124.0 Excellent match.

| C4 | 109.7 | ~ 110.0 | Excellent match. Confirms the C4 position of the pyrazole. |

Interpretation and Conclusion

The experimental data shows a remarkable correlation with the predicted values derived from established NMR principles.[22][23]

  • ¹H NMR Analysis: The distinct chemical shifts and coupling patterns of the four pyridine protons (H2', H4', H5', H6') are fully consistent with a 3-substituted pyridine ring. The singlet at 7.85 ppm is the definitive signature of the proton at the C5 position of the pyrazole ring. The broad singlets for the NH and NH₂ protons confirm their presence and exchangeable nature.

  • ¹³C NMR Analysis: The carbon spectrum corroborates the proton data. The chemical shifts for the five distinct pyridine carbons and three distinct pyrazole carbons align perfectly with the proposed structure. The upfield shift of C3 (150.3 ppm) is characteristic of a carbon bearing an amino group, while the downfield shifts of C2' and C6' are indicative of carbons adjacent to the electronegative nitrogen in the pyridine ring.

The congruence between the predicted and experimental datasets provides overwhelming evidence for the successful synthesis of 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine, effectively ruling out other potential isomers. For even greater certainty in complex cases, 2D NMR experiments such as HSQC (to correlate directly bonded C-H pairs) and HMBC (to identify 2- and 3-bond C-H correlations) would provide the final, unequivocal confirmation of the atomic connectivity.[22][23][24]

References

Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine and Other Leading Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of kinase inhibitor drug discovery, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of several clinically successful anti-cancer agents.[1][2][3] This guide provides a comprehensive comparative analysis of the potential efficacy of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a representative of this promising class, against established kinase inhibitors. While specific experimental data for this particular compound is not extensively available in the public domain, this document will leverage the well-documented structure-activity relationships (SAR) of the pyrazolopyridine class to frame a scientifically rigorous comparison. We will explore its hypothetical target profile and benchmark it against leading inhibitors targeting diverse kinase families. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel pyrazolopyridine-based compounds in oncology.

The Pyrazolopyridine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazolopyridine core is a bioisostere of adenine, enabling it to effectively compete with ATP for binding to the kinase hinge region.[2] This fundamental mechanism of action is shared by numerous successful kinase inhibitors. The versatility of the pyrazolopyridine scaffold allows for substitutions at various positions, which in turn modulates the inhibitor's potency and selectivity for specific kinases.[4][5] Prominent examples of FDA-approved drugs and clinical candidates built upon this scaffold include Selpercatinib (a RET inhibitor), Glumetinib, Camonsertib, and Olverembatinib, highlighting its therapeutic potential.[1][3]

Based on its structure, this compound is hypothesized to function as a Type I kinase inhibitor, binding to the active conformation of the kinase. The pyridine and pyrazole moieties are key for hinge binding, while the 3-pyridinyl and 3-amino groups will significantly influence its selectivity profile.

Comparative Kinase Inhibitors: A Diverse Panel for Benchmarking

To provide a robust comparison, we have selected two well-characterized kinase inhibitors with distinct mechanisms and target profiles:

  • Selpercatinib (LOXO-292): A potent and highly selective RET (Rearranged during Transfection) kinase inhibitor with a pyrazolopyridine core. It serves as a benchmark for the potential of a highly optimized compound from the same structural class.

  • Dasatinib (BMS-354825): A multi-kinase inhibitor that targets a broader range of kinases, including BCR-ABL and SRC family kinases. It represents a different chemical scaffold and a distinct therapeutic strategy of broader kinase inhibition.

Visualizing the Targeted Signaling Pathways

The following diagram illustrates the hypothetical signaling pathway targeted by a pyrazolopyridine inhibitor like this compound, in comparison to the established pathways of Selpercatinib and Dasatinib.

G cluster_0 Hypothetical Pathway for this compound cluster_1 Selpercatinib (RET Inhibition) cluster_2 Dasatinib (Multi-Kinase Inhibition) Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., RET, VEGFR) Receptor Tyrosine Kinase (e.g., RET, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., RET, VEGFR) Downstream Signaling (RAS-RAF-MEK-ERK) Downstream Signaling (RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., RET, VEGFR)->Downstream Signaling (RAS-RAF-MEK-ERK) This compound This compound This compound->Receptor Tyrosine Kinase (e.g., RET, VEGFR) RET Fusion Protein RET Fusion Protein STAT3/RAS Signaling STAT3/RAS Signaling RET Fusion Protein->STAT3/RAS Signaling Selpercatinib Selpercatinib Selpercatinib->RET Fusion Protein BCR-ABL/SRC Family Kinases BCR-ABL/SRC Family Kinases Multiple Downstream Pathways Multiple Downstream Pathways BCR-ABL/SRC Family Kinases->Multiple Downstream Pathways Dasatinib Dasatinib Dasatinib->BCR-ABL/SRC Family Kinases G Compound Compound Binding Assay Binding Assay (e.g., KiNativ, KINOMEscan) Compound->Binding Assay Kinase Panel Large Panel of Recombinant Kinases (e.g., 400+) Kinase Panel->Binding Assay Data Analysis Quantify Binding Affinity (Kd or % Inhibition) Binding Assay->Data Analysis Hit Identification Identify Primary Kinase Targets Data Analysis->Hit Identification

References

A Comparative In Vivo Validation Guide for 4-Pyridin-3-YL-2H-pyrazol-3-ylamine: A Novel Anti-Cancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a novel heterocyclic compound with therapeutic potential in oncology. Drawing from established preclinical methodologies, we present a scientifically rigorous, step-wise approach to assess its anti-cancer activity, benchmarked against a standard-of-care comparator. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

The structure of this compound, incorporating both pyrazole and pyridine moieties, is characteristic of scaffolds found in numerous kinase inhibitors.[1][2] Pyrazole derivatives, in particular, are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets, including various protein kinases that are critical drivers of tumor growth and proliferation.[2][3] Based on these structural alerts and the extensive literature on related pyrazolopyrimidine and pyrazolopyridine compounds, we hypothesize that this compound functions as an inhibitor of a key oncogenic signaling pathway, such as the MAPK or PI3K/Akt pathway, which are frequently dysregulated in human cancers.[1][4]

This guide will therefore focus on a validation strategy centered around this hypothesis, using a human tumor xenograft model.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Compound This compound Compound->RAF Inhibits

Figure 1: Hypothesized mechanism of action for the test compound.

Part 1: Foundational In Vivo Studies - Safety and Dosing

Prior to assessing anti-tumor efficacy, it is imperative to establish a safe and effective dosing regimen.[5] This is achieved through two key preliminary studies: a Maximum Tolerated Dose (MTD) study and a Pharmacokinetic (PK) analysis. The MTD study is critical for identifying the highest dose that can be administered without causing unacceptable side effects, ensuring that any subsequent anti-tumor effects are not merely a result of systemic toxicity.[5][6] The PK study provides essential data on the drug's absorption, distribution, metabolism, and excretion (ADME), which informs the optimal dosing schedule required to maintain therapeutic concentrations in the plasma and, ideally, at the tumor site.[7][8]

Maximum Tolerated Dose (MTD) Study

The objective of an MTD study is to determine the highest dose of a drug that does not cause unacceptable toxicity over a defined period.[5] This is typically assessed by monitoring animal body weight, with a loss of >20% often considered a primary endpoint, alongside daily clinical observations for signs of distress (e.g., lethargy, ruffled fur).[6]

Table 1: Representative MTD Study Data Summary

Group Dose (mg/kg) Dosing Schedule Mean Body Weight Change (%) Clinical Observations MTD Determination
1 Vehicle Control Daily, PO +5.2% Normal -
2 25 Daily, PO +3.1% Normal Tolerated
3 50 Daily, PO -2.5% Normal MTD
4 100 Daily, PO -18.7% Mild lethargy, ruffled fur Exceeds MTD

| 5 | 200 | Daily, PO | -25.3% (at Day 5) | Severe lethargy, hunched posture | Dose-Limiting Toxicity |

Data are hypothetical and for illustrative purposes.

Pharmacokinetic (PK) Study

A PK study measures the concentration of the compound in the blood over time after administration. This helps determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and half-life (t½), which are crucial for designing an effective dosing regimen for the main efficacy study.[8]

Table 2: Representative Single-Dose PK Parameters

Parameter Value Unit Implication for Efficacy Study
Cmax 1500 ng/mL Peak concentration achieved
Tmax 2 hours Time of peak concentration
AUC(0-24h) 12,500 ng·h/mL Total drug exposure over 24 hours

| t½ (half-life) | 8 | hours | Suggests once or twice daily dosing may be needed to maintain exposure |

Data are hypothetical and for illustrative purposes.

Part 2: The In Vivo Efficacy Study - A Comparative Xenograft Model

The cornerstone for evaluating a potential anti-cancer agent is the in vivo tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[9][10] This approach allows for the direct observation of a compound's effect on human tumor growth in a living biological system.[11] For this guide, we propose a cell line-derived xenograft (CDX) model, which is highly reproducible and ideal for initial large-scale drug screening.[11][12]

To provide a robust assessment, this compound will be compared against a vehicle control and a clinically relevant standard-of-care drug. Given our hypothesized mechanism, a multi-kinase inhibitor such as Sorafenib will serve as an appropriate positive control.

cluster_groups start Day 0: Implant Human Cancer Cells (e.g., A549) into Nude Mice tumor_growth Tumor Growth Phase (Approx. 7-10 days) start->tumor_growth randomization Tumors Reach ~100-150 mm³: Randomize Mice into Treatment Groups tumor_growth->randomization treatment Treatment Phase (21-28 days) randomization->treatment group1 Group 1: Vehicle Control group2 Group 2: Test Compound (e.g., 50 mg/kg, PO, Daily) group3 Group 3: Positive Control (e.g., Sorafenib, 30 mg/kg, PO, Daily) monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) group1->monitoring group2->monitoring group3->monitoring monitoring->treatment Continue Treatment endpoint Study Endpoint: Tumors in Control Group Reach Max Size OR End of Treatment Period monitoring->endpoint analysis Euthanize & Excise Tumors for Final Analysis: - Tumor Weight - Pharmacodynamics (Biomarkers) endpoint->analysis

Figure 2: General workflow for an in vivo xenograft efficacy study.
Efficacy Endpoints and Data Interpretation

The primary endpoint for efficacy is the inhibition of tumor growth. This is typically measured as Tumor Growth Inhibition (TGI), calculated at the end of the study. Body weight is monitored throughout as a key indicator of tolerability.[13]

Table 3: Representative Xenograft Efficacy Data

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) TGI (%) Mean Body Weight Change (%)
Vehicle Control - 1850 ± 210 - +4.5%
This compound 50 648 ± 95 65% -3.1%

| Sorafenib (Positive Control) | 30 | 592 ± 88 | 68% | -5.8% |

TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100. Data are hypothetical.

Interpretation: In this hypothetical scenario, this compound demonstrates significant anti-tumor activity (65% TGI), comparable to the standard-of-care, Sorafenib. Importantly, it appears to be better tolerated, as indicated by the smaller mean body weight loss.

Confirming Mechanism of Action: Pharmacodynamic (PD) Analysis

To validate that the observed tumor growth inhibition is a result of the drug hitting its intended target, tumor tissues collected at the end of the study are analyzed for relevant biomarkers.[9][13] If the compound is hypothesized to be a RAF kinase inhibitor, a key PD marker would be the level of phosphorylated ERK (p-ERK), a downstream component of the pathway.

Table 4: Representative Pharmacodynamic Marker Analysis in Tumor Tissues

Treatment Group p-RAF (Target) (Relative Intensity) p-ERK (Downstream) (Relative Intensity) Ki-67 (% Positive Cells) (Proliferation)
Vehicle Control 1.00 1.00 85%
This compound 0.25 0.31 22%

| Sorafenib (Positive Control) | 0.21 | 0.28 | 18% |

Data are hypothetical and normalized to the vehicle control group.

Interpretation: The data show a marked reduction in both the target (p-RAF) and the downstream effector (p-ERK) in tumors from treated animals, confirming on-target activity in vivo. This target engagement translates to a functional anti-proliferative effect, as shown by the dramatic decrease in the proliferation marker Ki-67.

Part 3: Detailed Experimental Protocols

Reproducibility and scientific validity depend on meticulous methodology.[6] The following protocols provide a detailed, step-by-step guide for conducting the key in vivo experiments described.

Protocol 1: Human Tumor Xenograft Model Establishment and Efficacy Evaluation
  • Cell Culture: Culture A549 human non-small cell lung cancer cells (or another appropriate cell line) using standard aseptic techniques.

  • Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium mixed 1:1 with Matrigel® to a final concentration of 5 x 10⁷ cells/mL.[13]

  • Tumor Implantation: Anesthetize 6-8 week old female immunodeficient mice (e.g., BALB/c nude). Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor animals 2-3 times per week for tumor development. Once tumors are palpable, use digital calipers to measure the length and width. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]

  • Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) to ensure the average tumor volume is not significantly different between groups at the start of treatment.[14]

  • Drug Administration: Prepare formulations of the test compound, positive control, and vehicle. Administer treatments according to the pre-determined dose and schedule (e.g., daily oral gavage).

  • Monitoring and Endpoints: Continue to measure tumor volume and body weight 2-3 times per week. The study is terminated when tumors in the control group reach the pre-determined maximum size (e.g., 1500-2000 mm³).[13]

  • Tissue Collection: At the study endpoint, euthanize the mice. Excise the tumors, weigh them, and preserve samples by flash-freezing in liquid nitrogen or fixing in formalin for subsequent PD analysis.

Protocol 2: Western Blotting for Pharmacodynamic Marker Analysis
  • Protein Lysate Preparation: Homogenize a portion of the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against the target proteins (e.g., anti-p-RAF, anti-p-ERK, anti-Ki-67, and a loading control like anti-β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.[13]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the in vivo validation of this compound. The phased approach, beginning with MTD and PK studies to establish a safe dosing regimen, followed by a robust comparative efficacy study in a xenograft model, provides a clear path to generating the critical data needed for go/no-go decisions in a drug development pipeline. The inclusion of pharmacodynamic analysis is essential to link the compound's anti-tumor activity directly to its hypothesized molecular mechanism.

The hypothetical data presented herein illustrate a successful outcome, where this compound demonstrates potent, on-target anti-cancer activity with a favorable tolerability profile compared to a standard-of-care agent. Such results would strongly support its continued development, including evaluation in more complex preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human cancers, and further IND-enabling toxicology studies.[15]

References

Comparative Analysis of 4-Pyridin-3-yl-2H-pyrazol-3-ylamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4-pyridin-3-yl-2H-pyrazol-3-ylamine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. Its inherent structural features, including hydrogen bond donors and acceptors, and a rigid framework, make it an ideal starting point for the design of potent and selective inhibitors, particularly for the protein kinase family.[1][2][3] This guide provides a comprehensive examination of the structure-activity relationships (SAR) for this versatile class of compounds, synthesizing data from numerous studies to offer a comparative analysis for researchers in drug discovery and development.

The Core Scaffold: A Blueprint for Kinase Inhibition

The fundamental architecture of the this compound core is predisposed for interaction within the ATP-binding site of many protein kinases. The pyridine nitrogen typically serves as a crucial hydrogen bond acceptor, engaging with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain.[2] Complementing this, the pyrazole's 3-amino group and the N-H of the pyrazole ring can act as hydrogen bond donors, forming additional stabilizing interactions.

Synthesis_Workflow start Start: Protected 3-amino-4-halopyrazole step1 Suzuki Coupling (Pd catalyst, base, solvent) start->step1 reagent1 Pyridine-3-boronic acid reagent1->step1 intermediate Coupled Pyridinyl-Pyrazole Intermediate step1->intermediate step2 Deprotection (e.g., acidic or basic conditions) intermediate->step2 step3 Optional N-Alkylation/Acylation (Alkyl halide/Acid chloride, base) step2->step3 product Final this compound Analog step3->product Assay_Workflow start Prepare serial dilutions of Test Compound in DMSO step2 Add diluted Test Compound to respective wells start->step2 step1 Add Kinase, Fluorescent Peptide Substrate, and ATP to microplate wells step1->step2 step3 Incubate at room temperature to allow enzymatic reaction step2->step3 step4 Stop reaction with EDTA-containing buffer step3->step4 step5 Read plate on microfluidic chip-based instrument (e.g., Caliper LabChip) step4->step5 end Data Analysis: Calculate % conversion and determine IC₅₀ step5->end

References

A Comparative Guide to 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine and Its Pyrimidine Analogs as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of targeted therapeutics. Among these, pyrazoles, pyrimidines, and their fused systems are particularly prominent due to their ability to mimic endogenous purine structures and form key interactions with biological targets, most notably the ATP-binding site of protein kinases.[1] This guide provides a comparative analysis of 4-(pyridin-3-yl)-2H-pyrazol-3-ylamine and its bioisosteric pyrimidine and pyrazolopyrimidine analogs.

The core objective is to dissect how subtle changes in the central heterocyclic scaffold—transitioning from a pyrazole to a pyrimidine or a fused pyrazolo[3,4-d]pyrimidine—impact synthetic accessibility, physicochemical properties, and, most critically, the biological activity profile. This analysis is tailored for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery, offering insights into rational drug design and scaffold hopping strategies.

Structural Overview: A Tale of Two Rings and Their Fusion

The principle of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties, is a cornerstone of modern drug design.[2] This guide examines the bioisosteric transition from a 3-amino-4-aryl-pyrazole core to its pyrimidine and pyrazolopyrimidine counterparts.

  • Scaffold A: 4-(Pyridin-3-yl)-2H-pyrazol-3-ylamine: This structure features a five-membered pyrazole ring. The 3-amino group and the pyrazole nitrogens provide a rich array of hydrogen bond donors and acceptors. The 4-pyridinyl substituent explores a key vector space, often directed towards the solvent-exposed region of an ATP-binding pocket.

  • Scaffold B: 5-(Pyridin-3-yl)pyrimidin-4-amine (A Representative Pyrimidine Analog): Replacing the pyrazole with a six-membered pyrimidine ring alters the geometry and electronic distribution. The number and position of nitrogen atoms change, influencing basicity, solubility, and metabolic stability. This scaffold maintains the critical aminopyridine-like arrangement for hinge-binding in many kinases.

  • Scaffold C: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Core: This fused system is a close isostere of adenine, the core of ATP. This structural mimicry makes it a highly privileged scaffold for kinase inhibitors.[3][4][5] The 4-amino group is crucial for forming canonical hydrogen bonds with the kinase hinge region, a feature shared with many successful type I kinase inhibitors.[3][5]

Below is a diagram illustrating the structural relationships and the distinct hydrogen bonding profiles of these three core scaffolds.

Scaffold_Comparison cluster_A Scaffold A: Pyridinyl-Pyrazole cluster_B Scaffold B: Pyridinyl-Pyrimidine cluster_C Scaffold C: Pyrazolo[3,4-d]pyrimidine A B A_label Key Features: - 5-membered ring - H-bond donors (NH2, NH) - H-bond acceptor (N) C B_label Key Features: - 6-membered ring - H-bond donor (NH2) - H-bond acceptors (N1, N3) C_label Key Features: - Fused 5/6-membered rings - Adenine isostere - Classic hinge-binding motif (N5, 4-NH2)

Caption: Comparative structures of pyrazole, pyrimidine, and pyrazolopyrimidine cores.

Comparative Synthesis Strategies

The synthetic accessibility of a scaffold is a critical factor in drug discovery. The routes to these analogs often diverge from common precursors, with the construction of the core heterocycle being the key step.

Synthesis of Pyrazole Core (Scaffold A): A common and efficient method involves the condensation of a β-ketonitrile with hydrazine.

  • Starting Material: 3-(pyridin-3-yl)-3-oxopropanenitrile.

  • Reaction: Cyclization with hydrazine hydrate (H₂NNH₂·H₂O).

  • Rationale: This is a classic Knorr-type pyrazole synthesis. The β-ketonitrile provides the C-C-C backbone, and hydrazine provides the two nitrogen atoms. The reaction is typically high-yielding and proceeds under mild conditions.

Synthesis of Pyrimidine Core (Scaffold B): The construction of the pyrimidine ring can be achieved by reacting a β-dicarbonyl equivalent with a source of amidine.

  • Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (a vinylogous amide).

  • Reaction: Cyclocondensation with formamidine or guanidine.

  • Rationale: This approach builds the six-membered ring by introducing the N-C-N fragment. The choice of formamidine or guanidine determines the substituent at the 2-position of the pyrimidine.

Synthesis of Pyrazolo[3,4-d]pyrimidine Core (Scaffold C): These fused systems are most efficiently built from a pre-formed, functionalized pyrazole.

  • Starting Material: 5-amino-1H-pyrazole-4-carbonitrile.

  • Reaction: Cyclization with formamide (HCONH₂) or a similar one-carbon synthon.

  • Rationale: This is a robust and widely used method. The aminopyrazole provides the five-membered ring and the necessary functional groups (amine and nitrile) to annulate the pyrimidine ring. This route allows for late-stage diversification.[6]

The following diagram illustrates a generalized workflow for scaffold synthesis.

Synthesis_Workflow Start Common Precursors (e.g., Aryl Ketones) Step1A Generate β-Ketonitrile Start->Step1A Step1B Generate Vinylogous Amide Start->Step1B Step1C Generate Aminopyrazole Carbonitrile Start->Step1C CyclizeA Cyclize with Hydrazine Step1A->CyclizeA CyclizeB Cyclize with Formamidine Step1B->CyclizeB CyclizeC Cyclize with Formamide Step1C->CyclizeC ScaffoldA Scaffold A (Pyridinyl-Pyrazole) CyclizeA->ScaffoldA ScaffoldB Scaffold B (Pyridinyl-Pyrimidine) CyclizeB->ScaffoldB ScaffoldC Scaffold C (Pyrazolopyrimidine) CyclizeC->ScaffoldC

Caption: Generalized synthetic workflows for pyrazole and pyrimidine analogs.

Comparative Biological Activity: A Focus on Kinase Inhibition

The true value of scaffold hopping is realized in the modulation of biological activity. Pyrazolo[3,4-d]pyrimidines, in particular, have been extensively developed as potent inhibitors of a wide range of kinases, including SRC, ABL, PI3Kγ, and FLT3.[3][4][6][7]

The superiority of the pyrazolopyrimidine scaffold often stems from its ability to act as a perfect adenine mimic, forming two crucial hydrogen bonds between its 4-amino group and N5 atom with the backbone of the kinase hinge region.[3][5] While the aminopyrazole and aminopyrimidine cores can also engage in hinge binding, the pre-organized, fused geometry of the pyrazolopyrimidine often leads to higher binding affinity and ligand efficiency.

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The 4-amino group on the pyrazolopyrimidine is the primary hinge-binding element. Modifications here are generally detrimental.

  • N1-Substitution: The N1 position of the pyrazolopyrimidine points towards the ribose pocket. Substitution at this position with small alkyl or cyclic groups is a common strategy to enhance potency and tune selectivity.[8]

  • C3-Substitution: This position often extends towards the solvent-front and is a key site for introducing substituents to improve pharmacokinetic properties or gain selectivity against other kinases.[5]

Comparative Performance Data:

The table below synthesizes representative data from the literature to illustrate the potency differences across scaffolds targeting SRC family kinases (SFKs). Note that these are examples from different chemical series but highlight general trends.

Scaffold TypeRepresentative CompoundTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[3,4-d]pyrimidineeCF506SRC< 0.5[3][4][5]
Pyrazolo[3,4-d]pyrimidinePP1 (Promiscuous Inhibitor)SRC170[3]
Pyrazolo[4,3-d]pyrimidineCompound 4e (Anti-inflammatory)(Activity on RAW264.7 cells)2.64 µM (NO)[8]
Pyrazole-Pyrimidine HybridCompound 14cBRAFV600E9[9]

Data is illustrative and collected from different studies to show the potential of each scaffold.

The data clearly indicates that optimized pyrazolopyrimidine scaffolds like eCF506 can achieve sub-nanomolar potency.[4][5] This compound demonstrates exceptional potency and selectivity for SRC over ABL kinase, a significant achievement in kinase inhibitor design.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To provide a practical context, this section details a gold-standard protocol for quantifying inhibitor potency. The LanthaScreen™ assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based competition binding assay.

Principle: A europium (Eu)-labeled antibody recognizes a phosphorylated peptide substrate, while a green fluorescent protein (GFP)-tagged kinase binds to an Alexa Fluor™ 647-labeled tracer. In the absence of an inhibitor, binding of the tracer to the kinase results in a high FRET signal. A test compound that binds to the kinase's ATP pocket will displace the tracer, causing a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4X Kinase/Eu-Antibody Solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare 4X Tracer Solution in kinase buffer.

    • Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO, then dilute into the kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound serial dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 4X Kinase/Eu-Antibody solution to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells.

    • Causality: The order of addition is critical. Pre-incubating the kinase with the inhibitor allows for binding equilibrium to be reached before the tracer is introduced.

  • Incubation and Reading:

    • Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 min) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm (excitation ~340 nm).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Self-Validation: Include positive controls (no inhibitor) and negative controls (no kinase) to establish the assay window and ensure signal integrity.

Conclusion and Outlook

This comparative analysis demonstrates the strategic value of scaffold hopping from a simple pyridinyl-pyrazole to its pyrimidine and, particularly, its pyrazolopyrimidine analogs. While all three scaffolds can be positioned within a kinase ATP-binding site, the fused pyrazolo[3,4-d]pyrimidine system stands out as a privileged scaffold for achieving high potency and selectivity. Its structural and electronic resemblance to adenine provides a significant advantage in binding affinity.

The choice of scaffold ultimately depends on the specific drug discovery program's goals.

  • Pyridinyl-Pyrazoles: May offer unique intellectual property space and different vector orientations for exploring chemical space.

  • Pyridinyl-Pyrimidines: Serve as a straightforward bioisosteric replacement, potentially improving properties like solubility or metabolic stability.

  • Pyrazolopyrimidines: Represent the gold standard for ATP-competitive kinase inhibition, offering the highest potential for potency but within a more heavily explored chemical space.

Future research will continue to leverage these core structures, focusing on novel substitutions to overcome drug resistance, improve pharmacokinetic profiles, and develop multi-targeted or highly selective inhibitors for the next generation of precision medicines.

References

in vivo validation of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Comparative Validation Guide: 4-Pyridin-3-YL-2H-pyrazol-3-ylamine as a Novel Kinase Inhibitor in Oncology

Introduction: The Rationale for a New Therapeutic Agent

The field of targeted cancer therapy is in continuous evolution, seeking agents with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms. While significant progress has been made, the need for novel small molecules persists. This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, this compound (hereafter designated as PYPZ-3).

For the purpose of this illustrative guide, we will hypothesize that PYPZ-3 has been identified through in vitro screening as a potent and selective inhibitor of the BRAF V600E mutant kinase, a critical oncogenic driver in various malignancies, most notably melanoma. This document outlines the essential in vivo studies required to validate its therapeutic potential, comparing its performance against a well-established first-generation BRAF inhibitor, Vemurafenib. The experimental design detailed herein is structured to provide a robust assessment of pharmacokinetics, pharmacodynamics, efficacy, and safety, thereby establishing a foundation for potential clinical translation.

Comparative Agents Profile

FeaturePYPZ-3 (Hypothetical) Vemurafenib (Comparator)
Mechanism of Action Potent and selective inhibitor of BRAF V600E kinase.Potent inhibitor of BRAF V600E and other RAF kinases.
Preclinical Rationale High in vitro potency against BRAF V600E mutant cell lines; low off-target activity in kinase panels.Established clinical efficacy in BRAF V600E-mutant melanoma.
Potential Advantage Designed for improved metabolic stability and reduced paradoxical activation of the MAPK pathway.Serves as a benchmark for efficacy and toxicity in this target class.

Proposed Signaling Pathway and Point of Intervention

The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in components of this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth. PYPZ-3 is hypothesized to inhibit this pathway by directly targeting the mutated BRAF kinase.

MAPK_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF GTP MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF PYPZ3 PYPZ-3 PYPZ3->BRAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Proposed mechanism of PYPZ-3 in the MAPK signaling cascade.

In Vivo Validation Workflow: A Phased Approach

A rigorous in vivo validation program is essential to bridge the gap between promising in vitro data and clinical development. The following workflow provides a logical progression from initial characterization to definitive efficacy and safety assessment.

validation_workflow cluster_phase1 Phase 1: Pharmacokinetics & Tolerability cluster_phase2 Phase 2: Pharmacodynamics & Efficacy cluster_phase3 Phase 3: Safety & Final Assessment PK Single-Dose PK Study (IV & PO) Determine Cmax, Tmax, AUC, F% MDT Maximum Dose Tolerability (MDT) Establish safe dose range PK->MDT Inform Dosing PD Pharmacodynamic (PD) Study Confirm target engagement (e.g., p-ERK levels in tumor) MDT->PD Select Doses Efficacy Xenograft Efficacy Study (A375 Melanoma Model) Tumor Growth Inhibition (TGI) PD->Efficacy Confirm Biologically Active Dose Tox Preliminary Toxicology (Body weight, clinical signs, histopathology) Efficacy->Tox Decision Go/No-Go Decision for IND-Enabling Studies Efficacy->Decision Tox->Decision

Caption: Phased workflow for the in vivo validation of PYPZ-3.

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

Objective: To determine the pharmacokinetic profile of PYPZ-3 and establish a safe and tolerable dose range for subsequent efficacy studies.

Methodology:

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • PK Study Groups (n=3 per group/time point):

    • Group A: PYPZ-3, 2 mg/kg, intravenous (IV) administration.

    • Group B: PYPZ-3, 10 mg/kg, oral gavage (PO).

  • Sample Collection: Blood samples are collected via tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is isolated by centrifugation.

  • Bioanalysis: Plasma concentrations of PYPZ-3 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • MTD Study Groups (n=5 per group):

    • Vehicle control (e.g., 0.5% methylcellulose).

    • PYPZ-3 at escalating doses (e.g., 25, 50, 100, 200 mg/kg), administered daily via oral gavage for 7-14 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming. The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or significant clinical signs of distress.

Protocol 2: Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of PYPZ-3 in a human melanoma xenograft model and compare it to Vemurafenib.

Methodology:

  • Animal Model: Female athymic nude mice (Foxn1nu/Foxn1nu), 6-8 weeks old.

  • Cell Line: A375 human malignant melanoma cells (BRAF V600E positive) are used.

  • Tumor Implantation: 5 x 106 A375 cells in 100 µL of Matrigel/PBS mixture are injected subcutaneously into the right flank of each mouse.

  • Study Groups (n=8-10 mice per group): When tumors reach an average volume of 150-200 mm3, mice are randomized into groups:

    • Group 1: Vehicle control (PO, daily).

    • Group 2: PYPZ-3 (Dose 1, e.g., 50 mg/kg, PO, daily).

    • Group 3: PYPZ-3 (Dose 2, e.g., 100 mg/kg, PO, daily).

    • Group 4: Vemurafenib (e.g., 50 mg/kg, PO, daily).

  • Treatment and Monitoring:

    • Dosing is performed daily for 21 days.

    • Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width2).

    • Body weight is recorded concurrently to monitor toxicity.

  • Endpoint and Analysis:

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-ERK levels).

Comparative Data Summary (Hypothetical Results)

The following tables represent hypothetical data from the studies described above, designed to illustrate a successful outcome for PYPZ-3.

Table 1: Comparative Pharmacokinetic Parameters

ParameterPYPZ-3 (10 mg/kg, PO) Vemurafenib (10 mg/kg, PO)
Cmax (ng/mL) 18501200
Tmax (hr) 2.04.0
AUC0-24h (ng·h/mL) 156009800
Oral Bioavailability (F%) 45%30%

This hypothetical data suggests PYPZ-3 has superior oral absorption and exposure compared to Vemurafenib.

Table 2: Comparative Efficacy in A375 Xenograft Model

Treatment Group (PO, daily)Tumor Growth Inhibition (TGI) at Day 21 Mean Body Weight Change
Vehicle 0%+2.5%
PYPZ-3 (50 mg/kg) 75%-1.8%
PYPZ-3 (100 mg/kg) 98% (regression)-4.5%
Vemurafenib (50 mg/kg) 65%-8.2%

This hypothetical data demonstrates that PYPZ-3 exhibits dose-dependent and superior anti-tumor efficacy compared to Vemurafenib at an equivalent dose, with a more favorable safety profile (less body weight loss).

Discussion and Future Directions

The hypothetical results presented in this guide position PYPZ-3 as a promising therapeutic candidate. Its superior pharmacokinetic profile and potent anti-tumor efficacy, coupled with a better safety margin in preclinical models, provide a strong rationale for advancing the program. The significant tumor regression observed at the 100 mg/kg dose suggests a powerful therapeutic effect that warrants further investigation.

Key next steps would include:

  • Combination Studies: Evaluating PYPZ-3 in combination with MEK inhibitors, a clinically validated strategy to overcome resistance to BRAF inhibitors.

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: Assessing efficacy in more clinically relevant models that better recapitulate the tumor microenvironment and human tumor heterogeneity.

  • IND-Enabling Toxicology Studies: Conducting formal GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile in preparation for an Investigational New Drug (IND) application.

By systematically following a validation plan as outlined, researchers can build a robust data package to support the continued development of novel therapeutic agents like this compound, ultimately translating promising molecules from the bench to the bedside.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as pivotal targets. The development of small molecule inhibitors against these enzymes is a cornerstone of precision medicine. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring inhibitor selectivity.[1][2] Off-target activity can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[3] Therefore, the early and comprehensive characterization of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental necessity for successful therapeutic development.[1][3]

This guide provides an in-depth, comparative framework for assessing the cross-reactivity of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine , a novel heterocyclic compound. The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known to interact with a variety of kinases.[4][5][6][7] This guide will detail the requisite experimental workflows, from broad in vitro screening to targeted cellular validation, and provide a logical framework for data interpretation. We will compare its hypothetical profile against a well-characterized, structurally distinct kinase inhibitor, "Compound X," to highlight the nuances of selectivity.

Part 1: Foundational Selectivity Assessment: In Vitro Kinome Profiling

The initial and most crucial step in characterizing a new kinase inhibitor is to assess its binding affinity or enzymatic inhibition against a large, representative panel of human kinases. This provides a broad, unbiased view of the compound's selectivity landscape.

Expertise & Experience: The Rationale Behind Large-Panel Screening

A common pitfall in early-stage drug discovery is to screen a new compound only against its intended target and a few closely related kinases. This approach is often misleading. The kinome is vast and structurally diverse, and unexpected off-targets frequently emerge in kinases that are distantly related by sequence but share key structural motifs in the ATP-binding pocket. Therefore, a broad-panel screen, such as the KINOMEscan™ platform, is the industry standard for obtaining a comprehensive and unbiased selectivity profile.[8][9] This platform utilizes an active site-directed competition binding assay to quantify interactions, providing a robust dataset for initial assessment.[8][9][10]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol outlines the general steps for performing a wide-panel kinase screen.

  • Compound Preparation : this compound and the comparator, Compound X, are solubilized in DMSO to create high-concentration stock solutions.

  • Assay Plate Preparation : The compounds are serially diluted and dispensed into multi-well plates.

  • Kinase and Ligand Incubation : A panel of human kinases, each tagged with a DNA-label, is added to the wells along with an immobilized, active-site directed ligand.

  • Competition : The test compounds compete with the immobilized ligand for binding to the kinase active site.

  • Quantification : The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Data Analysis : The results are typically expressed as the percentage of control (%Ctrl), where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.

Below is a workflow diagram illustrating this process.

G compound Test Compound (this compound) incubation Incubation & Competition Binding compound->incubation kinase_panel DNA-tagged Kinase Panel kinase_panel->incubation ligand Immobilized Active-Site Ligand ligand->incubation wash Wash to Remove Unbound Kinase incubation->wash quantification Quantify Bound Kinase via qPCR wash->quantification data_analysis Data Analysis (%Ctrl, Kd) quantification->data_analysis

Caption: KINOMEscan™ experimental workflow.

Data Presentation: Comparative Kinase Selectivity

The following table presents hypothetical data comparing the binding affinities of this compound and a benchmark inhibitor, Compound X, against a selection of kinases.

Kinase TargetThis compound (%Ctrl @ 1µM)Compound X (%Ctrl @ 1µM)
Primary Target A 0.5 95
Primary Target B 881.2
Off-Target Kinase 12585
Off-Target Kinase 26515
Off-Target Kinase 39298
Off-Target Kinase 41075

Interpretation: The hypothetical data suggests that this compound is a potent binder to "Primary Target A" and shows significant interaction with "Off-Target Kinase 1" and "Off-Target Kinase 4". In contrast, Compound X is highly selective for "Primary Target B" with some off-target activity on "Off-Target Kinase 2". This initial screen provides critical leads for further investigation.

Part 2: Cellular Target Engagement: Validating In Vitro Hits

While in vitro binding assays are essential for initial screening, they do not fully recapitulate the complex environment of a living cell. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is imperative to validate the in vitro hits in a cellular context.

Trustworthiness: The Need for Cellular Validation

A compound that shows high affinity in a biochemical assay may not engage its target effectively in a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for directly measuring target engagement in intact cells or tissues.[11][12][13][14] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[11][13][15] When a compound binds to its target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a typical CETSA experiment.

  • Cell Culture and Treatment : Grow the desired cell line to confluence. Treat the cells with either this compound or vehicle control (DMSO) for a specified time.

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis : Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins : Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Quantification : Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis : Plot the amount of soluble protein at each temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The workflow for a CETSA experiment is depicted below.

G cell_culture Cell Culture compound_treatment Treat with Compound or Vehicle cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Fractions lysis->centrifugation quantification Quantify Soluble Target Protein centrifugation->quantification data_analysis Generate Melting Curve & Determine Tagg Shift quantification->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation: Comparative Cellular Target Engagement

The following table shows hypothetical thermal shift (ΔTagg) data for the primary target and key off-targets identified in the initial screen.

Target ProteinThis compound (ΔTagg in °C)
Primary Target A +5.2
Off-Target Kinase 1+3.8
Off-Target Kinase 4+0.5

Interpretation: The significant thermal shift for "Primary Target A" confirms robust engagement in a cellular environment. The moderate shift for "Off-Target Kinase 1" suggests that this is a genuine cellular off-target, while the negligible shift for "Off-Target Kinase 4" indicates that the in vitro binding may not translate to significant cellular engagement, possibly due to poor cell permeability or high intracellular ATP competition.

Part 3: Mechanistic Insights and Functional Consequences

Understanding the selectivity profile is the first step. The next is to place these findings within a biological context. What are the functional consequences of engaging the primary target and the confirmed off-targets? This requires an understanding of the relevant signaling pathways.

Authoritative Grounding: Linking Selectivity to Signaling Pathways

Let's assume "Primary Target A" is a key kinase in a cancer-related proliferation pathway, and "Off-Target Kinase 1" is involved in a separate pathway that regulates cellular metabolism. The cross-reactivity of this compound could therefore have both therapeutic and potentially adverse effects.

The diagram below illustrates this hypothetical scenario.

G cluster_0 Cancer Proliferation Pathway cluster_1 Metabolic Pathway Growth_Factor Growth_Factor Receptor_A Receptor_A Growth_Factor->Receptor_A Primary_Target_A Primary_Target_A Receptor_A->Primary_Target_A Activates Downstream_Effector_1 Downstream_Effector_1 Primary_Target_A->Downstream_Effector_1 Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector_1->Cell_Proliferation Promotes Nutrient_Signal Nutrient_Signal Receptor_B Receptor_B Nutrient_Signal->Receptor_B Off-Target_Kinase_1 Off-Target_Kinase_1 Receptor_B->Off-Target_Kinase_1 Activates Metabolic_Enzyme Metabolic_Enzyme Off-Target_Kinase_1->Metabolic_Enzyme Regulates Energy_Production Energy_Production Metabolic_Enzyme->Energy_Production Compound 4-Pyridin-3-YL-2H- pyrazol-3-ylamine Compound->Primary_Target_A Inhibits Compound->Off-Target_Kinase_1 Inhibits

Caption: Hypothetical signaling pathway interactions.

Synthesis and Forward-Looking Strategy

This comprehensive, multi-faceted approach to cross-reactivity profiling provides a robust foundation for decision-making in a drug discovery program. The hypothetical data for this compound reveals a potent on-target activity with a notable off-target interaction.

  • For Researchers and Scientists : The confirmed off-target activity on "Off-Target Kinase 1" warrants further investigation. Functional assays should be conducted to determine the downstream consequences of inhibiting this kinase. Does it contribute to the anti-proliferative effect, or does it pose a potential liability?

  • For Drug Development Professionals : The selectivity profile of this compound, when compared to the highly selective Compound X, highlights a key strategic decision. Is a "dirty" drug with beneficial polypharmacology desirable for the target indication, or is a "clean" drug with a lower risk of off-target toxicity preferred? This decision will be guided by the specific therapeutic context.

References

Benchmarking 4-Pyridin-3-YL-2H-pyrazol-3-ylamine: A Comparative Guide Against Standard-of-Care Kinase Inhibitors in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a novel small molecule with therapeutic potential in autoimmune and inflammatory disorders. Drawing from the established role of pyrazole-containing compounds as potent kinase inhibitors, this document outlines a rigorous, multi-tiered approach to compare its efficacy and selectivity against current standard-of-care drugs, particularly those targeting the Janus kinase (JAK) family. The experimental designs detailed herein are intended to furnish researchers, scientists, and drug development professionals with the necessary protocols to generate robust, publication-quality data.

Introduction: The Rationale for a Novel Kinase Inhibitor

The landscape of inflammatory disease treatment has been significantly reshaped by the advent of targeted therapies, particularly kinase inhibitors. The JAK-STAT signaling pathway is a cornerstone of inflammatory cytokine signaling, making it a highly validated target for therapeutic intervention.[1] Several approved drugs, such as Tofacitinib and Ruxolitinib, have demonstrated the clinical efficacy of inhibiting this pathway. The core structure of this compound, featuring both pyrazole and pyridine moieties, is characteristic of a class of compounds known for their kinase inhibitory activity.[1][2][3] This structural motif suggests a potential mechanism of action involving the inhibition of key signaling kinases, such as JAKs or c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory and neurodegenerative conditions.[4]

This guide, therefore, proposes a systematic evaluation of this compound, benchmarking it against established JAK inhibitors to elucidate its therapeutic potential and differentiate its pharmacological profile.

Proposed Mechanism of Action and Key Signaling Pathways

We hypothesize that this compound functions as an ATP-competitive inhibitor of one or more members of the JAK family (JAK1, JAK2, JAK3, and TYK2). Inhibition of these kinases would disrupt the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of pro-inflammatory genes.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway, a primary target for many current therapies in inflammatory disease.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation STAT_P STAT-P (active dimer) STAT->STAT_P 4. Dimerization DNA DNA STAT_P->DNA 5. Nuclear Translocation Gene Gene Expression DNA->Gene 6. Transcription Modulation CIA_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Evaluation Immunization Immunization with Type II Collagen Booster Booster Shot (Day 21) Immunization->Booster Arthritis Onset of Clinical Arthritis Booster->Arthritis Randomization Randomization into Treatment Groups Arthritis->Randomization Dosing Daily Oral Dosing Randomization->Dosing Scoring Daily Clinical Scoring Dosing->Scoring Histology End-of-Study Histopathology Dosing->Histology Biomarkers Cytokine Analysis Dosing->Biomarkers

References

A Head-to-Head Comparison of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer a unique combination of structural rigidity and functional group diversity. Among these, the pyrazolopyridine core, a bioisostere of purine, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] This guide provides a comprehensive head-to-head comparison of derivatives based on the 4-pyridin-3-yl-2H-pyrazol-3-ylamine backbone, offering insights into their structure-activity relationships (SAR), and experimental data to inform future drug discovery efforts.

The Pyrazolopyridine Scaffold: A Versatile Tool in Kinase Inhibition

The pyrazolopyridine nucleus is a key component in a variety of biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of kinases, a large family of enzymes that play a crucial role in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The ability to readily modify the pyrazolopyridine core at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Comparative Analysis of this compound Derivatives

While a single, comprehensive head-to-head study of a wide range of this compound derivatives is not available in the current literature, by collating data from various sources, we can construct a comparative analysis of their biological activities against key cancer-related targets. This section will focus on their efficacy as inhibitors of c-Jun N-terminal kinases (JNKs) and their broader anti-proliferative effects.

Inhibition of c-Jun N-Terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to a variety of cellular stresses and are implicated in inflammatory diseases and cancer. The development of potent and selective JNK inhibitors is therefore a significant area of research. A series of 4-(pyrazol-3-yl)-pyridine derivatives have been investigated for their JNK inhibitory activity.[4] The following table summarizes the structure-activity relationship of key analogs.

Compound IDR1R2R3JNK3 IC50 (µM)p38 IC50 (µM)
1 HHH0.63>20
7a HClH0.25>20
7b MeClH0.18>20
37 HCl4-Fluorophenyl<0.01<0.01

Data compiled from a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors.[4]

Key Insights from SAR Studies:

  • The unsubstituted parent compound 1 displays moderate potency against JNK3 with excellent selectivity over p38 kinase.[4]

  • Introduction of a chlorine atom at the R2 position of the pyridine ring (compound 7a ) enhances JNK3 inhibitory activity.[4]

  • N-alkylation of the pyrazole ring with a methyl group (compound 7b ) further improves potency.[4]

  • Substitution at the R3 position of the pyrazole ring with a 4-fluorophenyl group (compound 37 ) leads to a significant boost in JNK3 potency, but at the cost of selectivity against p38.[4] This highlights a common challenge in kinase inhibitor design: achieving high potency while maintaining selectivity.

Anti-Leukemic and Topoisomerase IIα Inhibitory Activity

Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have demonstrated potent anti-leukemic activity, with some compounds acting as inhibitors of topoisomerase IIα (TOPIIα), a critical enzyme in DNA replication and a validated target for cancer chemotherapy. The following table presents the anti-proliferative activity of representative compounds against a panel of leukemia cell lines.

Compound IDR (Substitution on Phenyl Ring)MV4-11 GI50 (µM)K562 GI50 (µM)MOLM-13 GI50 (µM)
8a H>10>10>10
8b 3-OH0.030.040.03
8c 4-OH0.050.070.06
10b 3-OH0.020.030.02

Data compiled from a study on pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents. GI50 represents the concentration for 50% growth inhibition.[4]

Key Insights from SAR Studies:

  • The unsubstituted phenyl derivative 8a shows weak anti-proliferative activity.[4]

  • The introduction of a hydroxyl group at the meta-position of the phenyl ring (compounds 8b and 10b ) dramatically increases potency against all tested leukemia cell lines, with GI50 values in the nanomolar range.[4] This suggests that the hydroxyl group may be forming a key hydrogen bond interaction within the active site of the biological target.

  • A hydroxyl group at the para-position (8c ) also confers potent activity, though slightly less than the meta-substituted analogs.[4]

  • Further studies have indicated that these potent compounds induce apoptosis and inhibit the DNA relaxation activity of TOPIIα in a dose-dependent manner.[4]

Experimental Methodologies

To ensure the reproducibility and validation of the presented findings, this section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Protocol for 4-(Pyrazol-3-yl)-pyridine Derivatives

The synthesis of the 4-(pyrazol-3-yl)-pyridine core can be achieved through a Suzuki coupling reaction. The following is a representative procedure.

Synthesis_Workflow Start Substituted Pyridine Intermediate1 Suzuki Coupling (Pd catalyst, base) Start->Intermediate1 Product 4-(Pyrazol-3-yl)-pyridine Derivative Intermediate1->Product Intermediate2 Pyrazolylboronic Ester Intermediate2->Intermediate1

A generalized synthetic workflow.

Step-by-Step Protocol:

  • Preparation of the Pyridine Precursor: To a solution of a suitable 4-halopyridine derivative in a mixture of an organic solvent (e.g., dioxane) and water, add a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).

  • Suzuki Coupling: Add the desired pyrazolylboronic acid or ester to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 4-(pyrazol-3-yl)-pyridine derivative.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is the ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Kinase Kinase Solution Incubation1 Incubate at RT Kinase->Incubation1 Substrate_ATP Substrate/ATP Solution Substrate_ATP->Incubation1 Compound Test Compound Dilutions Compound->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate at RT Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate at RT Add_Detection_Reagent->Incubation3 Read_Luminescence Read Luminescence Incubation3->Read_Luminescence

References

Navigating the Nuances of Pyridyl-Pyrazole Scaffolds: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the bedrock of scientific advancement. In the realm of medicinal chemistry, particularly in the development of kinase inhibitors, the pyrazole scaffold has emerged as a privileged structure.[1][2] This guide provides an in-depth technical comparison focusing on the experimental reproducibility of a specific pyridyl-pyrazole derivative, 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, and its alternatives. By dissecting the intricacies of its synthesis and application in biological assays, we aim to equip researchers with the insights needed to navigate the challenges and ensure the robustness of their findings.

The allure of the pyrazole ring lies in its synthetic accessibility and its capacity to engage in crucial hydrogen bond interactions within the ATP-binding sites of various kinases.[2] However, subtle changes in the substitution pattern on the pyrazole and its appended rings can dramatically alter a compound's biological activity and, just as importantly, the reproducibility of its experimental evaluation.[3][4] This guide will explore these nuances, offering a comparative analysis grounded in established synthetic methodologies and biological assay principles.

The Synthetic Landscape: A Foundation for Reproducibility

The synthesis of pyridyl-pyrazole derivatives is a critical first step where variability can be introduced. While numerous methods exist for the construction of the pyrazole core, the specific synthesis of this compound and its isomers often relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[5][6]

Key Considerations for Reproducible Synthesis:
  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl precursors, the formation of regioisomers is a common challenge that can significantly impact the purity of the final compound and the reproducibility of its biological activity.[7] The reaction conditions, including solvent, temperature, and the nature of the catalyst, must be precisely controlled to favor the desired isomer. Inadequate control can lead to batch-to-batch variation in the isomeric ratio, confounding subsequent biological evaluations.

  • Reaction Conditions: Factors such as temperature control, mixing efficiency, and the rate of reagent addition are paramount, especially during scale-up.[7] Exothermic reactions, if not properly managed, can lead to the formation of byproducts. Inefficient mixing can create localized concentration gradients, resulting in inconsistent product quality.

  • Purification: The purification of the final compound is a critical step in ensuring the reproducibility of biological data. The choice of chromatographic conditions, including the stationary and mobile phases, must be optimized to effectively separate the desired product from any unreacted starting materials, isomers, and other impurities. Incomplete purification can lead to erroneously high or variable biological activity.

To illustrate the potential for isomeric divergence, consider the synthesis of a related compound, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. The experimental procedure for its synthesis involves the dropwise addition of 4-fluorophenylacetonitrile to a cooled solution of LDA in THF, followed by the slow addition of N-(4-nitrophenyl)-4-pyridinecarbohydrazonoyl chloride.[8] This multi-step process highlights several points where variations in technique could influence the outcome and, therefore, the reproducibility.

Alternative Synthetic Scaffolds:

For researchers seeking alternatives with potentially more straightforward or robust synthetic routes, other kinase inhibitor scaffolds are available. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been extensively studied and optimized, offering well-established protocols.[9] Similarly, the development of thiazol-2-yl amine as an isosteric replacement for the pyrazol-3-yl amine hinge binder has been reported to yield potent and selective JAK2 inhibitors, providing another avenue for exploration.[10]

Biological Evaluation: Taming the Variables in Kinase Inhibition Assays

The primary application of this compound and its analogs is as kinase inhibitors.[1][11] The reproducibility of in vitro kinase inhibition assays is crucial for accurately determining a compound's potency (e.g., IC50 value) and selectivity.

Factors Influencing Reproducibility in Kinase Assays:
  • Assay Format: A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays (e.g., ADP-Glo™).[12][13] The choice of assay can influence the results, and it is essential to use a consistent and well-validated method.

  • Reagent Quality and Consistency: The purity and activity of the kinase, substrate, and ATP can vary between batches and suppliers. It is critical to qualify new batches of reagents to ensure consistency.

  • Experimental Conditions: Minor variations in incubation time, temperature, and buffer composition can impact enzyme kinetics and, consequently, the measured inhibitory activity. Strict adherence to a standardized protocol is essential.[14]

  • Compound Handling: The solubility and stability of the test compound in the assay buffer are critical. Poor solubility can lead to an underestimation of potency. It is also important to minimize freeze-thaw cycles of compound stock solutions.

A general workflow for a reproducible kinase inhibition assay is depicted below:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Kinase, Substrate, ATP, Buffer) mix Mix Reagents and Compound reagents->mix compound Prepare Compound Dilutions compound->mix incubate Incubate at Controlled Temperature mix->incubate read Read Signal (e.g., Luminescence) incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

Caption: A generalized workflow for a reproducible in vitro kinase inhibition assay.

The Impact of Isomerism on Biological Activity: A Case for Careful Comparison

The seemingly minor difference in the attachment point of the pyridyl group can have a profound impact on the biological activity of pyridyl-pyrazole derivatives. For example, a study on 4-(pyrazol-3-yl)-pyridines as JNK inhibitors demonstrated that substitutions at various positions on both the pyrazole and pyridine rings led to significant changes in inhibitory potency.[3] This highlights the importance of rigorously characterizing the specific isomer being tested to ensure that the observed biological activity is not a result of an isomeric impurity.

When comparing this compound to its isomers or other kinase inhibitor scaffolds, it is crucial to perform side-by-side experiments under identical, well-controlled conditions. This approach minimizes the influence of inter-experimental variability and allows for a more accurate assessment of the relative potency and reproducibility.

Comparative Data Summary

To provide a clearer picture of the importance of isomeric and substituent variations, the following table summarizes hypothetical comparative data for different pyridyl-pyrazole derivatives against a target kinase.

CompoundIsomeric PositionKey SubstituentIC50 (nM)Standard DeviationReproducibility Notes
This compound 4-(3-pyridyl)-NH2 at C350± 8Consistent results with careful control of reaction temperature.
5-Pyridin-3-YL-2H-pyrazol-3-ylamine5-(3-pyridyl)-NH2 at C3250± 45Higher variability observed, potentially due to synthetic challenges in isolating the pure isomer.
4-Pyridin-4-YL-2H-pyrazol-3-ylamine4-(4-pyridyl)-NH2 at C315± 3Highly reproducible; the 4-pyridyl isomer may form a more stable complex with the kinase.
Alternative Scaffold (Thiazole-based)N/AVaried25± 5Well-established synthetic protocols contribute to high reproducibility.

Note: This table is illustrative and intended to highlight the potential for variability. Actual experimental results will depend on the specific kinase target and assay conditions.

Detailed Experimental Protocols

To facilitate reproducible research, detailed, step-by-step protocols for the synthesis and biological evaluation of pyridyl-pyrazole derivatives are essential.

General Protocol for the Synthesis of a Pyridyl-Pyrazole Derivative
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate 1,3-dicarbonyl precursor (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or THF).

  • Base Addition: Add a suitable base (e.g., sodium ethoxide, 1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Hydrazine Addition: Slowly add the corresponding pyridyl hydrazine derivative (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and determine its purity by HPLC.

General Protocol for an In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to a 384-well plate.

  • Kinase Reaction: Add the kinase to the wells containing the compounds and incubate for a short period. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.

G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assay start_mats Starting Materials (Dicarbonyl, Hydrazine) reaction Condensation Reaction start_mats->reaction purification Chromatographic Purification reaction->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization assay_prep Assay Preparation (Reagents, Compound Dilution) characterization->assay_prep incubation Kinase Reaction & Incubation assay_prep->incubation detection Signal Detection incubation->detection data_analysis Data Analysis (IC50) detection->data_analysis

Caption: A logical workflow from synthesis to biological evaluation for pyridyl-pyrazole compounds.

Conclusion: A Path Towards More Robust Research

The reproducibility of experiments involving this compound and its alternatives is not merely a matter of procedural diligence; it is a fundamental prerequisite for the reliable advancement of drug discovery programs. By understanding the critical parameters in both the synthesis and biological evaluation of these compounds, researchers can proactively address potential sources of variability. Careful control of regioselectivity in synthesis, rigorous purification and characterization of the final compounds, and the use of standardized, well-validated biological assays are all essential components of a robust experimental design. As the field of kinase inhibitor development continues to evolve, a commitment to these principles will be paramount in ensuring that promising lead compounds can be confidently and efficiently progressed towards clinical applications.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, a heterocyclic amine compound frequently utilized in drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is built upon a conservative hazard assessment, synthesizing data from structurally related compounds—namely pyridine and aminopyrazole derivatives—and adhering to universal best practices for chemical waste management in a laboratory setting.

The foundational principle of this guide is to treat this compound as a potentially hazardous substance to ensure the highest level of safety for laboratory personnel and to maintain environmental compliance. It is imperative that these procedures are performed in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines.

Hazard Assessment: A Precautionary Approach

Understanding the potential risks is the first step in safe chemical handling and disposal. The structure of this compound incorporates both a pyridine ring and an aminopyrazole moiety. Therefore, we must consider the hazards associated with both classes of compounds.

  • Pyridine Derivatives: Pyridine and its analogs are often flammable liquids and vapors.[1][2][3] They can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][4] During combustion, they can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[1][4]

  • Aminopyrazole Derivatives: The aminopyrazole scaffold can present significant health hazards. For instance, Pyrazol-3-ylamine is classified as harmful if swallowed and is known to cause severe skin burns and eye damage.[5][6] It may also cause respiratory irritation and allergic skin reactions.[6]

Given this profile, this compound must be managed as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard refuse containers.[7][8]

Personal Protective Equipment (PPE) and Handling

Prior to handling the compound for disposal, all personnel must be equipped with standard laboratory PPE to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[8] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.

  • Body Protection: A fully fastened laboratory coat is required to protect against skin contact.[9]

  • Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial spill kit to contain the substance.[3][8]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6] Use non-sparking tools if the compound is in a flammable solvent.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.

Step-by-Step Disposal Workflow

The primary method for disposing of this compound is through a licensed chemical waste management service, coordinated by your institution's EHS department.[7] The following workflow ensures safe and compliant preparation of the waste for pickup.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7]

  • Solid Waste:

    • Collect unadulterated, expired, or surplus solid this compound.

    • Include any lab materials grossly contaminated with the solid compound, such as weighing papers, contaminated gloves, and pipette tips.[7][11]

    • Place these materials into a dedicated solid chemical waste container.[7]

  • Liquid Waste:

    • Collect all solutions containing this compound (e.g., stock solutions, reaction mixtures).

    • Do not mix this waste stream with incompatible materials, such as strong oxidizing agents or acids.[10]

    • Collect in a separate, dedicated liquid chemical waste container.

Step 2: Container Selection and Labeling

Regulatory compliance begins with proper containment and identification.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting screw cap.[12][13] Do not use food-grade containers.[14]

  • Labeling: All waste containers must be clearly labeled from the moment waste is first added.[10][13] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound".

    • An accurate list of all constituents, including solvents, with approximate concentrations.

    • The date accumulation began.

    • The name of the principal investigator and the laboratory location.

Step 3: Temporary On-Site Storage

Waste containers must be stored safely pending collection.

  • Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[8][10] Store containers away from sources of ignition and direct sunlight.[10]

  • Segregation: Ensure containers are segregated from incompatible materials, using secondary containment bins if necessary.[10][14]

  • Closure: Containers must remain tightly closed at all times except when waste is being added.[12][15]

Step 4: Arranging for Professional Disposal

The final disposal must be handled by trained professionals.

  • Contact EHS: Once a waste container is full or is no longer being used, contact your institution's EHS office or designated hazardous waste management team to schedule a pickup.[7][10]

  • Provide Inventory: Supply them with a detailed inventory of the waste container's contents as indicated on the label.[7]

  • Disposal Method: The EHS provider will ensure the waste is disposed of via an approved method, which for this type of compound is typically high-temperature incineration in a licensed facility.[2][11][16]

Summary of Key Information

Aspect Guideline Primary Rationale
Primary Hazards Harmful (oral, dermal, inhalation), Severe Skin/Eye Damage, Flammable (potential).Based on pyridine and aminopyrazole structural analogs.[1][4][6]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat.Minimizes risk of skin/eye contact and exposure.[8][9]
Handling Area Certified Chemical Fume Hood.Prevents inhalation of potentially harmful dust or vapors.[10]
Disposal Method Collection for professional disposal via licensed chemical waste contractor.Ensures environmental safety and regulatory compliance.[7]
Solid Waste Stream Unused solid compound, contaminated lab materials (gloves, tips, etc.).Proper segregation prevents accidental reactions.[7][11]
Liquid Waste Stream Solutions containing the compound (e.g., in DMSO or other solvents).Prevents contamination of aqueous waste streams.[7]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste.Contains the hazard and ensures contaminated materials are properly managed.[3][8]

Disposal Workflow Diagram

G cluster_prep Preparation & Handling cluster_waste Waste Processing cluster_final Final Steps start Start Disposal Process assess 1. Hazard Assessment (Treat as Hazardous) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood 3. Work in Fume Hood ppe->fume_hood segregate 4. Segregate Waste Streams fume_hood->segregate solid Solid Waste (Pure compound, contaminated items) segregate->solid liquid Liquid Waste (Solutions) segregate->liquid container 5. Use Compatible, Sealed Containers solid->container liquid->container label_waste 6. Label Clearly ('Hazardous Waste', Contents, Date) container->label_waste storage 7. Store in Designated Satellite Accumulation Area label_waste->storage contact 8. Contact EHS for Pickup storage->contact disposal 9. Professional Disposal (e.g., Incineration) contact->disposal end End of Process disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-3-YL-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-YL-2H-pyrazol-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.